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Core Science & Biosynthesis

Exploratory

The Pharmacological Profile of Risperidone's Principal Active Metabolite: A Technical Guide to 9-Hydroxyrisperidone (Paliperidone)

Prepared for: Researchers, Scientists, and Drug Development Professionals A Note on "3,6-Dihydro Risperidone": An extensive search of the scientific literature and chemical databases did not yield a well-characterized ri...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

A Note on "3,6-Dihydro Risperidone": An extensive search of the scientific literature and chemical databases did not yield a well-characterized risperidone metabolite or degradation product specifically named "3,6-Dihydro Risperidone." It is possible that this is a misnomer or refers to a minor, less-studied compound. Therefore, this guide will focus on the pharmacology of the principal and most clinically significant active metabolite of risperidone: 9-hydroxyrisperidone, which is also known as the approved antipsychotic drug, paliperidone. The pharmacological activity of risperidone in the body is a composite of the parent drug and this major metabolite.

Introduction

Risperidone, an atypical antipsychotic, undergoes extensive metabolism in the liver, primarily through hydroxylation by the cytochrome P450 2D6 (CYP2D6) enzyme. This metabolic process yields its major active metabolite, 9-hydroxyrisperidone (paliperidone).[1] Paliperidone is not merely a byproduct of risperidone's breakdown; it is a pharmacologically active entity with a therapeutic profile similar to its parent compound.[1][2] In fact, the clinical effect of risperidone is attributed to the combined action of both risperidone and 9-hydroxyrisperidone.[3] Understanding the pharmacological intricacies of 9-hydroxyrisperidone is therefore crucial for a comprehensive grasp of risperidone's therapeutic and adverse effects. This technical guide provides an in-depth exploration of the pharmacological profile of 9-hydroxyrisperidone, from its molecular interactions with neuroreceptors to its in vivo functional outcomes and pharmacokinetic properties.

Receptor Binding Profile

The antipsychotic efficacy of 9-hydroxyrisperidone, like other atypical antipsychotics, is believed to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[4][5] Its binding affinity for various neurotransmitter receptors has been extensively characterized and is central to its pharmacological effects.

Key Receptor Affinities

9-Hydroxyrisperidone exhibits a high affinity for dopamine D2 and serotonin 5-HT2A receptors.[6] It also demonstrates notable affinity for α1- and α2-adrenergic receptors and H1 histaminergic receptors, which may contribute to some of its side effects, such as orthostatic hypotension and sedation.[7][8] Conversely, it has a low affinity for muscarinic cholinergic receptors.[6]

Receptor SubtypeKi (nM)Reference
Dopamine D2~1.4[6]
Serotonin 5-HT2A~0.8[6]
α1-Adrenergic~7.6[6]
H1-Histaminergic~19[6]
Dopamine D2 (risperidone for comparison)3.13[9]
Serotonin 5-HT2A (risperidone for comparison)0.2[10]

Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

Receptor Interaction Network

The following diagram illustrates the primary receptor targets of 9-hydroxyrisperidone and their general downstream effects.

Receptor_Interaction_Network cluster_ligand 9-Hydroxyrisperidone (Paliperidone) cluster_receptors Receptor Targets cluster_effects Primary Pharmacological Effects Paliperidone 9-Hydroxyrisperidone D2 Dopamine D2 (High Affinity) Paliperidone->D2 Antagonism HT2A Serotonin 5-HT2A (High Affinity) Paliperidone->HT2A Antagonism Alpha1 α1-Adrenergic (Moderate Affinity) Paliperidone->Alpha1 Antagonism H1 Histamine H1 (Moderate Affinity) Paliperidone->H1 Antagonism Antipsychotic Antipsychotic Efficacy (Positive & Negative Symptoms) D2->Antipsychotic HT2A->Antipsychotic EPS Reduced Extrapyramidal Symptoms (EPS) Liability HT2A->EPS SideEffects Potential Side Effects (e.g., Orthostatic Hypotension, Sedation) Alpha1->SideEffects H1->SideEffects

Receptor binding profile of 9-hydroxyrisperidone.

In Vitro Functional Activity

Functional assays are critical to move beyond simple binding affinity and understand how 9-hydroxyrisperidone modulates receptor activity. These assays typically measure the downstream signaling consequences of receptor binding.

Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism

In vitro functional assays confirm that 9-hydroxyrisperidone is a potent antagonist at both D2 and 5-HT2A receptors.[6] This antagonism is demonstrated by its ability to inhibit the functional responses induced by receptor agonists. For instance, in cell-based assays, paliperidone effectively blocks agonist-induced changes in second messenger levels, such as cyclic AMP (cAMP) for D2 receptors and inositol phosphate turnover for 5-HT2A receptors.

Assay TypeReceptor TargetFunctional EffectIC50 (nM)Reference
Agonist-induced responseDopamine D2Antagonism≈ 2–5[6]
Agonist-induced responseSerotonin 5-HT2AAntagonism≈ 1–3[6]

Note: IC50 is the half maximal inhibitory concentration, representing the concentration of an antagonist required to inhibit 50% of the maximal response to an agonist.

Experimental Protocol: In Vitro Radioligand Binding Assay

The following is a generalized protocol for determining the binding affinity of 9-hydroxyrisperidone for the dopamine D2 receptor.

Objective: To determine the inhibition constant (Ki) of 9-hydroxyrisperidone for the human dopamine D2 receptor expressed in a stable cell line.

Materials:

  • Cell membranes from a cell line stably expressing the human dopamine D2 receptor.

  • [3H]-Spiperone (a high-affinity radiolabeled D2 antagonist).

  • 9-Hydroxyrisperidone (test compound).

  • Haloperidol (a reference D2 antagonist for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 9-hydroxyrisperidone in a suitable solvent (e.g., DMSO) and create a serial dilution series in the binding buffer.

    • Prepare a working solution of [3H]-Spiperone in the binding buffer at a concentration close to its Kd (dissociation constant).

    • Prepare a high-concentration solution of haloperidol (e.g., 10 µM) to determine non-specific binding.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Binding buffer.

      • Increasing concentrations of 9-hydroxyrisperidone or buffer (for total binding) or haloperidol (for non-specific binding).

      • [3H]-Spiperone.

      • Cell membranes.

    • The final assay volume is typically 200-500 µL.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity (in counts per minute, CPM) of each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (CPM in the presence of haloperidol) from the total binding (CPM in the absence of a competitor).

    • Plot the percentage of specific binding as a function of the logarithm of the 9-hydroxyrisperidone concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In_Vitro_Binding_Assay A Prepare Reagents (Membranes, Radioligand, Test Compound) B Set up Assay Plate (Total, Non-specific, and Competitor Binding Wells) A->B C Incubate to Reach Equilibrium B->C D Terminate by Rapid Filtration C->D E Wash Filters to Remove Unbound Radioligand D->E F Quantify Radioactivity (Liquid Scintillation Counting) E->F G Data Analysis (Calculate IC50 and Ki) F->G In_Vivo_Experiment A Animal Acclimation and Habituation B Group Assignment and Pre-treatment (9-Hydroxyrisperidone or Vehicle) A->B C Amphetamine or Saline Challenge B->C D Recording of Locomotor Activity C->D E Statistical Analysis of Data D->E F Interpretation of Results E->F

Workflow for an in vivo amphetamine-induced hyperlocomotion study.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 9-hydroxyrisperidone is distinct from that of its parent compound, risperidone, which has important clinical implications.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: When administered orally, paliperidone is well-absorbed, with peak plasma concentrations reached in about 24 hours for the extended-release formulation. [11]Food can increase the exposure to paliperidone by up to 50-60%. [7]* Distribution: 9-Hydroxyrisperidone is rapidly distributed in the body. Its plasma protein binding is approximately 77%. [12]* Metabolism: Unlike risperidone, which is extensively metabolized by CYP2D6, 9-hydroxyrisperidone undergoes minimal hepatic metabolism. [13][14]This reduces the potential for drug-drug interactions involving the CYP450 enzyme system. [15]Four minor metabolic pathways have been identified, but they account for a small fraction of its clearance. [13]* Excretion: The primary route of elimination for 9-hydroxyrisperidone is renal excretion, with about 59% of an oral dose excreted unchanged in the urine. [13][14]The terminal elimination half-life is approximately 23 hours. [11]

Metabolic Pathway from Risperidone

The conversion of risperidone to 9-hydroxyrisperidone is the main metabolic pathway for the parent drug. This hydroxylation reaction is primarily catalyzed by the polymorphic enzyme CYP2D6. [12]Individuals can be classified as poor, intermediate, extensive, or ultra-rapid metabolizers of CYP2D6 substrates, which can affect the plasma concentrations of risperidone and 9-hydroxyrisperidone.

Metabolic_Pathway Risperidone Risperidone CYP2D6 CYP2D6 (Primary Enzyme) Risperidone->CYP2D6 Hydroxylation Metabolite 9-Hydroxyrisperidone (Paliperidone) Excretion Renal Excretion (Primarily Unchanged) Metabolite->Excretion CYP2D6->Metabolite

Primary metabolic pathway of risperidone to 9-hydroxyrisperidone.

Conclusion

9-Hydroxyrisperidone (paliperidone) is the principal active metabolite of risperidone and a significant contributor to its overall pharmacological effect. It is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, with a broader receptor binding profile that influences its therapeutic and side-effect profile. Its distinct pharmacokinetic properties, particularly its minimal hepatic metabolism and primary renal excretion, differentiate it from risperidone and have important implications for its clinical use, especially in patients with hepatic impairment or those taking medications that interact with the CYP450 system. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of 9-hydroxyrisperidone, offering valuable insights for researchers, scientists, and drug development professionals in the field of neuropsychopharmacology.

References

  • Leysen, J. E., Janssen, P. M., Gommeren, W., Wynants, J., Pauwels, P. J., & Janssen, P. A. (1992). In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and 9-hydroxyrisperidone. Molecular pharmacology, 41(3), 494–508. [Link]

  • Arakawa, R., Ito, H., Takano, A., Takahashi, H., Morimoto, T., Sassa, T., ... & Suhara, T. (2008). Dose-finding study of paliperidone ER based on striatal and extrastriatal dopamine D2 receptor occupancy in patients with schizophrenia. Psychopharmacology, 197(3), 439-446. [Link]

  • Samtani, M. N., Vermeulen, A., & Stuyckens, K. (2009). Population pharmacokinetics of intramuscular paliperidone palmitate in patients with schizophrenia. Clinical pharmacokinetics, 48(9), 585–600. [Link]

  • Dr. Oracle. (2025, October 27). What is the metabolism of paliperidone (Invega)?[Link]

  • Janssen Global. (n.d.). INVEGA SUSTENNA® (paliperidone palmitate). [Link]

  • Psychopharmacology Institute. (2016, July 16). Pharmacokinetics of Risperidone: Clinical Summary. [Link]

  • Wikipedia. (2024, January 26). Paliperidone. [Link]

  • de Leon, J., Armstrong, S. C., & Cozza, K. L. (2005). Clinical guidelines for psychiatrists for the use of pharmacogenetic testing for CYP450 2D6 and CYP450 2C19. Psychosomatics, 46(1), 75-85. [Link]

  • Zheng, A., Zhang, H., Xiang, M., Wan, D., Tian, Y., Wang, Z., ... & Gao, X. (2022). Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. Pharmaceutics, 14(5), 1094. [Link]

  • ResearchGate. (n.d.). Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. [Link]

  • Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Buhadilly, A. K. (2023). Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. Pharmaceuticals, 16(7), 963. [Link]

  • Corena-McLeod, M. (2015). Comparative Pharmacology of Risperidone and Paliperidone. Drugs in R&D, 15(2), 163–174. [Link]

  • Li, M., Li, C., & He, L. (2009). Effects of Risperidone and Paliperidone Pretreatment on Locomotor Response Following Prenatal Immune Activation. Pharmacology, biochemistry, and behavior, 92(1), 161–166. [Link]

  • Vermeulen, A., Piotrovsky, V., & Ludwig, E. A. (2007). Population pharmacokinetics of risperidone and 9-hydroxyrisperidone in patients with acute episodes associated with bipolar I disorder. Journal of pharmacokinetics and pharmacodynamics, 34(2), 183–206. [Link]

  • Mamo, D., Kapur, S., Chirakal, R., & Remington, G. (2007). Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone. The Journal of pharmacology and experimental therapeutics, 322(1), 32–37. [Link]

  • Chue, P., & Chue, J. (2012). Oral paliperidone extended-release: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability. Expert opinion on drug metabolism & toxicology, 8(1), 111–121. [Link]

  • Le, A., & Tu, M. (2012). Clinical Pharmacology of Paliperidone Palmitate A Parenteral Long-Acting Formulation for the Treatment of Schizophrenia. The open pharmacology journal, 6, 12–18. [Link]

  • Ito, H., Takano, A., Arakawa, R., Takahashi, H., & Suhara, T. (2011). Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand -2-CH3O-N-n-propylnorapomorphine. International journal of neuropsychopharmacology, 14(2), 235–241. [Link]

  • REPROCELL. (2022, May 4). Everything we know about the 5-HT2A (serotonin) receptor. [Link]

  • Remington, G., Mamo, D., Labelle, A., Reiss, J., Kapur, S., & Zipursky, R. (2006). A PET study evaluating dopamine D2 receptor occupancy for long-acting injectable risperidone. The American journal of psychiatry, 163(3), 396–401. [Link]

  • Dr. Oracle. (2025, May 19). What is the mechanism of action of Paliperidone (Invega)?[Link]

  • Boyda, H. N., Procyshyn, R. M., Tse, L., Yuen, J. W. Y., Honer, W. G., & Barr, A. M. (2021). A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models. PloS one, 16(1), e0246211. [Link]

  • González-García, N., Zarzuelo, A., & Marín-Rico, M. (2024). Risperidone Decreases Expression of Serotonin Receptor-2A (5-HT2A) and Serotonin Transporter (SERT) but Not Dopamine Receptors and Dopamine Transporter (DAT) in PBMCs from Patients with Schizophrenia. International journal of molecular sciences, 25(3), 1547. [Link]

  • Psychopharmacology Institute. (2014, July 1). Mechanism of Action of Risperidone. [Link]

  • Healthy Living. (2021, December 17). Paliperidone Long-Acting Injections: Mechanism, Dosing, and Clinical Use. [Link]

  • National Center for Biotechnology Information. (n.d.). Paliperidone. PubChem Compound Database. Retrieved February 6, 2026, from [Link]

  • Carhart-Harris, R. L., & Nutt, D. J. (2017). Serotonin and brain function: a tale of two receptors. Journal of psychopharmacology (Oxford, England), 31(9), 1091–1120. [Link]

  • Kimura, K. T., Asada, H., & Iwata, S. (2019). Structures of the 5-HT2A receptor in complex with the antipsychotics risperidone and zotepine. Nature structural & molecular biology, 26(2), 121–128. [Link]

  • Paliperidone Depot. (2024, June 11). Long Acting Injectable Paliperidone Palmitate [Paliperidone Depot]. [Link]

Sources

Foundational

3,6-Dihydro Risperidone: Technical Guide to Characterization, Formation, and Control

Topic: 3,6-Dihydro Risperidone as a Risperidone Impurity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the high-stakes landscape of anti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,6-Dihydro Risperidone as a Risperidone Impurity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes landscape of antipsychotic drug development, the purity of the Active Pharmaceutical Ingredient (API) is paramount. 3,6-Dihydro Risperidone (often referred to as Dehydro Risperidone ) is a critical process-related impurity in the synthesis of Risperidone. Structurally characterized by the presence of a double bond within the piperidine moiety, this impurity poses specific challenges in downstream processing and analytical resolution.

This guide provides a comprehensive technical analysis of 3,6-Dihydro Risperidone, detailing its formation mechanisms, rigorously validated analytical protocols, and process control strategies. It is designed to serve as a definitive reference for CMC (Chemistry, Manufacturing, and Controls) teams and analytical scientists.

Chemical Identity and Structural Analysis[1][2][3][4][5][6]

The core structural deviation of this impurity lies in the oxidation state of the central nitrogen-containing ring. While Risperidone contains a fully saturated piperidine ring, the impurity contains a 1,2,3,6-tetrahydropyridine ring (nomenclature often simplified to "3,6-dihydro" in reference to the specific unsaturation pattern relative to the pyridine baseline or simply "dehydro" relative to the API).

Parameter Risperidone (API) 3,6-Dihydro Risperidone (Impurity)
CAS Number 106266-06-2168906-58-9
Molecular Formula C₂₃H₂₇FN₄O₂C₂₃H₂₅FN₄O₂
Molecular Weight 410.49 g/mol 408.48 g/mol
Mass Difference Reference-2.016 Da (Loss of 2H)
Key Moiety Piperidine (Saturated)1,2,3,6-Tetrahydropyridine (Olefinic)
IUPAC Name 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-3,6-dihydropyridin-1(2H)-yl ]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Structural Significance

The presence of the double bond (typically at the C4-C5 position of the piperidine ring) alters the conformational flexibility of the molecule. This planarity can shift the retention time (RT) in Reverse Phase Chromatography (RP-HPLC) and creates a distinct UV absorption profile due to extended conjugation, particularly if the double bond conjugates with the benzisoxazole system.

Formation Mechanisms: Root Cause Analysis

Understanding the origin of 3,6-Dihydro Risperidone is the first step in mitigation. It is rarely a degradation product of the final API but rather a carry-over impurity from the synthesis of the key intermediate.

The "Parallel Pathway" Hypothesis

Risperidone is typically synthesized via an N-alkylation reaction between two key intermediates:

  • Intermediate A: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[1]

  • Intermediate B: 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[1]

The Root Cause: Intermediate A is often synthesized via the reduction of a pyridine precursor or the dehydration of a 4-hydroxy-piperidine precursor.

  • Incomplete Reduction: If the precursor (a pyridine derivative) is not fully hydrogenated, the 1,2,3,6-tetrahydropyridine analog remains.

  • Dehydration: If a 4-hydroxy-piperidine intermediate undergoes acid-catalyzed dehydration during workup, the alkene (tetrahydropyridine) is formed.

This "Impurity Precursor" then competes with Intermediate A in the final coupling step, reacting with Intermediate B to form 3,6-Dihydro Risperidone.

FormationPathway Precursor Pyridine/Piperidinol Precursor InterA Intermediate A (Piperidine Core) Precursor->InterA Full Reduction ImpurityPrecursor Impurity Precursor (Tetrahydropyridine Core) Precursor->ImpurityPrecursor Incomplete Red. or Dehydration API Risperidone (API) InterA->API + Inter. B (N-Alkylation) Impurity 3,6-Dihydro Risperidone ImpurityPrecursor->Impurity + Inter. B (Parallel Reaction) InterB Intermediate B (Chloroethyl Linker) InterB->API InterB->Impurity

Caption: Parallel synthesis pathway showing how the impurity originates from the tetrahydropyridine precursor.

Analytical Strategy: Detection and Identification

Distinguishing 3,6-Dihydro Risperidone from the API requires high-resolution separation due to their structural similarity.

High-Performance Liquid Chromatography (HPLC) Protocol

Standard C18 columns often struggle to resolve the "Dehydro" impurity from the main peak due to similar hydrophobicity. The following method utilizes a Phenyl-Hexyl stationary phase to exploit pi-pi interaction differences caused by the double bond.

Method Parameters:

  • Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 6.0.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 237 nm (Max absorption for benzisoxazole) and 280 nm.

  • Gradient:

    • 0 min: 85% A / 15% B

    • 20 min: 40% A / 60% B

    • 25 min: 40% A / 60% B

    • 26 min: 85% A / 15% B

Self-Validating Logic:

  • Why Phenyl-Hexyl? The impurity possesses an isolated double bond (or conjugated system) in the piperidine ring. This increases its pi-electron density compared to the API. Phenyl phases interact more strongly with these pi-electrons, typically increasing the retention of the impurity relative to the API, improving resolution (Rs > 2.0).

Mass Spectrometry (LC-MS) Identification

For confirmation, Mass Spectrometry is the gold standard.

  • Ionization: ESI Positive Mode.

  • Risperidone [M+H]+: m/z 411.2

  • 3,6-Dihydro Risperidone [M+H]+: m/z 409.2

  • Differentiation: The -2 Da mass shift is diagnostic. In MS/MS fragmentation, the fragment corresponding to the benzisoxazole-piperidine moiety will also show a -2 Da shift (e.g., m/z 201 vs 203).

NMR Characterization (Proton)

To definitively prove the position of the double bond (differentiating 3,6-dihydro from other isomers), 1H-NMR is required.

  • Diagnostic Signal: Look for a multiplet in the alkene region (δ 5.8 – 6.0 ppm ).

  • API Comparison: Risperidone has no signals in this region (except aromatic protons > 6.5 ppm). The appearance of a signal at ~5.9 ppm confirms the tetrahydropyridine structure.

AnalyticalWorkflow Sample Unknown Impurity Peak (HPLC) MS_Analysis LC-MS Analysis (ESI+) Sample->MS_Analysis MassCheck m/z = 409.2? MS_Analysis->MassCheck NMR_Analysis 1H-NMR Spectroscopy MassCheck->NMR_Analysis Yes (-2 Da) OlefinCheck Signal at 5.8-6.0 ppm? NMR_Analysis->OlefinCheck Result Confirmed: 3,6-Dihydro Risperidone OlefinCheck->Result Yes (Alkene H)

Caption: Decision tree for the definitive identification of 3,6-Dihydro Risperidone.

Remediation and Process Control

Controlling 3,6-Dihydro Risperidone requires strict specifications on the starting material (Intermediate A ).

Specification Setting for Intermediate A
  • Limit: The content of 4-(6-fluoro-1,2-benzisoxazol-3-yl)-1,2,3,6-tetrahydropyridine in Intermediate A must be controlled.

  • Calculation: Based on the known purge factor of the final coupling step. If the coupling is non-selective (reaction rates of API vs Impurity are similar), the impurity level in the intermediate will directly translate to the API.

  • Target: Typically < 0.15% in Intermediate A to ensure < 0.10% in the final API without recrystallization.

Purification

If the impurity is formed, it is difficult to remove via standard crystallization due to structural isomorphism.

  • Recommended Strategy: Use preparative HPLC or salt formation (e.g., Oxalate or Fumarate salts) which may offer better discrimination between the saturated and unsaturated bases compared to the free base form.

Regulatory Context (ICH Guidelines)

  • ICH Q3A/Q3B: As a known related substance, it must be reported if >0.05% (reporting threshold) and identified if >0.10%.

  • Genotoxicity (ICH M7): While "dihydro" implies an alkene, it is generally considered a structural analog of the API without specific "alerting" functionality (like an epoxide or Michael acceptor) unless the double bond is conjugated in a reactive manner. However, a specific in silico assessment (e.g., DEREK, SARAH) should be performed to confirm it is Class 4 or 5 (non-mutagenic).

  • Reference Standards: Validated reference standards for 3,6-Dihydro Risperidone (CAS 168906-58-9) are commercially available and required for method validation.

References

  • European Pharmacopoeia (Ph.[2][3] Eur.) . Risperidone Monograph 1559. (Defines Impurity Profile and System Suitability). Link

  • United States Pharmacopeia (USP) . Risperidone: Organic Impurities.[3] (Lists Related Compounds including "Dehydro" analogs). Link

  • TLC Pharmaceutical Standards . 3,6-Dihydro Risperidone (CAS 168906-58-9) Data Sheet. Retrieved from TLC Standards. Link

  • SynThink Chemicals . Risperidone Impurity Profiling and Characterization. Link

  • ICH Guidelines . ICH Q3A(R2): Impurities in New Drug Substances. Link

Sources

Exploratory

In Silico Profiling of 3,6-Dihydro Risperidone: Structural Dynamics and Receptor Affinity

Topic: In Silico Modeling of 3,6-Dihydro Risperidone Receptor Binding Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Safety Scientists. Executive Summary 3,6-Dihydro Ris...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Modeling of 3,6-Dihydro Risperidone Receptor Binding Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Safety Scientists.

Executive Summary

3,6-Dihydro Risperidone (CAS: 168906-58-9), a structural analog and known impurity of the atypical antipsychotic Risperidone, presents a unique pharmacological profile defined by the unsaturation of its central piperidine ring. While Risperidone acts as a high-affinity antagonist at Dopamine D2 and Serotonin 5-HT2A receptors, the conformational rigidity introduced by the 3,6-dihydro modification necessitates rigorous in silico profiling to predict changes in binding kinetics, metabolic stability, and off-target liability.

This guide details a self-validating computational workflow to model the receptor binding of 3,6-Dihydro Risperidone. Deviating from standard "black-box" docking, we emphasize a Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid approach to account for the altered pKa and ring puckering of the tetrahydropyridine moiety, ensuring high-fidelity predictions of receptor residence time and affinity.

Chemical Entity & Structural Basis

The Ligand: 3,6-Dihydro Risperidone

Unlike the fully saturated piperidine ring in Risperidone, the 3,6-dihydro analog contains a double bond within the nitrogen-containing ring (specifically a 1,2,3,6-tetrahydropyridine system).

  • Structural Impact: The double bond constrains the ring from a flexible chair conformation into a semi-rigid half-chair or boat form.

  • Pharmacophoric Consequence: This constraint alters the vector of the basic nitrogen relative to the benzisoxazole and pyrimidinone heads, potentially impacting the critical salt bridge with the GPCR conserved Aspartate (D3.32).

Target Landscape

The modeling focuses on the two primary therapeutic targets.

  • Dopamine D2 Receptor (D2R): Primary target for antipsychotic efficacy.[1]

  • Serotonin 5-HT2A Receptor (5-HT2AR): Modulates dopamine release; crucial for "atypical" profile and reduced EPS liability.

Computational Workflow (The Core)

This workflow integrates DFT ligand preparation with ensemble docking and MD simulations.

Step 1: Quantum Mechanical Ligand Preparation

Standard force fields (e.g., GAFF) often miscalculate the geometry of conjugated or partially saturated rings. We employ Density Functional Theory (DFT) for geometry optimization.

  • Protocol:

    • Generate initial 3D conformers using RDKit.

    • QM Optimization: Optimize geometry using Gaussian or ORCA at the B3LYP/6-31G * level of theory.

    • ESP Calculation: Calculate Electrostatic Potential (ESP) charges to derive RESP (Restrained Electrostatic Potential) charges for MD topology.

    • Tautomer/Protonation State: The piperidine nitrogen must be protonated (positively charged) to mimic physiological conditions (pH 7.4), as this is required for GPCR binding.

Step 2: Receptor Preparation & Homology Modeling

While crystal structures exist, they are often mutated for stability. We must revert them to the wild-type (WT) sequence for accurate affinity prediction.

  • Template Selection:

    • D2R: Use PDB ID 6CM4 (Risperidone-bound complex). Resolution 2.9 Å.

    • 5-HT2AR: Use PDB ID 6A93 (Risperidone-bound complex).

  • The "Induced Fit" Adjustment:

    • Clean the PDB (remove T4 lysozyme fusion).

    • Revert thermostabilizing mutations to WT residues using Modeller.

    • Critical Step: Minimize side chains within 5 Å of the binding pocket to remove steric clashes from the crystal packing.

Step 3: Molecular Docking (Ensemble Approach)

A single static structure is insufficient. We use an ensemble of receptor conformations derived from short MD runs.[2][3]

  • Grid Generation: Center the grid box on the Aspartate D3.32 (Asp114 in D2R). Dimensions:

    
     Å.
    
  • Constraints: Define a positional constraint (hydrogen bond) on Asp D3.32 to ensure the protonated nitrogen is anchored.

  • Software: AutoDock Vina (for speed) or Schrödinger Glide (XP mode) for precision.

  • Validation: Re-dock the crystallographic Risperidone. Success criterion: RMSD

    
     Å.
    
Step 4: Molecular Dynamics (MD) Simulation

Docking provides a snapshot; MD reveals stability.

  • System Setup:

    • Embed the receptor-ligand complex in a POPC lipid bilayer .

    • Solvate with TIP3P water; neutralize with 0.15 M NaCl.

  • Production Run:

    • Time: 100 ns (minimum) to observe loop breathing.

    • Ensemble: NPT (310 K, 1 atm).

    • Analysis: Calculate MM-GBSA (Molecular Mechanics Generalized-Born Surface Area) binding free energy (

      
      ) from the last 20 ns of the trajectory.
      

Visualization & Logic

Integrated Workflow Diagram

The following diagram illustrates the causality between ligand QM preparation and the final binding energy calculation.

Workflow Ligand 3,6-Dihydro Risperidone (CAS 168906-58-9) QM QM Optimization (B3LYP/6-31G*) Ligand->QM Geometry RESP RESP Charge Derivation QM->RESP Electrostatics Docking Ensemble Docking (Constraint: Asp D3.32) RESP->Docking Ligand Param Receptor Crystal Structure (PDB: 6CM4 / 6A93) Prep Mutation Reversion & Side Chain Min. Receptor->Prep Wild-Type Prep Prep->Docking Receptor Grid MD MD Simulation (100ns, POPC Membrane) Docking->MD Top Pose Analysis MM-GBSA Binding Free Energy MD->Analysis Trajectory

Caption: Integrated QM/MM workflow for high-fidelity GPCR ligand profiling. Colors denote processing stages: Ligand (Blue), Receptor (Green), Docking (Yellow), Simulation (Grey).

Binding Pocket Interaction Map

This schematic details the critical residues within the D2 receptor pocket that must be monitored during the simulation.

Interactions Ligand 3,6-Dihydro Risperidone Asp Asp114 (D3.32) (Salt Bridge) Ligand->Asp Ionic (Strong) Trp Trp386 (6.48) (Pi-Stacking) Ligand->Trp Pi-Pi T-shape Phe Phe198 (5.47) (Hydrophobic) Ligand->Phe Edge-to-Face Ser Ser193 (5.42) (H-Bond) Ligand->Ser H-Bond Donor

Caption: Key molecular interactions in the D2 Receptor binding pocket. Asp114 provides the critical salt bridge anchor.

Experimental Protocols & Data Analysis

Protocol: MM-GBSA Binding Energy Calculation

To quantify the affinity difference between Risperidone and its 3,6-dihydro derivative, use the following post-processing script logic (e.g., in AMBER or Schrödinger Prime):

  • Extract Frames: Select 100 frames from the stable portion of the trajectory (e.g., 80–100 ns).

  • Strip Solvent: Remove water molecules and ions.

  • Calculate Terms:

    • 
      : Electrostatic + van der Waals energies.
      
    • 
      : Polar solvation (Generalized Born) + Non-polar solvation (SASA).
      
  • Equation:

    
    
    (Note: Entropy 
    
    
    
    is often omitted for relative ranking of similar analogs).
Comparative Data Presentation

The following table summarizes expected binding metrics based on literature baselines for Risperidone and theoretical shifts for the dihydro analog.

MetricRisperidone (Baseline)3,6-Dihydro Risperidone (Predicted)Interpretation
D2 Binding Energy (

)
-10.6 kcal/mol-9.8 to -10.2 kcal/molSlightly reduced affinity due to ring rigidity.
5-HT2A Binding Energy (

)
-11.4 kcal/mol-11.0 kcal/molRetained high affinity; atypical profile preserved.
RMSD (Ligand) 1.2 Å0.8 ÅDihydro ring is more rigid, showing less fluctuation.
Key Interaction (Asp D3.32) 2.8 Å (Salt Bridge)2.9 Å (Salt Bridge)Interaction remains stable but vector may shift.

Note: Values are illustrative estimates based on standard GPCR docking benchmarks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5073, Risperidone. Retrieved from [Link]

  • Wang, S., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature. Retrieved from [Link]

  • Kimura, K., et al. (2019). Structure of the 5-HT2A receptor in complex with risperidone. Nature Structural & Molecular Biology. Retrieved from [Link]

  • Pharmaffiliates (2025). 3,6-Dihydro Risperidone (CAS 168906-58-9) Product Standards.[4][5][6] Retrieved from [Link]

  • Salmaso, V., & Moro, S. (2018). Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview. Frontiers in Pharmacology. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Discovery and Isolation of Risperidone Process Impurities

Executive Summary In the development of atypical antipsychotics like Risperidone, impurity profiling is not merely a compliance exercise (ICH Q3A/Q3B) but a critical quality attribute that defines the safety and efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of atypical antipsychotics like Risperidone, impurity profiling is not merely a compliance exercise (ICH Q3A/Q3B) but a critical quality attribute that defines the safety and efficacy of the final drug product. The benzisoxazole scaffold of Risperidone is susceptible to specific degradation pathways—oxidative N-oxide formation and Boulton-Katritzky rearrangements—that present significant separation challenges.

This guide provides a technical roadmap for researchers to identify, isolate, and characterize these impurities. It moves beyond standard pharmacopeial monographs, offering a self-validating workflow for isolating unknown impurities directly from process streams or stress-degradation samples.

Synthetic Genesis of Impurities

To isolate impurities, one must first understand their origin. The commercial synthesis of Risperidone typically involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (FBAP ) with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Chloro-Intermediate ).

The Impurity Landscape

While the primary coupling is robust, variations in temperature, pH, and stoichiometry yield distinct impurity classes:

  • Oxidative Impurities (N-Oxides): Formed at the piperidine nitrogen during storage or workup. These exist as cis and trans diastereomers, often co-eluting with the API in standard C18 methods.

  • Rearrangement Products (Bicyclorisperidone): Under high thermal stress or basic conditions, the isoxazole ring undergoes a Boulton-Katritzky rearrangement to form a bicyclic impurity.

  • Process Intermediates: Unreacted FBAP or Chloro-intermediate carryover.

Pathway Visualization

The following diagram maps the synthetic route and the divergence points for critical impurities.

Risperidone_Synthesis FBAP FBAP (Starting Material) Reaction N-Alkylation (Na2CO3, ACN, Heat) FBAP->Reaction Chloro Chloro-Intermediate (Alkylation Agent) Chloro->Reaction Risperidone RISPERIDONE API (Target) Reaction->Risperidone Impurity_D Impurity D (Condensation Artifact) Reaction->Impurity_D Side Reaction N_Oxides Cis/Trans N-Oxides (Oxidative Stress) Risperidone->N_Oxides Peroxide/Air Bicyclo Bicyclorisperidone (Thermal Rearrangement) Risperidone->Bicyclo Heat/Base (Boulton-Katritzky)

Figure 1: Synthetic pathway of Risperidone showing the genesis of critical oxidative and rearrangement impurities.

Analytical Strategy: Discovery & Separation

Before isolation, a robust analytical method is required to resolve critical pairs, particularly the cis- and trans-N-oxides from the main peak. Standard pharmacopeial methods often lack the resolution required for high-load preparative work.

Optimized UPLC/HPLC Method

The following method is designed for high-resolution separation and can be directly scaled to preparative geometry.

Table 1: Analytical Method Parameters

ParameterConditionRationale
Column C18 Hybrid Particle (e.g., BEH C18), 1.7 µm, 2.1 x 100 mmHybrid particles withstand high pH, improving peak shape for basic amines.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.5)Buffer pH controls ionization of the piperidine moiety.
Mobile Phase B Methanol : Acetonitrile (60:[1]40)MeOH provides unique selectivity for polar N-oxides; ACN reduces backpressure.
Gradient 10% B to 90% B over 10 minShallow gradient required to separate cis (RRT ~0.56) and trans (RRT ~0.[2]67) N-oxides [1].
Flow Rate 0.4 mL/minOptimized for Van Deemter efficiency.
Detection UV @ 275 nmMax absorption for the benzisoxazole chromophore.
Stress Testing for Impurity Enrichment

To isolate sufficient quantities for NMR, do not rely on "natural" batch impurities (often <0.1%). Intentionally degrade the sample:

  • Oxidative Stress: Dissolve Risperidone (1 mg/mL) in 3% H2O2. Stir at RT for 4 hours. This enriches N-oxides to >10% [2].

  • Thermal Stress: Reflux Risperidone in 0.1 N NaOH for 24 hours to generate Bicyclorisperidone and hydrolysis products.

Isolation Protocol: From Analytical to Prep

This section details the self-validating workflow for isolating impurities. The core principle is Linear Scale-Up , maintaining the ratio of column length to particle size (L/dp) and constant linear velocity.

Preparative Workflow Logic

Isolation_Workflow Crude Enriched Sample (Stress Test Mix) Screen Analytical Screen (Identify Target RRT) Crude->Screen ScaleUp Load Study (Determine Max Injection) Screen->ScaleUp PrepLC Prep-HPLC (Fractionation) ScaleUp->PrepLC Scale Factor Pool Fraction Pooling (Purity Check) PrepLC->Pool Pool->Screen Re-inject Fraction Dry Lyophilization (Solvent Removal) Pool->Dry Char Structure Elucidation (NMR/MS) Dry->Char

Figure 2: Step-by-step isolation workflow ensuring purity confirmation before structural analysis.

Step-by-Step Isolation Methodology

Step 1: System Setup

  • Instrument: Preparative HPLC with Binary Gradient Pump and Fraction Collector.

  • Column: C18 Prep Column (19 x 250 mm, 5 µm). Note the particle size increase (1.7µm -> 5µm) requires a longer column to maintain resolution.

  • Mobile Phase: Same as analytical (Ammonium Acetate/MeOH/ACN) to ensure elution order remains consistent.

Step 2: Loading Study

  • Inject increasing volumes (e.g., 100 µL, 500 µL, 1000 µL) of the enriched sample (20 mg/mL).

  • Success Criteria: The target impurity peak must maintain a resolution (Rs) > 1.5 from the main API peak. Overloading leads to co-elution.

Step 3: Fractionation

  • Flow Rate: Set to 15-20 mL/min (Calculated via

    
    ).
    
  • Trigger: Time-based windows centered on the retention times identified in the analytical screen.

  • Collection: Collect the "heart cut" of the peak (middle 80%) to maximize purity, discarding the leading and tailing edges where overlap occurs.

Step 4: Recovery

  • Pool fractions for the specific impurity.

  • Critical Step: Remove organic solvents via rotary evaporation at < 40°C.

  • Lyophilize the remaining aqueous phase to obtain the solid impurity. Note: Ammonium acetate is volatile and will sublime during lyophilization, leaving a salt-free product.

Structural Characterization & Case Studies

Once isolated, the impurity must be characterized.[3][4][5] Below are the diagnostic signatures for the two most critical Risperidone impurities.

Case Study A: Risperidone N-Oxides (Cis/Trans)
  • Origin: Oxidation of the piperidine nitrogen.

  • Mass Spectrometry (LC-MS): Exhibits a molecular ion of

    
    , which is +16 Da (Oxygen) relative to Risperidone (411.2) [3].[2][6][7]
    
  • NMR Signature:

    • The protons adjacent to the piperidine nitrogen shift downfield significantly due to the electron-withdrawing N-oxide.

    • Differentiation: In trans-N-oxide, equatorial protons of the methylene group show a higher chemical shift (

      
       ppm) compared to the cis-isomer (
      
      
      
      ppm) [3].[6]
Case Study B: Bicyclorisperidone
  • Origin: Boulton-Katritzky rearrangement of the isoxazole ring.[6]

  • Mass Spectrometry: Same molecular weight as Risperidone (

    
     411.[6]2) but different fragmentation pattern.
    
  • NMR Signature: The disappearance of the characteristic benzisoxazole signals and the appearance of signals corresponding to the new bicyclic core. The chemical shifts of the piperidine methylene protons are distinct from the parent API [3].[6]

References

  • Magar, L.P., et al. (2020).[2] Determination of Impurities of Risperidone API by Ultra Performance Liquid Chromatography (UPLC). Rasayan Journal of Chemistry, 13(2), 940-948.[2] Link

  • Tomar, R.S., et al. (2004).[8] Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 231-235.[8] Link

  • More, K.R., et al. (2017).[6] Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 9(23), 82-84.[6] Link

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

Sources

Exploratory

Technical Assessment: 3,6-Dihydro Risperidone (CAS 168906-58-9)

The following is an in-depth technical guide on 3,6-Dihydro Risperidone (CAS 168906-58-9), structured for researchers and drug development professionals. Impurity Profiling, Synthesis, and Analytical Control Strategies E...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 3,6-Dihydro Risperidone (CAS 168906-58-9), structured for researchers and drug development professionals.

Impurity Profiling, Synthesis, and Analytical Control Strategies

Executive Summary & Chemical Identity

In the development of antipsychotic pharmacotherapies, the rigorous control of related substances is critical for regulatory compliance (ICH Q3A/Q3B). 3,6-Dihydro Risperidone (CAS 168906-58-9), often referred to as Dehydro Risperidone , is a specific structural analog and process-related impurity of Risperidone.[1][2]

Chemically, it differs from the parent active pharmaceutical ingredient (API) by the presence of a double bond in the piperidine ring, specifically at the 3,6-position (tetrahydropyridine moiety). This unsaturation alters the conformational flexibility of the molecule, potentially impacting metabolic stability and receptor binding affinity, though it is primarily monitored as a critical quality attribute (CQA) during API manufacturing.

Chemical Profile Table
PropertySpecification
Common Name 3,6-Dihydro Risperidone (Dehydro Risperidone)
CAS Number 168906-58-9
IUPAC Name 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Molecular Formula C₂₃H₂₅FN₄O₂
Molecular Weight 408.48 g/mol (Parent Risperidone: 410.49 g/mol )
Mass Shift (

)
-2.01 Da (Desaturation)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in Water
Regulatory Status Pharmacopeial Impurity (Reference Standard required for release testing)

Formation Mechanics & Synthesis

Understanding the origin of CAS 168906-58-9 is essential for process control. It typically arises via two distinct pathways: Process Carryover or Oxidative Degradation .

Mechanistic Pathways
  • Synthetic Carryover (Primary Route): The synthesis of Risperidone involves coupling a chloroethyl intermediate with a piperidinyl-benzisoxazole moiety. If the starting material 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole contains the dehydrogenated analog (a tetrahydropyridine impurity), this impurity will couple with the alkyl halide to form 3,6-Dihydro Risperidone.

  • Oxidative Dehydrogenation: Under stress conditions (high heat, oxidative environment), the piperidine ring of the final Risperidone API can undergo oxidation to form the enamine/imine structure, which stabilizes as the 3,6-dihydro derivative.

Synthesis of Reference Standard

To validate analytical methods, a pure reference standard of CAS 168906-58-9 is required. The following protocol outlines a targeted synthesis strategy used in reference standard generation.

Protocol: Targeted Coupling Reaction

  • Reagents:

    • Intermediate A: 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[3][4][5]

    • Intermediate B: 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)benzo[d]isoxazole (The unsaturated analog).

    • Base: Sodium Carbonate (

      
      ) or Potassium Carbonate (
      
      
      
      ).[4]
    • Catalyst: Potassium Iodide (KI).[4][6]

    • Solvent: Methyl Isobutyl Ketone (MIBK) or DMF.

Step-by-Step Workflow:

  • Charge: Dissolve Intermediate A (1.0 eq) and Intermediate B (1.1 eq) in MIBK.

  • Activation: Add

    
     (3.0 eq) and catalytic KI (0.1 eq).
    
  • Reflux: Heat the mixture to 100-110°C for 12-16 hours. Monitor by TLC or HPLC until Intermediate A is consumed.

  • Work-up: Cool to room temperature. Filter inorganic salts. Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Isopropanol (IPA) or purify via Flash Column Chromatography (DCM:MeOH gradient) to achieve >98% purity.

Visualization: Synthesis & Formation Logic

G cluster_0 Critical Control Point IntA Chloroethyl Intermediate Risperidone Risperidone (Parent API) IntA->Risperidone + Piperidine Int. Dihydro 3,6-Dihydro Risperidone (CAS 168906-58-9) IntA->Dihydro + IntB (Coupling) IntB Tetrahydropyridine Analog (Impurity) Oxidation Oxidative Stress Risperidone->Oxidation Degradation Oxidation->Dihydro -H2 (Dehydrogenation)

Figure 1: Formation pathways showing both synthetic carryover (primary) and oxidative degradation routes.

Analytical Strategy

Distinguishing 3,6-Dihydro Risperidone from the parent API is analytically challenging due to their structural similarity. The mass difference is only 2 Da, and the UV spectra are nearly identical.

High-Performance Liquid Chromatography (HPLC)

Standard pharmacopeial methods (USP/EP) for Risperidone often use C18 stationary phases. However, the 3,6-dihydro impurity may co-elute with the parent if the gradient is too shallow.

Recommended Method Parameters:

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax SB-C18),

    
    .
    
  • Mobile Phase A: 20 mM Ammonium Acetate (pH 6.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: Linear ramp to 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 275 nm (Max absorption for benzisoxazole).

  • Retention Logic: The 3,6-dihydro impurity typically elutes after Risperidone due to the planar geometry of the double bond increasing

    
     interactions with the stationary phase, despite being slightly less lipophilic.
    
Mass Spectrometry (LC-MS)

For definitive identification, Mass Spectrometry is superior to UV.

  • Parent Risperidone:

    
    
    
  • 3,6-Dihydro Risperidone:

    
    
    
  • Fragmentation: MS/MS of m/z 409 will yield a characteristic fragment for the unsaturated piperidine-benzisoxazole moiety, distinguishing it from other isobaric impurities.

Visualization: Analytical Decision Tree

Analytical Sample API Sample (Risperidone) HPLC RP-HPLC (C18 Column) Sample->HPLC UV UV Detection (275 nm) HPLC->UV Peak Unknown Peak RRT ~1.05 UV->Peak Resolution < 1.5? MassSpec LC-MS Analysis Peak->MassSpec Confirm ID Result411 m/z 411 (Parent) MassSpec->Result411 Result409 m/z 409 (3,6-Dihydro) MassSpec->Result409 -2 Da Shift

Figure 2: Analytical workflow for identifying 3,6-Dihydro Risperidone in bulk API.

Toxicological & Regulatory Implications

While specific toxicological data for CAS 168906-58-9 is often bracketed under the parent compound's safety profile (if present below ICH Q3B qualification thresholds), the structural alert (Michael acceptor potential of the


-unsaturated system) warrants attention.
  • Genotoxicity: The tetrahydropyridine moiety is generally considered stable, but in silico QSAR analysis (e.g., Derek Nexus) should be performed to rule out mutagenicity.

  • Activity: Due to the conservation of the pharmacophore (dopamine D2 / serotonin 5-HT2A antagonism), this impurity likely retains pharmacological activity, potentially contributing to the therapeutic effect or side effect profile if levels are uncontrolled.

  • Limits: Standard limits for known impurities in Risperidone are typically NMT (Not More Than) 0.15% or 0.2% depending on the daily dose, unless qualified.

Conclusion

3,6-Dihydro Risperidone (CAS 168906-58-9) is a critical process impurity that serves as a marker for the quality of the starting materials and the stability of the synthesis process. Effective control requires a dual strategy: sourcing high-purity intermediates (free of the tetrahydropyridine analog) and utilizing high-resolution HPLC methods capable of resolving the -2 Da desaturated analog from the parent peak.

References
  • United States Pharmacopeia (USP) . Risperidone Monograph: Organic Impurities. USP-NF.

  • European Medicines Agency (EMA) .[7] Assessment Report for Risperidone. EMA/CHMP.

  • National Center for Biotechnology Information . PubChem Compound Summary for Risperidone. (Parent compound context).

  • Pharmaffiliates . 3,6-Dihydro Risperidone Reference Standard Data. (Structural confirmation).

  • ChemicalBook . Product entry for CAS 168906-58-9.

Sources

Foundational

Technical Guide: The Formation and Control of Dehydro Risperidone During Synthesis

Executive Summary Dehydro Risperidone (CAS 168906-58-9), often chemically identified as 3,6-dihydro risperidone , is a critical process-related impurity in the synthesis of the antipsychotic API Risperidone.[1] Unlike ox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dehydro Risperidone (CAS 168906-58-9), often chemically identified as 3,6-dihydro risperidone , is a critical process-related impurity in the synthesis of the antipsychotic API Risperidone.[1] Unlike oxidative degradants that form upon storage (such as N-oxides), Dehydro Risperidone is primarily a "carryover" impurity originating from the incomplete reduction of a key synthetic intermediate.[1]

This guide provides a mechanistic analysis of its formation, a definitive protocol for its synthesis/isolation as a reference standard, and engineering controls to mitigate its presence in the final drug substance.[1]

Chemical Identity and Structural Analysis[2][3][4]

The term "Dehydro Risperidone" in high-performance liquid chromatography (HPLC) impurity profiling refers to the analogue containing a double bond within the piperidine ring.[1]

AttributeDetail
Common Name Dehydro Risperidone (3,6-Dihydro Risperidone)
CAS Number 168906-58-9
Chemical Name 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Molecular Formula C₂₃H₂₅FN₄O₂
Molecular Weight 408.48 g/mol (vs. 410.49 for Risperidone)
Structural Difference Presence of a C=C double bond in the piperidine moiety (tetrahydropyridine ring).[1][2][3]
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Note on Nomenclature: Do not confuse this with 5,6,7,8-tetradehydro risperidone , a rare oxidative impurity where the pyrido[1,2-a]pyrimidinone ring is aromatized. The standard "Dehydro" impurity refers to the piperidine unsaturation.[1]

Mechanism of Formation

The formation of Dehydro Risperidone is directly linked to the synthesis of the key intermediate 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole .[1] A common industrial route utilizes a Grignard reaction followed by dehydration and hydrogenation.[1]

The Pathway
  • Grignard Addition: 4-Piperidone (protected) reacts with a fluorinated organometallic reagent to form a tertiary alcohol.[1]

  • Dehydration: Acid-catalyzed dehydration of the alcohol yields the Tetrahydropyridine Intermediate (Intermediate A in the diagram below).[1]

  • Hydrogenation (Critical Control Point): Intermediate A is hydrogenated (Pd/C, H₂) to form the Piperidine Intermediate (Intermediate B).[1]

    • Failure Mode: If hydrogenation is incomplete, residual Intermediate A remains.[1]

  • Coupling: The mixture of Intermediate B (major) and Intermediate A (impurity) reacts with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (CEP Reagent).[1]

  • Result: Intermediate A couples just as efficiently as Intermediate B, forming Dehydro Risperidone in the final API.

Pathway Visualization

RisperidoneImpurity Start 4-Piperidone Derivative Dehydration Step 1: Dehydration (Formation of Alkene) Start->Dehydration Inter_A Intermediate A (Tetrahydropyridine) Dehydration->Inter_A Hydrog Step 2: Hydrogenation (Pd/C, H2) Inter_A->Hydrog Incomplete Conversion Coupling Step 3: Alkylation (Na2CO3, KI, ACN) Inter_A->Coupling Carried Over Inter_B Intermediate B (Piperidine - Desired) Hydrog->Inter_B Inter_B->Coupling CEP CEP Reagent (Chloroethyl-pyrimidopyrimidinone) CEP->Coupling Risperidone RISPERIDONE (Target API) Coupling->Risperidone DehydroRisp DEHYDRO RISPERIDONE (Impurity) Coupling->DehydroRisp Side Reaction

Figure 1: The origin of Dehydro Risperidone via the incomplete hydrogenation pathway.[1]

Synthesis and Isolation Protocol

To validate analytical methods (HPLC/UPLC), researchers often need to synthesize Dehydro Risperidone intentionally.[1] The most robust method is to bypass the hydrogenation step entirely and couple the unsaturated intermediate directly.

Reagents Required[7]
  • Precursor A: 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-benzisoxazole (The "Dehydro" intermediate).[1]

  • Precursor B: 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (CEP-Cl).[1]

  • Base: Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃).[1]

  • Catalyst: Potassium Iodide (KI).[1]

  • Solvent: Acetonitrile (ACN) or Methyl Isobutyl Ketone (MIBK).[1]

Step-by-Step Protocol
  • Charging: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, charge 10.0 g of Precursor A and 12.5 g of Precursor B (1.05 eq).

  • Solvent Addition: Add 150 mL of Acetonitrile. Stir to create a suspension.

  • Base/Catalyst: Add 10.0 g of anhydrous Na₂CO₃ and 0.5 g of KI.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) for 12–16 hours . Monitor by TLC or HPLC until Precursor A is <1.0%.[1]

  • Workup:

    • Cool reaction mass to 25°C.

    • Filter off inorganic salts (NaCl/Na₂CO₃).[1] Wash the cake with warm ACN.

    • Distill off the solvent under reduced pressure to obtain a crude residue.[1][3]

  • Purification:

    • Recrystallize the crude residue from Isopropyl Alcohol (IPA).[1]

    • Note: Dehydro Risperidone is structurally very similar to Risperidone; if high purity (>99%) is required for a reference standard, column chromatography (Silica gel, DCM:MeOH 95:[1]5) may be necessary.

  • Characterization: Confirm structure via ¹H-NMR (look for alkene protons at δ 5.8-6.0 ppm) and Mass Spectrometry (m/z 409 [M+H]⁺).

Control Strategies

The presence of Dehydro Risperidone indicates a failure in the upstream intermediate synthesis, not the final coupling.[1] Control must be exerted at the hydrogenation stage of the benzisoxazole intermediate.[1]

ParameterControl StrategyRationale
H₂ Pressure Maintain >5 bar (75 psi)Higher pressure favors complete saturation of the tetrahydropyridine double bond.[1]
Catalyst Load 10% Pd/C (50% wet), 5-10% w/w loadingSufficient active sites are required to prevent "stalling" of the reduction.[1]
Reaction Time Extend post-uptake holdAllow an additional 2-4 hours after hydrogen uptake ceases to ensure conversion of trace alkene.
IPC Limit NMT 0.10% TetrahydropyridineSet a strict In-Process Control (IPC) limit on the intermediate before releasing it to the coupling stage.

Analytical Profile

Dehydro Risperidone is a "specified impurity" in many regulatory filings. It typically elutes close to Risperidone in reverse-phase systems due to their similar hydrophobicity.[1]

  • Detection: UV at 275-280 nm.[1]

  • Mass Spec: m/z 409.2 (M+H)⁺.[1]

  • Relative Retention Time (RRT): Typically ~0.90 – 0.95 relative to Risperidone (elutes just before the main peak due to slightly higher polarity/lower lipophilicity of the double bond).[1] Note: RRT varies by column and gradient.

References

  • European Pharmacopoeia (Ph.[1][4][5] Eur.) . Risperidone Monograph: Impurity Profiling. (Standard regulatory text defining Impurities A-L).

  • TLC Pharmaceutical Standards . Dehydro Risperidone (CAS 168906-58-9) Data Sheet. Retrieved from

  • ChemicalBook . 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride Synthesis and Properties. Retrieved from [1]

  • Der Pharma Chemica . Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. 2013, 5(7):141-145.[1] Retrieved from

  • Rasayan Journal of Chemistry . Determination of Impurities of Risperidone API by Ultra Performance Liquid Chromatography. Vol. 13, No. 2, 940-948, 2020.[1][5] Retrieved from

Sources

Protocols & Analytical Methods

Application

Using 3,6-Dihydro Risperidone as a reference standard in pharmaceutical analysis

This Application Note is designed to serve as a definitive technical guide for the integration of 3,6-Dihydro Risperidone (also known as Dehydro Risperidone) into analytical workflows. It addresses the specific challenge...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the integration of 3,6-Dihydro Risperidone (also known as Dehydro Risperidone) into analytical workflows. It addresses the specific challenges of separating this structural analog from the parent compound, Risperidone, and its major metabolites.

Part 1: Executive Summary & Chemical Context

The Analytical Challenge

In the synthesis and stability profiling of Risperidone, the presence of 3,6-Dihydro Risperidone represents a critical quality attribute. Unlike the major metabolite 9-hydroxy risperidone (Paliperidone), which is formed via hydroxylation, 3,6-Dihydro Risperidone is typically a process-related impurity or an oxidative degradant involving the dehydrogenation of the piperidine ring.

Chemical Differentiation:

  • Risperidone: Contains a fully saturated piperidinyl moiety.

  • 3,6-Dihydro Risperidone: Contains a 1,2,3,6-tetrahydropyridinyl moiety (a double bond is introduced in the ring).

Impact on Chromatography: The introduction of the double bond increases the planarity of the ring and slightly alters the pKa of the tertiary amine. This results in an elution profile extremely close to the parent peak, often leading to co-elution on standard C18 columns if the mobile phase pH and organic modifier are not optimized for


 selectivity.

Part 2: Reference Standard Management Protocol

Objective: To ensure the integrity of the CAS 168906-58-9 reference standard prior to analysis.

Handling & Storage
  • Hygroscopicity: The tetrahydropyridine moiety can be susceptible to autoxidation. Store the neat standard at 2°C to 8°C under an inert atmosphere (Argon or Nitrogen) if possible.

  • Light Sensitivity: Protect from light.[1] Use amber glassware for all stock preparations.

Stock Solution Preparation

Concentration: 1.0 mg/mL Solvent System: Methanol (LC-MS Grade). Avoid dissolving directly in the mobile phase buffer to prevent potential "salting out" at high concentrations.

Step-by-Step:

  • Equilibrate the standard vial to room temperature (20°C) for 30 minutes to prevent condensation.

  • Weigh approximately 10 mg of 3,6-Dihydro Risperidone into a 10 mL amber volumetric flask.

  • Add 5 mL of Methanol and sonicate for 2 minutes (maintain temp < 25°C).

  • Dilute to volume with Methanol.

  • Stability: Stable for 7 days at 4°C.

Part 3: High-Resolution HPLC Method (The Protocol)

Rationale: This method utilizes a Phenyl-Hexyl stationary phase (or a high-carbon load C18) to exploit the


 interactions offered by the double bond in the impurity, enhancing resolution (

) from the parent Risperidone.
Chromatographic Conditions
ParameterSpecification
Column Phenyl-Hexyl or C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Acetate buffer, pH 6.0 (Adjusted with dilute Acetic Acid)
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV-PDA at 275 nm (Secondary monitoring at 235 nm)
Injection Vol 10 µL
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Equilibration
2.08515Isocratic Hold
15.04060Linear Gradient
20.01090Wash
21.08515Re-equilibration
25.08515End of Run
Method Logic (Expert Insight)
  • pH 6.0 Selection: The pKa of the piperidine nitrogen in Risperidone is approx 8-9. At pH 6.0, both species are ionized. However, the solvation shell around the tetrahydropyridine (impurity) differs from the piperidine (parent), maximizing separation selectivity.

  • Dual Organic Modifier: Using a mix of ACN and MeOH balances dipole-dipole interactions (MeOH) with proton-acceptor capabilities (ACN), often resolving the "critical pair" (Risperidone vs. 3,6-Dihydro).

Part 4: Analytical Workflow Visualization

The following diagram illustrates the decision matrix for optimizing the separation of 3,6-Dihydro Risperidone.

G Start Start: Impurity Profiling Prep Standard Prep (1 mg/mL in MeOH) Start->Prep InitialRun Initial HPLC Run (pH 6.0, C18 Column) Prep->InitialRun CheckRes Check Resolution (Rs) Risperidone vs. 3,6-Dihydro InitialRun->CheckRes GoodRes Rs > 1.5 Proceed to Validation CheckRes->GoodRes Yes BadRes Rs < 1.5 Co-elution CheckRes->BadRes No FinalVal Final Validation (LOD/LOQ/Linearity) GoodRes->FinalVal Opt1 Switch to Phenyl-Hexyl Column (Exploit Pi-Pi interactions) BadRes->Opt1 Opt2 Adjust pH to 6.8 (Suppress ionization) BadRes->Opt2 Opt1->CheckRes Opt2->CheckRes

Caption: Workflow logic for optimizing the critical pair separation between Risperidone and its dehydro-impurity.

Part 5: Validation Framework (Self-Validating System)

To ensure the method is reliable, the following System Suitability Test (SST) criteria must be met before every analytical batch.

System Suitability Criteria
ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

between Risperidone and 3,6-Dihydro Risperidone
Ensures baseline separation for accurate integration.
Tailing Factor (

)

Indicates minimal secondary interactions with silanol groups.
Precision (RSD)

for 6 replicate injections
Confirms system stability and injector accuracy.
Signal-to-Noise

for LOQ standard
Verifies sensitivity at the reporting threshold (usually 0.05%).
Calculation of Relative Response Factor (RRF)

Because 3,6-Dihydro Risperidone is a structural analog, its UV absorption at 275 nm is similar but not identical to Risperidone.



  • Protocol: Inject 5 concentration levels (e.g., 0.1% to 1.0% of target conc) of both standards. Plot Area vs. Concentration.

  • Typical RRF: Expect a value between 0.9 and 1.1 due to the preservation of the benzisoxazole chromophore.

Part 6: Troubleshooting Guide

Issue: Peak Fronting or Broadening

  • Cause: Solvent mismatch. The sample is dissolved in 100% MeOH, but the starting mobile phase is 85% Aqueous.

  • Solution: Dilute the final analytical sample with Mobile Phase A to match the initial gradient conditions (e.g., 50:50 Buffer:MeOH).

Issue: Retention Time Shift

  • Cause: pH drift in the Ammonium Acetate buffer.

  • Solution: Prepare buffer fresh daily. The volatility of acetate can cause pH changes over 24 hours.

Issue: Unknown "Ghost" Peaks

  • Cause: Degradation of the 3,6-Dihydro standard.

  • Solution: Check the stock solution stability. If the solution has turned yellow or shows extra peaks, discard and prepare fresh from solid.

References

  • Pharmaffiliates. (n.d.). 3,6-Dihydro Risperidone Reference Standard (CAS 168906-58-9).[2] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006).[3] ICH Q3A(R2): Impurities in New Drug Substances.[3][4][5] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Risperidone. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (Various Issues). Methods for the determination of Risperidone and related impurities.[6][7][8] (General reference to field-standard methodology).

Sources

Method

Application of 3,6-Dihydro Risperidone in neuropharmacology research

Application Notes & Protocols for Neuropharmacological Research Compound Focus: Risperidone and its Derivatives, including 3,6-Dihydro Risperidone Prepared by: Gemini, Senior Application Scientist Introduction: Situating...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Neuropharmacological Research

Compound Focus: Risperidone and its Derivatives, including 3,6-Dihydro Risperidone

Prepared by: Gemini, Senior Application Scientist

Introduction: Situating 3,6-Dihydro Risperidone in the Context of Atypical Antipsychotics

Risperidone stands as a cornerstone second-generation (atypical) antipsychotic, pivotal in the management of schizophrenia, bipolar disorder, and other neuropsychiatric conditions[1][2]. Its therapeutic efficacy is primarily attributed to its unique antagonism of dopamine D2 and serotonin 5-HT2A receptors[3][4]. The principal active metabolite of risperidone is 9-hydroxyrisperidone, also known as paliperidone, which is itself a potent antipsychotic agent and contributes significantly to the overall clinical effect[2][5][6].

The subject of this guide, 3,6-Dihydro Risperidone, is not extensively characterized in mainstream neuropharmacological literature. It is generally considered a synthetic intermediate, impurity, or a lesser-known derivative of risperidone[7][8][9]. Consequently, dedicated research on its specific pharmacological profile is sparse.

This guide, therefore, takes a pragmatic and scientifically grounded approach. We will provide detailed application notes and protocols for the neuropharmacological investigation of risperidone as the parent compound. The methodologies described herein are directly applicable for characterizing any risperidone derivative, including 3,6-Dihydro Risperidone, enabling researchers to elucidate its potential mechanism of action, receptor affinity, and functional effects in established preclinical models. By using the well-understood profile of risperidone as a benchmark, researchers can effectively profile novel or uncharacterized related molecules.

Section 1: The Pharmacological Bedrock - Risperidone's Mechanism of Action

Understanding the established pharmacology of risperidone is the critical first step before investigating any of its derivatives. The prevailing theory for its antipsychotic action centers on its combined, high-affinity blockade of two key G-protein coupled receptors (GPCRs) in the central nervous system.

1.1. The Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism Theory

Schizophrenia's positive symptoms (e.g., hallucinations, delusions) are linked to hyperactivity in the mesolimbic dopamine pathway[1][10]. Traditional antipsychotics primarily block D2 receptors to quell this hyperactivity. However, this often leads to significant extrapyramidal symptoms (EPS) due to D2 blockade in the nigrostriatal pathway.

Atypical antipsychotics like risperidone achieve a superior therapeutic window through a dual-action mechanism[11]:

  • Potent 5-HT2A Receptor Blockade: Risperidone has a very high affinity for serotonin 5-HT2A receptors, approximately 10- to 20-fold greater than its affinity for D2 receptors[2][10]. Antagonism of 5-HT2A receptors is believed to indirectly increase dopamine release in certain brain regions, including the prefrontal cortex and the striatum, which may alleviate negative symptoms and, crucially, mitigate the motor side effects (EPS) caused by D2 blockade[12][13].

  • High-Affinity D2 Receptor Blockade: Risperidone also potently antagonizes D2 receptors, which is essential for its efficacy against the positive symptoms of psychosis[1][14].

This high 5-HT2A/D2 binding ratio is a defining characteristic of atypicality, providing a balanced pharmacological profile[5][10].

Signaling Pathway Overview

The antagonism of these receptors modulates downstream signaling cascades, ultimately normalizing the aberrant neuronal activity implicated in psychosis.

Antipsychotic_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR AC Adenylyl Cyclase (AC) D2R->AC Inhibits PLC Phospholipase C (PLC) HT2AR->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Neuronal_Activity Modulated Neuronal Activity cAMP->Neuronal_Activity Modulates IP3_DAG->Neuronal_Activity Modulates Risperidone Risperidone Derivative (e.g., 3,6-Dihydro Risperidone) Risperidone->D2R Blocks Risperidone->HT2AR Blocks

Caption: D2/5-HT2A antagonism by a risperidone-like compound.

1.2. Receptor Binding Profile

The affinity of a compound for various receptors dictates its therapeutic effects and side-effect profile. Risperidone also binds to other receptors, which can explain some of its other clinical effects (e.g., orthostatic hypotension via α1-adrenergic blockade)[2][7]. A primary goal for characterizing a derivative like 3,6-Dihydro Risperidone would be to determine its binding affinity (Ki) across a panel of relevant CNS receptors.

Receptor TargetRisperidone Ki (nM)Primary Associated EffectReference
Serotonin 5-HT2A 0.16 - 0.2Atypical antipsychotic action, reduced EPS[7][10]
Dopamine D2 3.13 - 3.2Antipsychotic (positive symptoms)[7][10]
α1-Adrenergic 0.8Potential for orthostatic hypotension[7]
α2-Adrenergic 7.54Potential therapeutic and side effects[7]
Histamine H1 2.23 - 20Sedation, weight gain[7][10]
Dopamine D4 7.3Contribution to antipsychotic effect[10]

Section 2: In Vitro Protocol - Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., 3,6-Dihydro Risperidone) for specific neurotransmitter receptors (e.g., D2, 5-HT2A). This is the foundational assay for establishing a compound's primary mechanism of action.

Causality & Rationale: This competitive binding assay measures how effectively the test compound displaces a known high-affinity radioligand from the target receptor. A lower concentration of the test compound needed for displacement indicates a higher binding affinity. This quantitative measure (Ki) is crucial for comparing the potency of new derivatives against the parent compound and predicting their potential therapeutic and off-target effects[15][16].

Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Receptor Source (e.g., cell membranes expressing D2 or 5-HT2A receptors) start->prep plate Plate Assay Components: 1. Receptor Membranes 2. Radioligand (e.g., [3H]-Spiperone) 3. Test Compound (serial dilutions) prep->plate incubate Incubate to Reach Equilibrium (e.g., 60-90 min at RT) plate->incubate filter Rapid Filtration (Separate bound from free radioligand using glass fiber filters) incubate->filter wash Wash Filters (Remove non-specifically bound ligand) filter->wash scintillate Quantify Radioactivity (Add scintillation fluid and count using a scintillation counter) wash->scintillate analyze Data Analysis (Calculate IC50 and Ki values) scintillate->analyze end End analyze->end

Caption: Step-by-step workflow for a radioligand binding assay.

Detailed Step-by-Step Protocol
  • Materials & Reagents:

    • Test Compound (3,6-Dihydro Risperidone) dissolved in a suitable vehicle (e.g., DMSO).

    • Receptor Source: Commercially available cell membranes (e.g., from CHO or HEK293 cells) stably expressing the human D2 or 5-HT2A receptor.

    • Radioligand: e.g., [³H]-Spiperone for D2 receptors; [³H]-Ketanserin for 5-HT2A receptors.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Non-specific Binding (NSB) control: A high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol for D2).

    • 96-well reaction plates, glass fiber filters, cell harvester, scintillation vials, and scintillation fluid.

  • Assay Setup (per well):

    • Total Binding: 50 µL Assay Buffer, 50 µL Radioligand, 100 µL Receptor Membranes.

    • Non-specific Binding (NSB): 50 µL NSB Control, 50 µL Radioligand, 100 µL Receptor Membranes.

    • Test Compound: 50 µL Test Compound (at various concentrations), 50 µL Radioligand, 100 µL Receptor Membranes.

    • Self-Validation: Each condition should be run in triplicate to ensure data reliability. The radioligand concentration is typically set near its dissociation constant (Kd) for the receptor[17].

  • Incubation:

    • Gently mix the plates and incubate for a pre-determined time (e.g., 90 minutes) at room temperature to allow the binding to reach equilibrium[17].

  • Filtration:

    • Pre-soak glass fiber filter mats in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself[17].

    • Terminate the reaction by rapidly filtering the contents of each well through the filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

    • Wash each filter disc 3-4 times with ice-cold Assay Buffer to remove any remaining unbound or non-specifically attached radioligand[17].

  • Quantification:

    • Transfer the filter discs to scintillation vials.

    • Add 3-5 mL of scintillation cocktail to each vial and allow them to equilibrate overnight.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - NSB (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 3: In Vivo Protocol - Pharmacologically-Induced Animal Models

Objective: To evaluate the functional antagonist activity of a test compound in a living system. These models are designed to mimic certain aspects of psychosis and are used to predict antipsychotic efficacy.

Causality & Rationale: While in vitro assays confirm receptor binding, in vivo models demonstrate whether this binding translates into a functional, physiological effect in the complex environment of the brain. Pharmacological models, such as amphetamine-induced hyperactivity, are widely used because they are robust, reproducible, and rely on the same hyperdopaminergic state that antipsychotics aim to correct[18]. Reversal of the induced behavior by the test compound provides strong evidence of its potential antipsychotic activity.

Workflow: Amphetamine-Induced Hyperactivity Model

In_Vivo_Workflow start Start acclimate Acclimate Animals (e.g., Male Sprague-Dawley rats) to testing environment start->acclimate grouping Assign Animals to Groups: 1. Vehicle + Saline 2. Vehicle + Amphetamine 3. Test Compound + Amphetamine 4. Risperidone + Amphetamine acclimate->grouping pretreatment Administer Test Compound, Risperidone, or Vehicle (e.g., 30-60 min pre-challenge) grouping->pretreatment challenge Administer Amphetamine or Saline Challenge pretreatment->challenge record Place in Activity Chambers and Record Locomotor Activity (e.g., for 90-120 min) challenge->record analyze Data Analysis (Compare locomotor activity across groups) record->analyze end End analyze->end

Caption: Workflow for an in vivo antipsychotic screening model.

Detailed Step-by-Step Protocol
  • Animals and Acclimation:

    • Use adult male rodents (e.g., Sprague-Dawley rats, 250-300g).

    • House animals under standard conditions (12h light/dark cycle, food and water ad libitum).

    • Acclimate the animals to the testing room for at least 60 minutes before the experiment begins. Also, acclimate them to the open-field activity chambers for 30-60 minutes on the day prior to testing.

  • Experimental Groups (n=8-12 per group):

    • Group 1 (Control): Vehicle (e.g., saline with 1% Tween 80, i.p.) followed by Saline (i.p.).

    • Group 2 (Hyperactivity): Vehicle (i.p.) followed by d-Amphetamine (e.g., 1.5 mg/kg, i.p.).

    • Group 3 (Test Compound): 3,6-Dihydro Risperidone (various doses, i.p.) followed by d-Amphetamine.

    • Group 4 (Positive Control): Risperidone (e.g., 0.1-1 mg/kg, i.p.) followed by d-Amphetamine.

    • Self-Validation: The inclusion of a positive control (Risperidone) is critical to validate the assay's sensitivity and to provide a benchmark against which the test compound's potency can be compared[18].

  • Dosing Procedure:

    • Administer the pretreatment dose (Vehicle, Test Compound, or Risperidone). The timing should be based on the compound's expected time to peak plasma concentration (Tmax), typically 30-60 minutes for i.p. administration.

    • After the pretreatment interval, administer the challenge dose (Saline or d-Amphetamine).

  • Behavioral Recording:

    • Immediately after the challenge, place each animal into an individual open-field activity chamber equipped with infrared beams to automatically track movement.

    • Record locomotor activity (e.g., total distance traveled, beam breaks) in 5-minute bins for 90-120 minutes.

  • Data Analysis:

    • Calculate the total distance traveled for each animal.

    • Use statistical analysis (e.g., one-way ANOVA followed by Dunnett's or Tukey's post-hoc test) to compare the activity of the treatment groups to the Vehicle + Amphetamine group.

    • A statistically significant reduction in amphetamine-induced hyperactivity by the test compound, similar to the effect of risperidone, indicates functional D2 antagonist activity and potential antipsychotic efficacy.

Section 4: Pharmacokinetic (PK) Profiling

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the test compound.

Causality & Rationale: A compound can have excellent in vitro potency but fail in vivo if it has poor bioavailability, is metabolized too quickly, or does not cross the blood-brain barrier. PK studies are essential to correlate drug exposure (plasma and brain concentrations) with the observed pharmacological effects[19]. For a risperidone derivative, it is also critical to identify its major metabolites, as they may be active (like 9-hydroxyrisperidone)[20][21][22].

Protocol: Basic PK Study in Rodents
  • Dosing: Administer a single dose of the test compound to a cohort of rodents (e.g., 10 mg/kg, p.o. or i.v.).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30, 60 min, and 2, 4, 8, 24 hours) via tail vein or cardiac puncture (terminal).

  • Sample Processing: Process blood to obtain plasma. At selected time points, perfuse and collect brains.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound and potential metabolites in plasma and brain homogenates.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

PK ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates extent of absorption
Tmax Time to reach CmaxIndicates rate of absorption
AUC Area under the curveRepresents total drug exposure
t₁/₂ Half-lifeDetermines dosing interval
Brain/Plasma Ratio Ratio of drug concentration in brain vs. plasmaIndicates blood-brain barrier penetration

References

  • ResearchGate. (2025). Synthesis and characterization of impurity G of risperidone: An antipsychotic drug | Request PDF. Available at: [Link]

  • Dr.Oracle. (n.d.). What is the mechanism of action of Risperidone (risperidone)?. Available at: [Link]

  • McNeil, S. E., Gibbons, J. R., & Cogburn, M. (2024). Risperidone. In StatPearls. StatPearls Publishing. Available at: [Link]

  • The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. Available at: [Link]

  • PERSERIS® (risperidone) HCP. (n.d.). Mechanism of Action. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Risperidone. PubChem Compound Database. Available at: [Link]

  • Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Available at: [Link]

  • Wikipedia. (n.d.). Antipsychotic. Available at: [Link]

  • Lins, T., & Gnecco, T. (2019). An Overview of Animal Models Related to Schizophrenia. Neuropsychopharmacology Reports. Available at: [Link]

  • Blasi, G., et al. (2013). Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics. Neuropsychopharmacology. Available at: [Link]

  • ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. Available at: [Link]

  • Singh, H., et al. (2023). Neuropharmacological effect of risperidone: From chemistry to medicine. Chemico-Biological Interactions. Available at: [Link]

  • Gómez-Lira, G., et al. (2017). Comparative Pharmacology of Risperidone and Paliperidone. Pharmacology. Available at: [Link]

  • Leucht, S., et al. (2021). Effect of 5-HT2A receptor antagonism on levels of D2/3 receptor occupancy and adverse behavioral side-effects induced by haloperidol: a SPECT imaging study in the rat. Translational Psychiatry. Available at: [Link]

  • Google Patents. (n.d.). US6750341B2 - Preparation of risperidone.
  • Deranged Physiology. (n.d.). Pharmacology of antipsychotics. Available at: [Link]

  • PubMed. (n.d.). Relationship between plasma risperidone and 9-hydroxyrisperidone concentrations and clinical response in patients with schizophrenia. Available at: [Link]

  • Frontiers. (2022). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Available at: [Link]

  • National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS. Available at: [Link]

  • University of Groningen. (n.d.). Pharmacokinetic-pharmacodynamic modelling of antipsychotic drugs in patients with schizophrenia. Research Portal. Available at: [Link]

  • Patsnap Synapse. (2024). What are 5-HT2A receptor antagonists and how do they work?. Available at: [Link]

  • imprs-tp. (2011). Animal models of schizophrenia. Available at: [Link]

  • ResearchGate. (n.d.). Neuropharmacological effect of risperidone: From chemistry to medicine | Request PDF. Available at: [Link]

  • American Journal of Psychiatry. (n.d.). Binding of Antipsychotic Drugs to Cortical 5-HT2A Receptors: A PET Study of Chlorpromazine, Clozapine, and Amisulpride in Schizophrenic Patients. Available at: [Link]

  • PubMed. (n.d.). Changes in plasma concentrations of risperidone and 9-hydroxyrisperidone and the associated clinical effects during the switch from oral risperidone to extended-release paliperidone tablets in patients with schizophrenia. Available at: [Link]

  • ResearchGate. (n.d.). Relationship between plasma risperidone and 9-hydroxyrisperidone concentrations and clinical response in patients with schizophrenia | Request PDF. Available at: [Link]

  • Bymaster, F. P., et al. (1997). In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug. Neuropsychopharmacology.
  • YouTube. (2025). Dominate USMLE psych with this tip: Atypical antipsychotics act on both D2 and 5-HT2A receptors. Available at: [Link]

  • Cambridge Core. (n.d.). Population pharmacokinetics of antipsychotics. Available at: [Link]

  • Wikipedia. (n.d.). Animal model of schizophrenia. Available at: [Link]

  • Scholars Research Library. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Available at: [Link]

  • MDPI. (n.d.). Advantages and Limitations of Animal Schizophrenia Models. Available at: [Link]

  • Psychopharmacology Institute. (2015). Mechanism of Action of Antipsychotic Agents. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Comparative Pharmacology of Risperidone and Paliperidone. Available at: [Link]

  • SMI Adviser. (n.d.). Antipsychotic Receptor Binding Properties. Available at: [Link]

Sources

Application

Application Note: Dehydro Risperidone (Paliperidone) in Dopamine D2 Receptor Binding Assays

Abstract & Introduction Dehydro Risperidone (9-hydroxyrisperidone), clinically known as Paliperidone , is the major active metabolite of the atypical antipsychotic Risperidone. It functions as a potent antagonist with hi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Dehydro Risperidone (9-hydroxyrisperidone), clinically known as Paliperidone , is the major active metabolite of the atypical antipsychotic Risperidone. It functions as a potent antagonist with high affinity for Dopamine D2 receptors (


) and Serotonin 5-HT2A receptors .

In drug discovery, Dehydro Risperidone is frequently utilized as a reference standard in competition binding assays to validate the affinity of novel antipsychotic candidates. This application note details a robust, field-proven protocol for determining the binding affinity (


) of Dehydro Risperidone at the D2 receptor using a radioligand displacement assay.

Key Mechanistic Insight: Unlike many D2 ligands, Dehydro Risperidone has a distinct dissociation profile and avoids CYP2D6 metabolism, making it a stable and reliable control for in vitro screening.

Physicochemical Properties & Handling

Failure to properly solubilize Dehydro Risperidone is the most common cause of assay variability.

  • Compound: Dehydro Risperidone (Paliperidone)

  • Molecular Weight: 426.48 g/mol

  • Solubility Profile: Practically insoluble in water. Soluble in DMSO (Dimethyl Sulfoxide) and Methanol.

  • Storage: Powder at -20°C. Stock solutions should be aliquoted and stored at -80°C to prevent degradation.

Preparation of Stock Solution (10 mM)
  • Weigh typically 4.26 mg of Dehydro Risperidone powder.

  • Dissolve in 1 mL of 100% DMSO . Vortex vigorously until the solution is completely clear.

  • Critical Step: Do not attempt to make aqueous serial dilutions directly from the 100% DMSO stock into the assay plate. Create an intermediate dilution (e.g., 100 µM in assay buffer with 1% DMSO) to prevent precipitation upon contact with the aqueous buffer.

Mechanistic Principle: Competition Binding

The assay relies on the principle of Competitive Displacement . A fixed concentration of a radioligand (typically


-Spiperone or 

-Raclopride) is allowed to reach equilibrium with D2 receptors in membrane preparations. Dehydro Risperidone is added at varying concentrations to compete for the same binding site.
Figure 1: Mechanism of Competitive Displacement

D2_Binding_Mechanism Receptor Dopamine D2 Receptor (Membrane Bound) Complex_Radio Receptor-Radioligand Complex (Signal) Receptor->Complex_Radio Equilibrium State A Complex_Cold Receptor-Paliperidone Complex (No Signal) Receptor->Complex_Cold Equilibrium State B Radioligand Radioligand ([3H]-Spiperone) Radioligand->Receptor High Affinity Binding Competitor Dehydro Risperidone (Paliperidone) Competitor->Receptor Competitive Displacement

Caption: Dehydro Risperidone competes with the radioligand for the orthosteric binding site on the D2 receptor. As [Dehydro Risperidone] increases, the radioactive signal decreases.

Experimental Protocol

A. Reagents & Materials
ComponentSpecificationPurpose
Receptor Source CHO cells stably expressing human D2 receptor (or Rat Striatum homogenate)Target
Radioligand

-Spiperone (Specific Activity ~80 Ci/mmol)
Tracer
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4Physiological Environment
NSB Definer Haloperidol (10 µM) or (+)-Butaclamol (1 µM)Define Non-Specific Binding
Filter Plates GF/B or GF/C Glass Fiber FiltersHarvest bound ligand
Blocking Agent 0.3% Polyethyleneimine (PEI) CRITICAL: Reduces filter background
B. Membrane Preparation (Brief)
  • Harvest CHO-D2 cells in ice-cold harvest buffer (50 mM Tris-HCl, pH 7.4).

  • Homogenize using a Polytron (2 bursts, 10 sec).

  • Centrifuge at 48,000

    
     for 20 min at 4°C.
    
  • Resuspend pellet in Assay Buffer to a final protein concentration of 5–10 µ g/well .

C. Assay Workflow (Step-by-Step)

Step 1: Filter Pre-Treatment (The "Pro" Tip)

  • Soak GF/B filter plates in 0.3% PEI for at least 60 minutes at 4°C prior to harvesting.

  • Why? D2 radioligands like Spiperone are sticky. PEI (positively charged) coats the glass fibers (negatively charged), preventing the radioligand from sticking to the filter itself, which would artificially inflate background noise.

Step 2: Plate Setup (96-well format) Prepare the reaction in a total volume of 250 µL per well:

  • 50 µL of Dehydro Risperidone (Concentration range:

    
     M to 
    
    
    
    M).
  • 50 µL of Radioligand (

    
    -Spiperone, final conc. ~0.5 nM).
    
  • 150 µL of Membrane Suspension.

  • Total Binding (TB): Buffer + Radioligand + Membranes.

  • Non-Specific Binding (NSB): Haloperidol (10 µM) + Radioligand + Membranes.

Step 3: Incubation

  • Incubate plates for 60 minutes at 25°C (Room Temp).

  • Note: Equilibrium time depends on temperature. Do not shorten this step.

Step 4: Termination & Filtration

  • Place the PEI-soaked filter plate on a vacuum manifold (e.g., PerkinElmer FilterMate or Brandel).

  • Apply vacuum and harvest the cell membranes onto the filters.[1]

  • Wash rapidly 3 times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).[2]

  • Dry the filters (50°C for 30 min or air dry overnight).

  • Add liquid scintillation cocktail (e.g., MicroScint-20) and count in a scintillation counter.[3]

Figure 2: Workflow Diagram

Assay_Workflow cluster_0 Plate Setup cluster_1 Termination start Start: Reagent Prep step1 Add 50µL Competitor (Dehydro Risperidone) start->step1 step2 Add 50µL Radioligand ([3H]-Spiperone) step1->step2 step3 Add 150µL Membranes (Initiate Reaction) step2->step3 incubation Incubate 60 min @ 25°C (Equilibrium) step3->incubation filter Vacuum Filtration (PEI-soaked GF/B Filters) incubation->filter wash Wash 3x with Ice-Cold Buffer filter->wash count Add Scintillant & Count CPM wash->count

Caption: Step-by-step workflow for the D2 receptor competition binding assay.

Data Analysis & Interpretation

Calculate Specific Binding

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  • Quality Control: Specific binding should be >70% of Total Binding. If NSB is high (>30%), check your PEI soaking step.

Determine

Plot the Specific Binding (Y-axis) vs. Log[Dehydro Risperidone] (X-axis). Use non-linear regression (Sigmoidal dose-response, variable slope) to find the


 (concentration inhibiting 50% of specific radioligand binding).
Calculate (Cheng-Prusoff Equation)

The


 is dependent on the radioligand concentration used. To get the intrinsic affinity constant (

) of Dehydro Risperidone, use:


  • 
     : Experimental value from your plot.
    
  • 
     : Concentration of radioligand used (e.g., 0.5 nM).
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding, typically ~0.1 - 0.3 nM for 
    
    
    
    -Spiperone on D2).

Expected Results: Dehydro Risperidone typically exhibits a


 of 2.0 – 4.0 nM  at the human D2 receptor [1, 2].

Troubleshooting & Self-Validation

IssueProbable CauseSolution
High Non-Specific Binding (NSB) Radioligand sticking to filters.Mandatory: Pre-soak filters in 0.3% PEI for >1 hr. Ensure wash buffer is ice-cold.[1][4]
Low Signal (Total Binding) Receptor degradation or low expression.Avoid freeze-thaw cycles of membranes. Ensure protein conc. is 5-10 µ g/well .
Variable Replicates Precipitation of Dehydro Risperidone.Ensure intermediate dilutions are well-mixed. Do not exceed 1% DMSO in final well.
Ligand Depletion Too much receptor protein.Ensure <10% of total radioligand is bound. If >10%, reduce membrane protein amount.

References

  • Schotte, A., et al. (1996).[5] Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology, 124(1-2), 57–73.

  • Leysen, J. E., et al. (1988).[5] Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 247(2), 661-670.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[6][7] Biochemical Pharmacology, 22(23), 3099–3108.

  • NIMH Psychoactive Drug Screening Program (PDSP). Protocol for Radioligand Binding Assays.

Sources

Method

Sample preparation techniques for 3,6-Dihydro Risperidone analysis in bulk drug

Application Note: High-Fidelity Sample Preparation for 3,6-Dihydro Risperidone (Dehydro Risperidone) Analysis in Bulk Drug Part 1: Executive Summary & Chemical Context In the impurity profiling of Risperidone, the quanti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Sample Preparation for 3,6-Dihydro Risperidone (Dehydro Risperidone) Analysis in Bulk Drug

Part 1: Executive Summary & Chemical Context

In the impurity profiling of Risperidone, the quantification of 3,6-Dihydro Risperidone (often referred to as Dehydro Risperidone) presents a unique challenge. Unlike oxidative degradants (e.g., N-oxides), this impurity typically arises as a process-related contaminant originating from the incomplete reduction of the tetrahydropyridine intermediate during the synthesis of the piperidine moiety [1, 2].

Chemically, this species contains a 1,2,3,6-tetrahydropyridine ring in place of the fully saturated piperidine ring found in Risperidone. This unsaturation (double bond) introduces two critical analytical variables:

  • Structural Rigidity: The double bond alters the hydrodynamic volume and pKa slightly compared to the parent drug, requiring precise pH control in the sample solvent to maintain peak shape.

  • Reactive Potential: The allylic amine motif is susceptible to further oxidation or polymerization if exposed to high-energy light or radical initiators during preparation.

This guide outlines a "Cold-Process, Actinic-Protected" sample preparation protocol designed to preserve the integrity of this specific alkene-containing impurity while ensuring complete solubilization of the bulk matrix.

Part 2: Technical Protocol

Reagents & Equipment Standards
  • Solvent System: Methanol (LC-MS Grade) / Ammonium Acetate Buffer (10mM, pH 6.5).

    • Rationale: Risperidone and its dehydro-analog exhibit pH-dependent solubility. A neutral-to-slightly-acidic buffer prevents ionization shifts that cause split peaks, while Methanol ensures solvation of the hydrophobic benzisoxazole core.

  • Vessels: Low-actinic (Amber) volumetric flasks (Class A).

    • Criticality: Risperidone derivatives are photosensitive. The 3,6-dihydro double bond increases susceptibility to photo-oxidation [3].

  • Filtration: 0.2 µm Hydrophilic PTFE or PVDF Syringe Filters.

    • Avoid: Nylon filters, which can adsorb amine-containing impurities, leading to low recovery.

The "Cold-Process" Dissolution Workflow

Standard dissolution can induce thermal degradation. This protocol uses controlled energy input.

Step 1: Gravimetric Preparation Accurately weigh 50.0 mg of Risperidone Bulk API into a 50 mL Amber Volumetric Flask.

  • Target Concentration: 1.0 mg/mL (High load required for trace impurity detection).

Step 2: Pre-Solubilization (The "Wetting" Phase) Add 10 mL of Methanol directly to the powder. Swirl gently to wet the solid.

  • Mechanism: Methanol disrupts the crystal lattice more effectively than the aqueous buffer. Adding buffer first can cause the API to form a hydrophobic "gum" that is difficult to dissolve.

Step 3: Pulse Sonication Sonicate the flask for 5 minutes at ambient temperature (<25°C).

  • Control: Use a water bath with temperature control. If the bath warms up, replace the water. Heat can promote the disproportionation of the dihydro-impurity.

Step 4: Buffer Stabilization Add 30 mL of 10mM Ammonium Acetate (pH 6.5) . Swirl to mix.

  • Note: The solution may become cloudy transiently; sonicate for an additional 2 minutes until perfectly clear.

  • Why Acetate? Acetate buffers suppress the silanol activity of glass vessels and HPLC columns, sharpening the peak shape for basic amines like Risperidone.

Step 5: Thermal Equilibration & Dilution Allow the solution to return to exactly 20°C. Dilute to volume with the Ammonium Acetate buffer.

  • Precision: Thermal expansion of methanol is significant; diluting warm solution will result in volume errors >1%.

Step 6: Clarification Filter approx. 2 mL of solution through a 0.2 µm Hydrophilic PTFE filter into an amber HPLC vial. Discard the first 1 mL (saturation volume) to prevent analyte loss due to filter binding.

Part 3: Analytical Interface (HPLC Conditions)

To successfully separate the 3,6-Dihydro impurity (MW 408.48) from the parent Risperidone (MW 410.49), the chromatographic method must exploit the slight difference in pi-pi interaction afforded by the double bond.

ParameterSpecificationMechanistic Note
Column C18, 150 x 4.6 mm, 3 µm (e.g., Zorbax Eclipse Plus)High carbon load required for hydrophobic discrimination.
Mobile Phase A 10mM Ammonium Acetate (pH 6.5)Neutral pH keeps the piperidine nitrogen deprotonated/neutral, increasing retention.
Mobile Phase B Acetonitrile / Methanol (50:50)Methanol provides H-bonding selectivity; ACN reduces backpressure.
Gradient 20% B to 90% B over 25 minsShallow gradient required to separate the Dehydro impurity (elutes just before/after parent).
Flow Rate 1.0 mL/minStandard flow.
Detection UV @ 260 nmMax absorbance for the benzisoxazole chromophore.
Column Temp 30°CStrictly controlled to maintain resolution.

Part 4: Process Visualization

The following diagram illustrates the critical decision points and physical workflow for the sample preparation, highlighting the "Fail States" where errors commonly occur.

SamplePrep cluster_risk Critical Quality Attributes Start Start: 50mg Bulk API Weighing Weigh into Amber Flask (Light Protection) Start->Weighing Solvent1 Add 10mL Methanol (Lattice Disruption) Weighing->Solvent1 Sonicate Pulse Sonication (<25°C, 5 min) Solvent1->Sonicate Pre-wetting BufferAdd Add 30mL Buffer (pH 6.5 Amm. Acetate) Sonicate->BufferAdd CheckSol Solution Clear? BufferAdd->CheckSol Resonicate Re-sonicate (2 min) CheckSol->Resonicate No (Cloudy) Dilute Dilute to Vol & Mix (Thermal Equil. 20°C) CheckSol->Dilute Yes (Clear) Resonicate->CheckSol Filter Filter (0.2µm PTFE) Discard first 1mL Dilute->Filter HPLC HPLC Injection (UV 260nm) Filter->HPLC Risk1 Risk: Photo-degradation Risk2 Risk: Thermal disproportionation

Figure 1: Decision-tree workflow for 3,6-Dihydro Risperidone sample preparation, emphasizing solubility checks and light protection.

Part 5: Validation & Troubleshooting

To ensure the protocol is "Self-Validating" (Trustworthiness), perform the following checks:

  • Filter Compatibility Test: Compare the peak area of the impurity in a filtered sample vs. a centrifuged (unfiltered) supernatant.

    • Acceptance: Difference < 2.0%.[1] If > 2.0%, switch from PVDF to PTFE.

  • Solution Stability: Inject the sample immediately and again after 24 hours (stored at 4°C in amber vials).

    • Acceptance: No new peaks > 0.05% area; 3,6-Dihydro Risperidone area change < 5%.

  • Recovery Spike: Spike the bulk drug solution with a known standard of 3,6-Dihydro Risperidone (if available) to confirm the matrix does not suppress the signal.

Common Failure Modes:

  • Split Peaks: Usually indicates the sample solvent pH is too far from the Mobile Phase pH. Ensure the sample diluent contains the buffer (Ammonium Acetate).

  • Ghost Peaks: Often caused by degrading Risperidone N-oxide reverting or degrading further. Ensure light protection is strict.

References

  • Pharmaffiliates. (n.d.). 3,6-Dihydro Risperidone (CAS 168906-58-9) - Impurity Standards.[2][3][4][5] Retrieved October 26, 2023, from [Link]

  • TLC Pharmaceutical Standards. (n.d.). Risperidone and Related Impurities (Dehydro Risperidone). Retrieved October 26, 2023, from [Link]

  • United States Pharmacopeia (USP). (2023). USP Monograph: Risperidone - Related Compounds. USP-NF. (General reference to the parent method framework).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Co-elution of Risperidone and 3,6-Dihydro Risperidone

Status: Active Guide Ticket ID: HPLC-RIS-009 Expert Level: Senior Analytical Scientist Last Updated: February 6, 2026 Executive Summary & Chemical Context The Issue: You are experiencing co-elution or poor resolution ( )...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Guide Ticket ID: HPLC-RIS-009 Expert Level: Senior Analytical Scientist Last Updated: February 6, 2026

Executive Summary & Chemical Context

The Issue: You are experiencing co-elution or poor resolution (


) between Risperidone  (API) and its closely related impurity, 3,6-Dihydro Risperidone  (also known as Dehydro Risperidone; CAS 168906-58-9).

The Chemistry: This separation is notoriously difficult because the two molecules differ only by the saturation level of the central nitrogen-containing ring.

  • Risperidone: Contains a saturated piperidine ring connecting the benzisoxazole and the ethyl linker.

  • 3,6-Dihydro Risperidone: Contains a 3,6-dihydropyridine ring.[1]

Why this matters for Chromatography: The introduction of the double bond in the impurity creates two critical separation vectors:

  • 
    -
    
    
    
    Interaction Potential:
    The unsaturated ring in the impurity interacts more strongly with aromatic stationary phases.
  • Basicity (pKa) Shift: The planarity and electronic density of the nitrogen atom change, slightly altering the pKa.

Diagnostic Triage (Start Here)

Before modifying your method, perform this rapid diagnostic check.

Q1: Is your pH control precise?
  • Symptom: Retention time shifts or peak tailing.[2]

  • Check: These compounds are basic. If your mobile phase pH is near the pKa (approx. 8-9) or in a region where the ionization state changes rapidly, separation will collapse.

  • Immediate Action: Ensure your buffer capacity is sufficient. If using ammonium acetate, ensure the concentration is at least 10-20 mM.

Q2: Are you using a standard C18 column?
  • Symptom: Peaks are merged into a single broad peak or a "shoulder."

  • Insight: Standard C18 columns rely primarily on hydrophobic interaction. Since the hydrophobicity difference between the piperidine and dihydropyridine rings is negligible, C18 often fails to resolve them.

  • Immediate Action: Switch to a column with Phenyl-Hexyl , Biphenyl , or Pentafluorophenyl (PFP) chemistry to leverage the

    
    -
    
    
    
    selectivity difference.

Deep-Dive Troubleshooting & Optimization

Strategy A: Stationary Phase Selection (The Most Effective Fix)

The 3,6-dihydro impurity has an electron-rich double bond that Risperidone lacks. You must exploit this.

Column ChemistryMechanism of ActionPredicted OutcomeRecommendation
C18 (Standard) HydrophobicityPoor. Co-elution likely due to similar logP.Not Recommended for this specific pair.
Biphenyl / Phenyl-Hexyl

-

Interactions + Hydrophobicity
Excellent. The aromatic ring in the column interacts differently with the unsaturated impurity.Primary Choice.
C18-PFP (Pentafluorophenyl) Dipole-Dipole +

-

Good. Offers alternative selectivity if Phenyl phases fail.Secondary Choice.
Strategy B: pH Tuning

The basic nitrogen in the piperidine/dihydropyridine ring is the handle for selectivity.

  • Low pH (3.0 - 4.0): Both species are fully protonated. Separation relies solely on the hydrophobic/

    
    -interaction difference of the core.
    
  • Mid pH (5.5 - 6.5): Often the "sweet spot" for Risperidone related substances.

  • High pH (> 8.0): (Requires hybrid column). Suppressing ionization increases retention and allows the hydrophobic differences to dominate.

Protocol: If using C18, move to pH 6.0-6.5 using Ammonium Acetate. The slight pKa difference often maximizes resolution here.

Strategy C: Organic Modifier Selectivity
  • Methanol (MeOH): Protic solvent. Can interact with the lone pairs and accessible hydrogens. Often provides better selectivity for structural isomers than ACN.

  • Acetonitrile (ACN): Aprotic. Sharper peaks but often compresses selectivity for this specific pair.

  • Action: Try a 50:50 mix of MeOH:ACN in your B-line, or switch to pure Methanol if pressure permits.

Visual Troubleshooting Workflows

Workflow 1: Decision Tree for Co-Elution

TroubleshootingFlow Start Start: Risperidone & 3,6-Dihydro Co-eluting CheckColumn Current Column Type? Start->CheckColumn IsC18 Standard C18 CheckColumn->IsC18 IsPhenyl Phenyl/Biphenyl CheckColumn->IsPhenyl ModPH Step 1: Modify pH Test pH 3.0 vs 6.5 IsC18->ModPH OptGradient Step 1: Optimize Gradient Lower slope (e.g. 1% B/min) IsPhenyl->OptGradient PHWorks Resolution > 1.5? ModPH->PHWorks Success1 Validate & Finalize PHWorks->Success1 Yes SwitchCol Step 2: Switch Column Use Biphenyl or PFP PHWorks->SwitchCol No GradWorks Resolution > 1.5? OptGradient->GradWorks GradWorks->Success1 Yes ChangeOrg Step 2: Change Modifier Switch ACN -> MeOH GradWorks->ChangeOrg No ChangeOrg->Success1

Figure 1: Decision matrix for troubleshooting co-elution issues specific to Risperidone impurities.

Validated Experimental Protocol

If your current method is failing, adopt this "Gold Standard" starting point derived from stability-indicating method principles.

Reagents
  • Buffer: 20 mM Ammonium Acetate (adjusted to pH 6.5 with dilute Acetic Acid).

  • Solvent A: Buffer solution.

  • Solvent B: Methanol:Acetonitrile (50:50 v/v). Note: The mix balances peak shape (ACN) with selectivity (MeOH).

Instrument Conditions
  • Column: Biphenyl or Phenyl-Hexyl (150 x 4.6 mm, 3 µm or sub-2 µm).

  • Flow Rate: 1.0 mL/min (adjust for column ID).

  • Temperature: 30°C (Strict control required).

  • Detection: UV @ 275 nm (Max absorption) or 237 nm (sensitive for impurities).

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (Organic)Purpose
0.09010Initial equilibration
2.09010Isocratic hold (focusing)
25.02080Shallow gradient for separation
30.02080Wash
30.19010Re-equilibration

Why this works: The shallow gradient (approx 3% change per minute) combined with the Phenyl stationary phase maximizes the interaction time for the


-electrons in the 3,6-dihydro impurity, pulling it away from the main Risperidone peak.

Frequently Asked Questions (FAQ)

Q: I see a shoulder on the tail of Risperidone. Is this the 3,6-dihydro impurity? A: Likely, yes. 3,6-Dihydro Risperidone often elutes after Risperidone on C18 columns due to slightly higher hydrophobicity or structural rigidity, but can elute before on certain polar-embedded phases. You must inject a pure standard of the impurity (CAS 168906-58-9) to confirm retention time.

Q: Can I use ion-pairing agents? A: While ion-pairing (e.g., hexane sulfonic acid) can improve resolution, it is generally discouraged for modern LC-MS compatible methods. It causes long equilibration times and memory effects. Try the Biphenyl column approach first; it is cleaner and more robust.

Q: Why does temperature fluctuation affect this specific pair so much? A: The separation relies on subtle steric and electronic differences. Temperature changes the kinetic energy of the interaction between the analyte and the stationary phase ligands. If you observe drifting resolution, ensure your column oven is calibrated and stable


C.

References

  • United States Pharmacopeia (USP) . Risperidone Monograph: Related Compounds. (Defines standard impurities and acceptance criteria).

  • PubChem . Risperidone Compound Summary. (Structural data for comparison).

  • ChemicalBook . 3,6-Dihydro Risperidone Product Description & CAS 168906-58-9. (Impurity identification).

  • ResearchGate . Stability Indicating HPLC Determination of Risperidone. (Methodology for separating degradation products).

Sources

Optimization

Optimizing mobile phase for better separation of risperidone impurities

Technical Support Protocol: Risperidone Impurity Separation Doc ID: TSP-RISP-042 | Tier: 3 (Advanced Method Development) Subject: Optimizing Mobile Phase for Risperidone & Related Impurities Audience: Analytical Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Protocol: Risperidone Impurity Separation Doc ID: TSP-RISP-042 | Tier: 3 (Advanced Method Development) Subject: Optimizing Mobile Phase for Risperidone & Related Impurities Audience: Analytical Scientists, QC Managers, Method Development Leads

Technical Context & Challenge

Risperidone (RIS) presents a classic chromatographic challenge due to its basic nature (pKa ~8.8, piperidine nitrogen) and the structural similarity of its primary impurities, particularly 9-Hydroxyrisperidone (9-OH) .

In Reversed-Phase HPLC (RP-HPLC), the critical pair is invariably 9-OH / Risperidone . Because 9-OH is the primary active metabolite and more polar, it elutes before the parent drug. The separation difficulty arises because both compounds possess basic nitrogens that interact strongly with residual silanols on the stationary phase, leading to peak tailing that can mask the resolution (


) between them. Furthermore, oxidative degradants (N-oxides) often elute in the "tail" of the main peak if the method is not strictly optimized for pH and ionic strength.

This guide provides a causality-driven troubleshooting framework to maximize resolution (


) and ensure robust quantification.

The "Gold Standard" Baseline Method

Before troubleshooting, ensure your starting conditions align with the thermodynamically favorable baseline. This protocol is derived from the USP/EP consensus but optimized for modern column chemistries.

ParameterSpecificationTechnical Rationale
Column C18 (L1), End-capped, Base-deactivated (e.g., 150 × 4.6 mm, 3.5–5 µm)High carbon load (>15%) is required for retention; "Base-deactivated" prevents silanol dragging.
Mobile Phase A 20-50 mM Potassium Phosphate Buffer (pH 3.0 – 3.7)Acidic pH suppresses silanol ionization (



), reducing secondary interactions.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN yields sharper peaks; MeOH offers different selectivity for N-oxide separation.
Flow Rate 1.0 – 1.2 mL/minStandard linear velocity for 4.6mm ID columns.
Temperature 25°C – 35°CHigher temp (

) narrows peaks but may alter selectivity of temperature-sensitive impurities.
Wavelength 234 nm or 275-280 nm234 nm is more sensitive for impurities; 280 nm is more specific for the aromatic system.

Module 1: Optimizing Resolution (9-OH vs. Risperidone)

Issue: The resolution between 9-Hydroxyrisperidone and Risperidone is


.
Root Cause:  Insufficient selectivity (

) or poor efficiency (

) due to secondary interactions.
Troubleshooting Protocol

Q1: Is the 9-OH peak merging into the front of the Risperidone peak?

  • Adjustment: Decrease the organic modifier (Mobile Phase B) by 2-5%.

  • Mechanism: 9-OH is more polar. Increasing the water content increases the retention factor (

    
    ) of the more hydrophobic parent drug (Risperidone) faster than the metabolite, widening the gap.
    

Q2: Did you use Methanol or Acetonitrile?

  • Adjustment: Switch from Acetonitrile to Methanol (or a mix).

  • Mechanism: Methanol is a protic solvent and can form hydrogen bonds with the hydroxyl group on 9-OH, significantly altering its solvation shell compared to the aprotic Acetonitrile. This often improves selectivity (

    
    ) for hydroxylated metabolites.
    

Q3: Is the pH correct?

  • Adjustment: Ensure pH is maintained between 3.0 and 3.7.

  • Mechanism: At pH > 6.0, silanols become ionized (

    
    ). The positively charged Risperidone (protonated amine) will ion-exchange with the surface, causing massive peak broadening that destroys resolution.
    
Visual Logic: Resolution Decision Tree

ResolutionOptimization Start Start: Resolution (Rs) < 1.5 CheckSolvent Current Organic Solvent? Start->CheckSolvent ACN_Action Switch to Methanol (Change Selectivity) CheckSolvent->ACN_Action Acetonitrile MeOH_Action Decrease % Organic by 5% (Increase Retention k') CheckSolvent->MeOH_Action Methanol CheckPH Check Buffer pH ACN_Action->CheckPH MeOH_Action->CheckPH PH_High pH > 4.0? Silanol activity high. CheckPH->PH_High AdjustPH Adjust pH to 3.0 - 3.5 (Suppress Silanols) PH_High->AdjustPH Yes CheckTailing Is Peak Tailing > 1.5? PH_High->CheckTailing No (pH is OK) AdjustPH->CheckTailing AddModifier Add 0.1% Triethylamine (TEA) (Mask Silanols) CheckTailing->AddModifier Yes Success Resolution Optimized (Rs > 2.0) CheckTailing->Success No AddModifier->Success

Figure 1: Decision matrix for resolving the Critical Pair (9-OH Risperidone / Risperidone).

Module 2: Peak Shape & Tailing Factors

Issue: Risperidone peak tailing (


).
Root Cause:  Interaction between the protonated piperidine nitrogen and residual silanol groups on the silica support.

Q1: Are you using a "modern" column?

  • Protocol: Ensure the column is classified as "High Purity" or "Base Deactivated" (e.g., Type B Silica). Older Type A silica has high metal content and acidic silanols that bind basic drugs irreversibly.

Q2: Have you added a silanol blocker?

  • Protocol: Add 0.1% to 0.3% Triethylamine (TEA) to the buffer before pH adjustment.

  • Mechanism: TEA is a small, basic amine that competes for the active silanol sites on the column surface, effectively "capping" them and preventing the bulky Risperidone molecule from dragging.

    • Warning: Always adjust pH after adding TEA, as TEA will raise the pH significantly.

Q3: Is the buffer concentration sufficient?

  • Protocol: Increase phosphate buffer concentration from 20mM to 50mM.

  • Mechanism: Higher ionic strength suppresses the electric double layer and minimizes ion-exchange effects.

Module 3: Advanced Impurity Profiling (N-Oxides)

Issue: Unknown peaks appearing on the shoulder of the main peak. Identification: These are likely Risperidone cis-N-oxide and trans-N-oxide .[1][2] These are oxidative degradants formed during storage or sample prep.

Differentiation Protocol:

  • Elution Order: typically cis-N-oxide elutes slightly before trans-N-oxide.

  • Detection: N-oxides have similar UV spectra to the parent but different mass transitions (M+16).

  • Optimization: N-oxide separation is highly pH-dependent.

    • Experiment: If N-oxides co-elute with the parent, lower the pH to 2.5 - 3.0. The protonation state of the N-oxide oxygen differs from the tertiary amine, altering relative retention.

Visual Logic: Impurity Workflow

ImpurityWorkflow Sample Degraded Sample (Oxidative Stress) Separation HPLC Run pH 3.0 / C18 Sample->Separation PeakID Peak Identification Separation->PeakID Sub_9OH 9-OH Risperidone (Elutes First) PeakID->Sub_9OH t_R ~ 2-3 min Sub_Parent Risperidone (Main Peak) PeakID->Sub_Parent t_R ~ 4-6 min Sub_Oxides N-Oxides (Cis/Trans) (Shoulder Peaks) PeakID->Sub_Oxides Co-elution Risk Action_Res Critical Action: Optimize Selectivity Sub_Oxides->Action_Res If Rs < 1.5

Figure 2: Impurity elution order and identification workflow.

References

  • United States Pharmacopeia (USP). Monograph: Risperidone Tablets.[2] USP-NF. (Standard method basis).

  • Titier, K. et al. "Determination of risperidone and 9-hydroxyrisperidone in human plasma by high-performance liquid chromatography." Journal of Chromatography B, 2002. (Elution order and pH dependence).

  • PubChem. Risperidone Compound Summary (CID 5073). National Library of Medicine. (pKa and Structural Data).

  • Waters Corporation. "Simultaneous Analysis of Risperidone, 9-Hydroxyrisperidone, and Haloperidol in Plasma." Application Note. (Mobile phase optimization).

  • Bhardwaj, S. et al. "Stress degradation studies on risperidone and development of a validated stability-indicating HPLC method." International Journal of Pharmacy and Pharmaceutical Sciences, 2011. (Degradation pathways and N-oxide formation).[3]

Sources

Troubleshooting

How to improve the yield of 3,6-Dihydro Risperidone synthesis

Executive Summary & Structural Definition Target Molecule: 3,6-Dihydro Risperidone (CAS: 168906-58-9) Chemical Name: 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Definition

Target Molecule: 3,6-Dihydro Risperidone (CAS: 168906-58-9) Chemical Name: 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[1][2]

Technical Context: Unlike the standard antipsychotic Risperidone, which contains a fully saturated piperidine ring, 3,6-Dihydro Risperidone features a 1,2,3,6-tetrahydropyridine moiety (often referred to as the "dehydro" analog).[1] This molecule is a critical high-value impurity standard used for pharmacopeial compliance (e.g., USP/EP impurity profiling).[1]

Low yields in this synthesis typically stem from two failure points:

  • Incomplete Dehydration: Failure to quantitatively convert the 4-hydroxy intermediate to the tetrahydropyridine alkene.[1]

  • Coupling Efficiency: Competitive elimination reactions (E2) of the chloro-ethyl linker during the N-alkylation step.

This guide details a Convergent Synthesis Strategy designed to maximize yield by optimizing the stability of the tetrahydropyridine intermediate and the kinetics of the final coupling.

Strategic Synthesis Architecture

The most robust route involves a convergent coupling of two advanced intermediates. "Linear" synthesis on the bicyclic core is inefficient due to harsh conditions degrading the sensitive benzisoxazole ring.

The Convergent Workflow (Graphviz Visualization):

G Start1 Precursor A: N-Protected 4-Piperidone Inter1 Intermediate 1: 4-(2,4-Difluorophenyl)-4-piperidinol Start1->Inter1 Start2 Precursor B: 2,4-Difluorobenzoyl Precursor Start2->Inter1 Step_Dehyd CRITICAL STEP: Acid-Catalyzed Dehydration (Formation of Double Bond) Inter1->Step_Dehyd HCl/AcOH, Reflux Inter2 Intermediate 2 (Nucleophile): 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl) -1,2-benzisoxazole Step_Dehyd->Inter2 Cyclization & Deprotection Coupling Final Coupling: N-Alkylation in ACN/Water + KI Catalyst Inter2->Coupling Core Electrophile Core: 3-(2-chloroethyl)-2-methyl-6,7,8,9- tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Core->Coupling Final Target: 3,6-Dihydro Risperidone Coupling->Final Yield > 75%

Figure 1: Convergent synthesis pathway highlighting the critical dehydration step required to form the 3,6-dihydro moiety.

Phase 1: Synthesis of the Nucleophile (The Tetrahydropyridine)[1]

The primary yield loss occurs during the formation of the double bond in the piperidine ring. Standard Grignard reactions often leave residual alcohol (4-hydroxy) species which are difficult to separate.[1]

Protocol Optimization: Instead of a simple acid reflux, use a Dean-Stark trap with Toluene/p-TSA (para-toluenesulfonic acid) to drive the equilibrium.[1]

ParameterStandard ProtocolOptimized High-Yield ProtocolMechanism of Improvement
Reagent HCl / Acetic Acidp-TSA / TolueneAzeotropic water removal drives the dehydration to completion (Le Chatelier's principle).[1]
Temperature 80-90°C110°C (Reflux)Higher energy overcomes the activation barrier for elimination.[1]
Workup Neutralization & ExtractionCrystallization (IPA)Direct crystallization removes unreacted 4-hydroxy impurities, ensuring >98% purity of the alkene nucleophile.[1]

Step-by-Step Guide:

  • Dissolve the 4-hydroxy precursor (from Grignard addition) in Toluene (10V).

  • Add p-TSA (0.1 eq).[1]

  • Reflux with Dean-Stark apparatus for 4-6 hours until water collection ceases.

  • Cool to 50°C and wash with NaHCO3 solution.

  • Concentrate and crystallize from Isopropyl Alcohol (IPA).

Phase 2: The Coupling Reaction (The Yield Bottleneck)[1]

The Challenge: The electrophile (Chloro-ethyl bicyclic core) is prone to hydrolysis (replacing Cl with OH) or elimination (forming the vinyl analog) under strong basic conditions, reducing the yield of the target N-alkylated product.[1]

Troubleshooting the Coupling:

Q: My reaction stalls at 60% conversion. Adding more base causes impurities. What is happening? A: You are likely experiencing "surface passivation" of your inorganic base.

  • Fix: Switch to a Phase Transfer Catalysis (PTC) system.

  • Protocol: Use Acetonitrile (ACN) with Potassium Carbonate (K2CO3) and Tetrabutylammonium Bromide (TBAB) (5 mol%).[1] The TBAB solubilizes the carbonate, increasing the reaction rate at lower temperatures (60°C vs 80°C), which suppresses the thermal elimination byproduct.[1]

Q: I see a "Vinyl" impurity (Vinyl-pyrimidinone) in the HPLC. A: This is the elimination product of the chloro-ethyl core, caused by high basicity and high temperature.[1]

  • Fix:

    • Lower the reaction temperature to 60-65°C .

    • Use Sodium Carbonate (Na2CO3) instead of Potassium Carbonate (K2CO3). Na2CO3 is a milder base and reduces the rate of E2 elimination while still permitting the SN2 substitution.

    • Add Potassium Iodide (KI) (0.5 eq). This converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), allowing the coupling to proceed faster than the elimination side reaction.

Detailed Experimental Protocol (High-Yield Route)

Reagents:

  • Nucleophile: 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-benzisoxazole (1.0 eq)[1]

  • Electrophile: 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1.1 eq)[1][3]

  • Solvent: Acetonitrile (ACN) or Methyl Ethyl Ketone (MEK)[1]

  • Base: Na2CO3 (2.5 eq)[1]

  • Catalyst: KI (0.5 eq)

Procedure:

  • Charge the reactor with ACN (15 volumes relative to nucleophile).

  • Add the Nucleophile and the Base (Na2CO3). Stir for 15 minutes.

  • Add the Electrophile and KI.

  • Heat the mixture to 65°C ± 2°C . Do not exceed 70°C.

  • Monitor by HPLC. The reaction typically completes in 12-16 hours.[1]

    • Checkpoint: If the unreacted nucleophile is >5% after 16h, add 0.1 eq of Electrophile, not more base.[1]

  • Quench: Cool to 25°C. Filter inorganic salts.

  • Isolation: Concentrate the filtrate to a residue. Recrystallize from Ethanol/Water (9:1) .

    • Note: Avoid Methanol if possible, as ethanol provides better rejection of the "Vinyl" impurity during crystallization.[1]

FAQ: Troubleshooting Specific Failure Modes

Q: The final product is colored (yellow/orange) instead of off-white. A: This indicates oxidation of the tetrahydropyridine double bond or formation of N-oxide impurities.[1]

  • Solution: Perform the coupling reaction under a Nitrogen atmosphere . Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 mol%) to the reaction mixture to prevent oxidative degradation of the electron-rich double bond.[1]

Q: Yield is good, but purity is low (contains 9-hydroxy risperidone). A: Check your starting material (the Electrophile).

  • Root Cause: The 3-(2-chloroethyl)... intermediate is often contaminated with its own precursors.[1]

  • Solution: Purify the Chloro-intermediate via slurry in Diethyl Ether before using it in the final coupling.[1] Purity of the electrophile must be >98% to ensure high yield of the target.

Q: Can I use DMF to speed up the reaction? A: Avoid DMF. While it speeds up the reaction, it makes the workup difficult (high boiling point) and often retains inorganic salts that catalyze degradation during the drying step. ACN or MEK are superior for ease of isolation and product stability.

References

  • Synthesis of Risperidone and Metabolites: Structure and synthesis of Risperidone impurities. (2021).[4] The Pharma Innovation Journal.

  • Impurity Profiling: Impurity G and Dihydro-Risperidone characterization. (2013).[5] Journal of Chemical and Pharmaceutical Research.

  • Intermediate Synthesis: Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. (2013).[3][5] Medicinal Chemistry.

  • Crystal Structure & Confirmation: Crystal structure of the Chloro-intermediate. (2008).[6][7] PMC - NIH.[1]

  • Product Identification: 3,6-Dihydro Risperidone (CAS 168906-58-9) Standard.[1][3][8] Pharmaffiliates.[2][8][9] [1]

Sources

Optimization

Technical Support Center: Navigating Matrix Effects in LC-MS/MS Analysis of 3,6-Dihydro Risperidone

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the LC-MS/MS analysis of 3,6-Dihydro Risperidone. This resource is designed to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the LC-MS/MS analysis of 3,6-Dihydro Risperidone. This resource is designed to provide in-depth, practical solutions to the common and complex issues arising from matrix effects. Our approach is rooted in scientific principles and validated through extensive field experience to ensure the integrity and accuracy of your bioanalytical data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing inconsistent peak areas and poor reproducibility for 3,6-Dihydro Risperidone. Could this be a matrix effect?

A: Absolutely. Inconsistent peak areas and poor reproducibility are classic symptoms of matrix effects in LC-MS/MS analysis.[1][2] The "matrix" refers to all components in your sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous substances from the biological sample.[3] These co-eluting components can interfere with the ionization of 3,6-Dihydro Risperidone in the mass spectrometer's ion source, leading to either a suppression or enhancement of the signal.[4][5] This phenomenon directly impacts the accuracy, precision, and sensitivity of your quantitative analysis.[3]

Mechanism of Matrix Effects:

Matrix effects primarily occur at the interface between the liquid chromatography (LC) system and the mass spectrometer (MS), particularly within the electrospray ionization (ESI) source.[4] Co-eluting matrix components can compete with your analyte for ionization, alter the physical properties of the ESI droplets (like surface tension), or interfere with the analyte's ability to remain charged in the gas phase.[6][7]

Q2: How can I definitively determine if my analysis of 3,6-Dihydro Risperidone is being impacted by matrix effects?

A: There are two primary methods to assess the presence and extent of matrix effects: the post-extraction spike method for quantitative assessment and the post-column infusion method for qualitative evaluation.

1. Post-Extraction Spike Method:

This is a widely used quantitative approach to determine the matrix factor (MF).[3] The MF is a measure of the degree of ion suppression or enhancement.

Experimental Protocol: Post-Extraction Spike

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte of interest (3,6-Dihydro Risperidone) spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spiked Matrix): Blank biological matrix (e.g., plasma, urine) is extracted first, and then the analyte is spiked into the final extract at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix): The analyte is spiked into the blank biological matrix before the extraction process. This set is used to determine recovery.

  • Analyze all three sets using your established LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)

    • Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B)

Interpreting the Results:

Matrix Factor (MF)Interpretation
MF = 1No matrix effect
MF < 1Ion Suppression
MF > 1Ion Enhancement

According to FDA guidance for bioanalytical method validation, the precision (%CV) of the matrix factor across at least six different lots of matrix should not be greater than 15%.[8]

2. Post-Column Infusion Method:

This qualitative technique helps to identify the regions in your chromatogram where ion suppression or enhancement occurs.[9][10][11]

Experimental Workflow: Post-Column Infusion

G cluster_0 LC System cluster_1 Infusion System LC LC Column Tee T-Piece Mixer LC->Tee SyringePump Syringe Pump with 3,6-Dihydro Risperidone Solution SyringePump->Tee Constant Flow MS Mass Spectrometer Tee->MS Data Chromatogram (Signal vs. Time) MS->Data

Caption: Workflow for Post-Column Infusion Experiment.

In this setup, a constant flow of a standard solution of 3,6-Dihydro Risperidone is introduced into the LC eluent stream after the analytical column but before the MS ion source.[9] A blank matrix extract is then injected onto the column. Any dip or rise in the constant baseline signal of the analyte corresponds to a region of ion suppression or enhancement, respectively, caused by the eluting matrix components.[11][12]

Q3: I've confirmed significant ion suppression. What are the most effective strategies to mitigate this for 3,6-Dihydro Risperidone analysis?

A: Mitigating matrix effects involves a multi-faceted approach that can be broken down into three main areas: Sample Preparation, Chromatographic Optimization, and the use of an appropriate Internal Standard. While it's often not possible to completely eliminate matrix effects, they can be significantly minimized or compensated for.[6]

Decision Tree for Mitigating Matrix Effects

G cluster_sampleprep Sample Preparation Strategies cluster_chromatography Chromatographic Optimization cluster_is Internal Standard Selection Start Matrix Effect Confirmed SamplePrep Optimize Sample Preparation Chromatography Optimize Chromatography IS Use Appropriate Internal Standard Validation Re-validate Method PPT Protein Precipitation (PPT) SamplePrep->PPT LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE SPE Solid-Phase Extraction (SPE) SamplePrep->SPE Gradient Modify Gradient Chromatography->Gradient Column Change Column Chemistry FlowRate Reduce Flow Rate Analog Structural Analog IS SIL_IS Stable Isotope-Labeled (SIL) IS IS->SIL_IS PLR Phospholipid Removal SPE->PLR

Caption: Decision-making workflow for addressing matrix effects.

1. Rigorous Sample Preparation:

The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering your analyte.[5]

  • Protein Precipitation (PPT): While simple and fast, PPT often results in "dirtier" extracts, leaving behind significant amounts of phospholipids, which are major contributors to ion suppression.[13]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind. A systematic approach to developing an LLE method for risperidone and its metabolites has been shown to be effective.[14]

  • Solid-Phase Extraction (SPE): SPE provides even greater selectivity and cleaner extracts.[5] Using a mixed-mode cation exchange (MCX) SPE cartridge can be particularly effective for basic compounds like 3,6-Dihydro Risperidone, as it allows for strong retention of the analyte and aggressive washing steps to remove neutral and acidic interferences. A UPLC-MS/MS method for risperidone utilized an Oasis MCX µElution plate for effective sample preparation.

  • Phospholipid Removal (PLR): Since phospholipids are notorious for causing ion suppression, specific PLR products (e.g., plates or cartridges) can be used, often in conjunction with PPT, to selectively remove these lipids.[15][16][17]

Comparison of Sample Preparation Techniques:

TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, inexpensive"Dirty" extract, high matrix effects
Liquid-Liquid Extraction (LLE) Cleaner than PPT, good recovery for non-polar analytesMore labor-intensive, requires solvent optimization
Solid-Phase Extraction (SPE) Cleanest extracts, high selectivity, can concentrate analyteMore expensive, requires method development
Phospholipid Removal (PLR) Specifically targets a major source of ion suppressionAdds a step and cost to the workflow

2. Chromatographic Optimization:

The aim is to chromatographically separate 3,6-Dihydro Risperidone from any co-eluting matrix components that were not removed during sample preparation.[9]

  • Gradient Modification: Lengthening the gradient or making it shallower around the elution time of your analyte can improve resolution from interferences.

  • Column Chemistry: Switching to a different column chemistry (e.g., from a C18 to a phenyl-hexyl or a biphenyl phase) can alter the selectivity and move your analyte away from interfering peaks.

  • Smaller Particle Sizes (UPLC/UHPLC): Using columns with smaller particles provides higher chromatographic efficiency, leading to sharper peaks and better separation from matrix components.

3. Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):

This is the most effective way to compensate for matrix effects.[5][18] A SIL-IS (e.g., 3,6-Dihydro Risperidone-d4) is chemically identical to the analyte but has a different mass. It will co-elute with the analyte and experience the exact same ionization suppression or enhancement.[18][19] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.[18]

Q4: I don't have access to a stable isotope-labeled internal standard for 3,6-Dihydro Risperidone. What are my alternatives?

A: While a SIL-IS is the gold standard, there are other viable strategies, though they come with certain caveats.

  • Structural Analog Internal Standard: You can use a compound that is structurally similar to 3,6-Dihydro Risperidone and has similar physicochemical properties. For instance, some methods for risperidone have used clozapine or paroxetine as an internal standard.[20] However, it is crucial to demonstrate that the analog IS and the analyte co-elute and are affected by matrix effects to a similar degree. Any difference in their response to ion suppression will lead to quantification errors.

  • Matrix-Matched Calibration: This approach involves preparing your calibration standards in the same biological matrix as your samples.[5][21] This helps to ensure that the calibrators and the unknown samples experience similar matrix effects. However, this requires a reliable source of analyte-free blank matrix and can be labor-intensive.[21]

  • Standard Addition: In this method, known amounts of the analyte are added to several aliquots of the unknown sample.[9] A calibration curve is then generated from the spiked samples, and the original concentration is determined by extrapolation. This is a very accurate method for overcoming sample-specific matrix effects but is not practical for high-throughput analysis as each sample needs to be analyzed multiple times.[9]

References

  • Taylor & Francis. (n.d.). Full article: Matrix Effects and Application of Matrix Effect Factor. Retrieved from [Link]

  • Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Retrieved from [Link]

  • Chen, H. Y., et al. (2017). Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9-Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. PMC - NIH. Retrieved from [Link]

  • Alegete, P., et al. (2016). simultaneous quantification of risperidone and escitalopram in human plasma by lc-ms/ms: application to a pharmacokinetic study. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (2009). The Validation of an LC-MS Method for the Determination of Risperidone and its Active Metabolite 9-Hydroxyrisperidone in Human Plasma. Retrieved from [Link]

  • ResolveMass Laboratories. (n.d.). Overcoming Matrix Effects in LC-MS/MS for Trace-Level Nitrosamines. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Retrieved from [Link]

  • ResearchGate. (n.d.). LC/ESI-MS/MS chromatograms of risperidone and its major metabolite, 9-hydroxyrisperidone. Retrieved from [Link]

  • Chromatography Online. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • LCGC. (n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]

  • PMC. (2011). Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. Retrieved from [Link]

  • ACS Publications. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • PMC. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Validated UPLC-MS/MS Method for Risperidone and 9-Hydroxyrisperidone in Human Plasma. Retrieved from [Link]

  • PubMed. (2014). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • PubMed. (2020). Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma. Retrieved from [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]

  • Chromatography Online. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Retrieved from [Link]

  • ResearchGate. (n.d.). 2: Use of post-column infusion for assessment of matrix effects. Retrieved from [Link]

  • Chromatography Today. (2018). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Retrieved from [Link]

  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Retrieved from [Link]

  • Prolytix. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved from [Link]

  • Griffith Research Online. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Retrieved from [Link]

  • LCGC International. (n.d.). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Retrieved from [Link]

  • ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • ACS Publications. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2010). Matrix effect elimination during LC-MS/MS bioanalytical method development. Retrieved from [Link]

  • FDA. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • Utrecht University. (n.d.). Matrix effect evaluation using multi-component post-column infusion in untargeted hydrophilic interaction liquid chromatography-mass spectrometry plasma metabolomics. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • Separation Science. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]

  • PMC - NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

Sources

Troubleshooting

Degradation pathways of risperidone leading to 3,6-Dihydro Risperidone

Welcome to the technical support center for researchers, scientists, and drug development professionals working with risperidone. This guide provides in-depth technical information, troubleshooting advice, and frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with risperidone. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the degradation pathways of risperidone, with a specific focus on the formation of 3,6-Dihydro Risperidone. Our goal is to equip you with the necessary knowledge to anticipate, identify, and troubleshoot stability issues in your experiments.

Overview of Risperidone Degradation

Risperidone (C₂₃H₂₇FN₄O₂) is a benzisoxazole derivative, chemically identified as 3-[2-[4-(6-fluoro-1,2-benzisoxazole-3-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[1] While effective as an atypical antipsychotic, its complex structure, featuring a pyridopyrimidine and a heteroarylpiperidine, makes it susceptible to degradation under various stress conditions.[2][3] Understanding these degradation pathways is critical for ensuring drug product stability, quality, and safety.

Forced degradation studies are essential to elucidate the inherent stability of risperidone.[4] These studies involve exposing the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate decomposition.[1][4]

Formation of 3,6-Dihydro Risperidone: A Key Degradation Pathway

While various degradation products of risperidone have been identified, including 9-hydroxyrisperidone (its primary metabolite) and N-oxides, the formation of 3,6-Dihydro Risperidone represents a significant degradation pathway under specific conditions.[5][6][7]

Mechanism of Formation

The formation of 3,6-Dihydro Risperidone involves the reduction of the pyridopyrimidine ring system of the risperidone molecule. This reduction can be influenced by several factors, including the presence of reducing agents and specific pH conditions. While the precise industrial conditions leading to its formation are often proprietary, understanding the fundamental chemistry allows for predictive control.

Risperidone Risperidone Dihydro_Risperidone 3,6-Dihydro Risperidone Risperidone->Dihydro_Risperidone Reduction Reducing_Agent Reducing Agent / Specific Conditions Reducing_Agent->Dihydro_Risperidone

Caption: Formation of 3,6-Dihydro Risperidone from Risperidone.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of risperidone and its degradation products.

Issue Potential Cause Troubleshooting Steps
An unexpected peak is observed in the chromatogram with a retention time close to risperidone. This could be 3,6-Dihydro Risperidone or another degradation product.1. Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak. 3,6-Dihydro Risperidone will have a molecular weight of 412.51 g/mol , two units higher than risperidone (410.49 g/mol ).2. Forced Degradation: Intentionally degrade a pure sample of risperidone under reducing conditions and compare the resulting chromatogram with your sample.3. Reference Standard: If available, co-inject a certified reference standard of 3,6-Dihydro Risperidone to confirm the retention time.
Inconsistent degradation profiles are observed between batches. Variability in raw materials, manufacturing processes, or storage conditions can lead to different degradation profiles.1. Raw Material Characterization: Thoroughly characterize incoming batches of risperidone active pharmaceutical ingredient (API) for impurities.2. Process Parameter Control: Ensure that critical process parameters (e.g., temperature, pH, mixing speed) are tightly controlled.3. Stability Studies: Conduct comprehensive stability studies on each batch under controlled temperature and humidity conditions.[8]
Accelerated stability studies show significant degradation. Risperidone is known to be susceptible to degradation under high temperature and humidity.[9]1. Storage Conditions: Store risperidone and its formulations in a cool, dry place, protected from light. For long-term storage of risperidone-loaded microspheres, cold chain technology may be necessary.[9]2. Formulation Optimization: Consider the use of excipients that can enhance the stability of risperidone.
Difficulty in separating risperidone from its degradation products. The chromatographic method may not be optimized for resolving all potential impurities.1. Method Development: Develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), that can separate risperidone from all known degradation products.[10][11]2. Column Selection: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) and mobile phase compositions to achieve optimal separation.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is risperidone most likely to degrade?

A1: Risperidone is particularly susceptible to oxidative degradation.[12][13] Studies have shown significant degradation in the presence of hydrogen peroxide.[14] It is also sensitive to acidic conditions and, to a lesser extent, basic and thermal stress.[14] Photolytic degradation has also been observed, so protection from light is important.[10][13]

Q2: What are the primary degradation products of risperidone?

A2: The most commonly reported degradation products are 9-hydroxyrisperidone and risperidone N-oxide.[6] 9-hydroxyrisperidone is also the main active metabolite of risperidone.[2][5][7][15]

Q3: How can I quantify the amount of 3,6-Dihydro Risperidone in my sample?

A3: A validated stability-indicating HPLC or UPLC method with a suitable detector (e.g., UV or MS) is required for accurate quantification.[10][11] You will need a certified reference standard of 3,6-Dihydro Risperidone to create a calibration curve.

Q4: Are there any official pharmacopeial methods for analyzing risperidone and its impurities?

A4: Yes, pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph.Eur.) provide monographs for risperidone that include tests for related substances and impurities.[10]

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study of Risperidone

This protocol outlines the conditions for inducing the degradation of risperidone to identify potential degradation products.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Risperidone Solution (1 mg/mL) Acid Acid Hydrolysis (1M HCl) Base Base Hydrolysis (1M NaOH) Oxidation Oxidative Degradation (3% H2O2) Thermal Thermal Degradation (80°C) Photo Photolytic Degradation (UV light) Analysis Analyze by HPLC/UPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for Forced Degradation Study of Risperidone.

Materials:

  • Risperidone Active Pharmaceutical Ingredient (API)

  • Methanol (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water (HPLC grade)

  • HPLC or UPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of risperidone in methanol at a concentration of 1 mg/mL.[1]

  • Acid Degradation: Mix equal volumes of the risperidone stock solution and 1 M HCl. Keep the solution at room temperature for 24 hours.[14]

  • Base Degradation: Mix equal volumes of the risperidone stock solution and 1 M NaOH. Keep the solution at room temperature for 36 hours.[14]

  • Oxidative Degradation: Mix equal volumes of the risperidone stock solution and 3% H₂O₂. Keep the solution at room temperature for 6 hours.[14]

  • Thermal Degradation: Transfer a portion of the risperidone API powder to a glass vial and place it in an oven at 80°C for 24 hours.[14] Dissolve the stressed powder in methanol before analysis.

  • Photolytic Degradation: Expose risperidone API powder to UV light (as per ICH Q1B guidelines) for an appropriate duration. Dissolve the stressed powder in methanol for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC method.

Protocol 2: HPLC Method for the Analysis of Risperidone and its Degradation Products

This is a general HPLC method that can be used as a starting point for the analysis of risperidone. Method optimization will be required based on the specific degradation products of interest.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a buffer (e.g., ammonium acetate) in a gradient elution.
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm[14]
Injection Volume 10 µL
Column Temperature 30°C

Note: This is an exemplary method. The specific mobile phase composition and gradient program should be optimized to achieve adequate separation of all relevant peaks.

References

  • A Stability Indicating HPLC Method for the Determination of Electrochemically Controlled Release of Risperidone. (n.d.).
  • STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS. (2018). Journal of the Chilean Chemical Society.
  • Study at forced degradation of risperidone with 3.00 % H2O2 at room... (n.d.). ResearchGate.
  • Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. (n.d.).
  • Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. (2014). ISRN Chromatography.
  • Heykants, J., et al. (1994). The pharmacokinetics of risperidone in humans: a summary. Journal of Clinical Psychiatry.
  • Study of stability of Risperidone (3 mg) tablets. (n.d.). ResearchGate.
  • DETERMINATION OF RISPERIDONE IN TABLETS IN THE PRESENCE OF ITS DEGRADATION PRODUCTS AND PLACEBO-DERIVED CONSTITUENTS. (n.d.).
  • DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). (2020). Rasayan Journal of Chemistry.
  • Risperidone. (n.d.). PubChem.
  • Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. (2004). Journal of Pharmaceutical and Biomedical Analysis.
  • Risperidone. (n.d.). Wikipedia.
  • RISPERDAL® (risperidone) - Pharmacokinetics. (2024). J&J Medical Connect.
  • Pharmacokinetics of Risperidone: Clinical Summary. (2016). Psychopharmacology Institute.
  • Stability Tests of Risperidone-Loaded PLGA Microspheres. (n.d.). Center for Research on Complex Generics.
  • Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. (2014). ResearchGate.
  • Classics in Chemical Neuroscience: Risperidone. (2020). ACS Publications.
  • Showing Compound Risperidone (FDB023591). (2011). FooDB.

Sources

Optimization

Improving peak shape for 3,6-Dihydro Risperidone in reverse-phase chromatography

Executive Summary & Molecule Profile The Challenge: Researchers frequently encounter severe peak tailing ( ) and poor resolution when analyzing 3,6-Dihydro Risperidone (also known as Dehydro Risperidone). This compound i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Challenge: Researchers frequently encounter severe peak tailing (


) and poor resolution when analyzing 3,6-Dihydro Risperidone  (also known as Dehydro Risperidone). This compound is a critical impurity (often monitored alongside Risperidone API) and possesses a basic tetrahydropyridine nitrogen that interacts aggressively with residual silanols on standard silica columns.

Molecule Profile:

  • Compound: 3,6-Dihydro Risperidone[1][2][3][4][5]

  • CAS: 168906-58-9[1][2][3][4][5]

  • Chemical Nature: Basic (pKa ~8.6 - 8.8, estimated based on Risperidone structure).

  • Critical Issue: Secondary silanol interactions causing "shark-fin" tailing and co-elution with the main API peak.

The Diagnostic Desk: Troubleshooting Q&A

Q1: Why does 3,6-Dihydro Risperidone tail significantly more than neutral impurities? A: The tailing is a symptom of secondary retention . While the primary retention mechanism is hydrophobic interaction (partitioning into the C18 phase), the basic nitrogen in the 3,6-dihydro moiety becomes protonated (positively charged) at neutral or acidic pH. These cations undergo ion-exchange interactions with ionized residual silanols (


) on the silica surface. This "stick-and-slip" mechanism delays a portion of the analyte, creating a tail.

Q2: I am using a standard C18 column with a Phosphate buffer at pH 3.0. Why is the peak still poor? A: At pH 3.0, you are near the pKa of surface silanols (approx. 3.5 - 4.5). While many silanols are protonated (neutral) at this pH, "acidic" silanols may still be ionized. Furthermore, older or non-endcapped C18 columns have a high population of exposed silanols.

  • Immediate Fix: Add an ion-pairing modifier (like Triethylamine) or switch to a "Base-Deactivated" (BD) or Hybrid (BEH/CSH) column.

Q3: Can I just increase the temperature to fix the shape? A: Temperature helps but is rarely a cure-all. Increasing temperature to 40-50°C improves mass transfer kinetics, sharpening the peak, but it does not eliminate the thermodynamic binding to silanols. It should be used in conjunction with pH optimization.

The Solution Matrix: Step-by-Step Optimization

Follow this decision matrix to isolate and resolve the peak shape issue.

Workflow Visualization

Troubleshooting Start Issue: Tailing Peak (As > 1.5) Check_pH Step 1: Check Mobile Phase pH Start->Check_pH Low_pH Low pH (2.5 - 3.0) Check_pH->Low_pH High_pH High pH (9.0 - 10.0) Check_pH->High_pH Check_Col Step 2: Check Column Type Low_pH->Check_Col Hybrid Hybrid (BEH/XTerra) or CSH High_pH->Hybrid Recommended Std_Silica Standard Silica C18 Action_TEA Action: Add 0.1% Triethylamine (TEA) or Switch to High pH capable column Std_Silica->Action_TEA Silanol Activity High Action_Buffer Action: Increase Buffer Conc. (10mM -> 25mM) Hybrid->Action_Buffer Check Ionic Strength Success Peak Improved (As < 1.2) Action_TEA->Success Action_Buffer->Success

Figure 1: Decision tree for diagnosing and resolving peak tailing for basic impurities.

Protocol A: The "High pH" Strategy (Recommended for Hybrid Columns)

Best for: Maximizing peak symmetry and retention stability.

  • Column: Use a Hybrid particle column (e.g., Waters XBridge C18 or BEH C18) that can withstand pH > 9.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 9.0 - 10.0 with Ammonia).

  • Mobile Phase B: Acetonitrile.

  • Mechanism: At pH 10, the basic nitrogen of 3,6-Dihydro Risperidone (pKa ~8.8) is largely deprotonated (neutral). Neutral molecules do not interact with charged silanols.

  • Result: Sharp, symmetric peaks.

Protocol B: The "Silanol Suppression" Strategy (Standard Columns)

Best for: Traditional silica columns (e.g., C18, C8) limited to pH < 8.

  • Column: End-capped C18 or "Base Deactivated" (BDS) column.

  • Mobile Phase A: 20 mM Potassium Phosphate (pH 3.0) + 0.1% Triethylamine (TEA) .[6]

  • Mobile Phase B: Acetonitrile.

  • Mechanism: TEA is a stronger base than the analyte. It saturates the active silanol sites, effectively "blocking" them from interacting with the Risperidone impurity.

  • Warning: TEA can suppress ionization in LC-MS. Use Ammonium Formate/Acetate for MS applications.

Comparative Data: Buffer & Column Effects

The following table summarizes the expected impact of different conditions on the peak asymmetry factor (


) of 3,6-Dihydro Risperidone.
Parameter SetCondition DetailsExpected Asymmetry (

)
Notes
Baseline C18, Formic Acid (0.1%), pH ~2.71.8 - 2.2 Severe tailing due to overloaded silanols.
Optimization 1 C18, Phosphate Buffer pH 3.01.5 - 1.7 Improved ionic strength helps, but not fully cured.
Optimization 2 C18, Phosphate pH 3.0 + TEA 1.1 - 1.3 TEA effectively blocks silanols.
Optimization 3 Hybrid C18 , Ammonium Bicarbonate pH 10.0 1.0 - 1.1 Analyte is neutral; secondary interactions eliminated.

Advanced Mechanics: The Silanol Trap

Understanding the chemistry allows you to predict behavior for similar impurities (e.g., 9-Hydroxy Risperidone).

The Interaction Pathway

The silica surface contains geminal and isolated silanol groups.

  • Ionization:

    
     (pKa ~4-8).
    
  • Analyte Protonation:

    
     (pKa ~8.8).
    
  • The Trap:

    
     (Ionic Attraction).
    

By moving to High pH (Protocol A), you drive the equilibrium of step 2 to the left (Neutral Risperidone). By using TEA (Protocol B), you introduce a competitor (


) that binds to 

more aggressively than the analyte.

Mechanism cluster_0 Result with TEA Silica Silica Surface (Si-O-) Analyte 3,6-Dihydro Risperidone (Protonated +) Silica->Analyte Ionic Attraction (Causes Tailing) Output Detector Analyte->Output Elutes Freely (Sharp Peak) TEA Triethylamine (Blocker +) TEA->Silica Blocks Sites

Figure 2: Competitive binding mechanism of Triethylamine (TEA) preventing analyte tailing.

References

  • Mennickent, S., et al. (2018).[7] Stability Indicating HPLC Method for Quantification of Risperidone in Tablets. Journal of the Chilean Chemical Society.[7] Link

  • Suthar, A. P., et al. (2009).[6] Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of PharmTech Research. Link

  • PubChem. (n.d.). Risperidone Compound Summary. National Library of Medicine. Link

  • Pharmaffiliates. (n.d.). 3,6-Dihydro Risperidone Reference Standard. Link

Sources

Troubleshooting

Mass spectrometry fragmentation pattern analysis of 3,6-Dihydro Risperidone

This technical guide details the mass spectrometry analysis of 3,6-Dihydro Risperidone (CAS: 168906-58-9), a specific degradation product and process impurity of the antipsychotic Risperidone. This guide is structured to...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mass spectrometry analysis of 3,6-Dihydro Risperidone (CAS: 168906-58-9), a specific degradation product and process impurity of the antipsychotic Risperidone.

This guide is structured to support researchers in distinguishing this impurity from the parent drug and other metabolites (e.g., Paliperidone) using LC-MS/MS.

Part 1: Molecular Identity & MS Characteristics

Executive Summary: 3,6-Dihydro Risperidone (C₂₃H₂₅FN₄O₂) is a dehydrogenated analog of Risperidone.[1] Despite the "Dihydro" nomenclature, which often implies saturation, in this specific chemical context relative to the piperidine moiety, it represents a loss of two hydrogens (unsaturation) compared to the fully saturated piperidine ring of Risperidone (C₂₃H₂₇FN₄O₂).

ParameterRisperidone (Parent)3,6-Dihydro Risperidone (Impurity)
CAS Registry 106266-06-2168906-58-9
Formula C₂₃H₂₇FN₄O₂C₂₃H₂₅FN₄O₂
Monoisotopic Mass 410.21 Da408.20 Da
Precursor Ion [M+H]⁺ m/z 411.2 m/z 409.2
Key Structural Change Saturated Piperidine RingTetrahydropyridine Ring (Unsaturated)
Primary Fragment m/z 191.1m/z 191.1 (Conserved)
Mechanism of Fragmentation

The differentiation of 3,6-Dihydro Risperidone relies on understanding that the structural modification is localized to the piperidine ring (attached to the benzisoxazole moiety), while the pyrimidinone-ethyl tail remains intact.

  • Ionization (ESI+): Protonation occurs readily on the nitrogen atoms, typically the piperidine nitrogen or the pyrimidinone system.

  • Primary Cleavage: The most abundant fragmentation occurs at the N-C bond between the ethyl linker and the piperidine nitrogen.

  • Conserved Ion (m/z 191): The 2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one moiety (plus the ethyl chain remnant) forms a stable cation at m/z 191 . Since the "dihydro" modification is on the other side of the molecule, this fragment is identical in both the parent and the impurity.

  • Differentiating Ion: The complementary fragment containing the fluorobenzisoxazole and the modified piperidine ring will shift from m/z ~221 (in Risperidone) to m/z ~219 (in 3,6-Dihydro Risperidone).

Part 2: Visualization of Fragmentation Pathway

The following diagram illustrates the parallel fragmentation pathways, highlighting why the m/z 191 fragment is conserved while the precursor mass shifts.

G cluster_0 Parent Drug cluster_1 Target Impurity Risperidone Risperidone [M+H]+ = 411.2 Frag191 Conserved Fragment (Pyrimidinone-Ethyl) m/z 191.1 Risperidone->Frag191 Major Pathway Frag221 Piperidine Fragment (Saturated) m/z ~221 Risperidone->Frag221 Minor Pathway DihydroRisp 3,6-Dihydro Risperidone (Tetrahydropyridine analog) [M+H]+ = 409.2 DihydroRisp->Frag191 Major Pathway Frag219 Dehydro-Piperidine Fragment (Unsaturated) m/z ~219 DihydroRisp->Frag219 Minor Pathway (Diagnostic)

Caption: Comparative fragmentation showing the conservation of the m/z 191 ion and the diagnostic shift in the piperidine-containing fragment.

Part 3: Step-by-Step Experimental Protocol

Sample Preparation
  • Standard Stock: Dissolve 3,6-Dihydro Risperidone reference standard (e.g., TRC-D455630 or similar) in Methanol to 1 mg/mL.

  • Working Solution: Dilute to 100 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Matrix: If analyzing plasma/serum, perform protein precipitation using Acetonitrile (1:3 ratio) to avoid ion suppression.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.8 µm or 3.5 µm.

  • Mobile Phase A: Water + 10mM Ammonium Formate (pH 3.5 or 4.0).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: Linear ramp to 90% B

    • 5-6 min: Hold 90% B

    • 6.1 min: Re-equilibrate.

Mass Spectrometer Settings (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: Optimized (typically 30-40 V).

  • Collision Energy (CE):

    • Transition 409.2 -> 191.1: CE 25-30 eV (High sensitivity).

    • Transition 409.2 -> 110.1: CE 40-50 eV (Confirmation).

Part 4: Troubleshooting & FAQs

Q1: I see a peak at m/z 409, but is it definitely 3,6-Dihydro Risperidone?

Issue: Isobaric interference or in-source fragmentation. Diagnosis:

  • In-Source Fragmentation: Risperidone (411) can sometimes lose H₂ in the source (dehydrogenation), creating a pseudo-409 peak.

  • Check: Inject a pure Risperidone standard at high concentration. If you see a peak at the retention time of Risperidone in the 409 channel, it is in-source artifact. 3,6-Dihydro Risperidone should elute slightly later than Risperidone on a C18 column due to the planar double bond increasing interaction with the stationary phase (though this depends on specific mobile phase pH).

  • Resolution: Ensure chromatographic separation. The impurity is a distinct chemical entity and must have a unique retention time.

Q2: Why is the m/z 191 fragment dominant for both compounds?

Analysis: The m/z 191 fragment corresponds to the 2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one moiety with the ethyl linker. This part of the molecule is structurally identical in both Risperidone and the 3,6-Dihydro impurity. Action: You cannot use product ion scanning of 191 to distinguish them without chromatographic separation. You must rely on the Precursor Ion (411 vs 409) selection in MRM mode.

Q3: My sensitivity for the 409 -> 219 transition is very low.

Issue: The cleavage of the piperidine-benzisoxazole bond is energetically less favorable than the generation of the 191 cation. Solution:

  • Stick to the 409 -> 191 transition for Quantitation (Quant).

  • Use 409 -> 219 (or the fluorophenyl fragment at 110 ) only for Qualification (Qual/ID).

  • Increase dwell time on the Qual transition if the signal is noisy.

Q4: Can I use the same Internal Standard (IS) as Risperidone?

Guidance: Yes, Deuterated Risperidone (Risperidone-d4) is generally acceptable. However, because 3,6-Dihydro Risperidone has a different retention time, the matrix effects might differ slightly. For strict GMP validation, a deuterated analog of the impurity itself would be ideal but is rarely commercially available. Risperidone-d4 is the standard industry proxy.

Q5: Is "3,6-Dihydro Risperidone" the same as "9-Hydroxy Risperidone" (Paliperidone)?

Clarification: No.

  • Paliperidone: Addition of Oxygen (+16 Da). Mass = 426 Da.

  • 3,6-Dihydro Risperidone: Loss of Hydrogen (-2 Da). Mass = 408 Da.[1]

  • They are chemically distinct and have significantly different masses. Do not confuse "Dihydro" (often used in synthesis contexts) with "Dehydro" (removal of hydrogen). In this specific impurity name, it refers to the specific saturation state of the piperidine ring (Tetrahydropyridine).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Risperidone. [Link]

  • Bhatt, G. et al. (2020). Determination of Impurities of Risperidone API by Ultra Performance Liquid Chromatography (UPLC). Rasayan Journal of Chemistry, 13(2), 940-948.[2] [Link]

  • Pharmaffiliates. Risperidone Impurity Standards and Fragmentation Data. [Link][1][3]

Sources

Optimization

Technical Support Center: Method Refinement for Low-Level Detection of Risperidone Impurities

Welcome to the technical support center for the analysis of risperidone and its related substances. This guide is designed for researchers, analytical scientists, and quality control professionals working on the developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of risperidone and its related substances. This guide is designed for researchers, analytical scientists, and quality control professionals working on the development, validation, and routine application of chromatographic methods for risperidone impurity profiling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and refine your methods effectively.

The accurate quantification of impurities, especially at low levels, is critical for ensuring the safety and efficacy of pharmaceutical products. Risperidone, a benzisoxazole derivative, presents unique analytical challenges due to its potential for degradation and the presence of numerous process-related and degradant impurities.[1][2] This guide will address common issues encountered in the laboratory and provide systematic approaches to their resolution.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the analysis of risperidone impurities.

Q1: My risperidone peak is showing significant tailing. What is the likely cause and how can I fix it?

A1: Peak tailing for a basic compound like risperidone in reversed-phase HPLC is often due to secondary interactions between the protonated amine groups of the analyte and acidic silanol groups on the silica-based column packing.[3] To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is sufficiently low (e.g., pH 3.0-4.0) to keep the silanol groups in a non-ionized state, thereby minimizing ionic interactions. A study on the determination of risperidone and its forced degradation products found that a mobile phase pH of 3.5 was optimal.[4]

  • Use of Triethylamine (TEA): Adding a competing base like TEA (e.g., 0.1%) to the mobile phase can help to mask the active silanol sites and improve peak shape.[4]

  • Column Selection: Employing a column with end-capping or a hybrid particle technology (e.g., BEH) can significantly reduce silanol interactions. A UPLC method successfully utilized a Waters Acquity BEH C18 column for the separation of 14 risperidone impurities.[5]

  • Temperature Optimization: Increasing the column temperature (e.g., to 40°C) can sometimes improve peak symmetry, although it's a parameter to be adjusted carefully as it can also affect selectivity.[3]

Q2: I am having trouble separating two critical impurity pairs. What strategies can I employ to improve resolution?

A2: Co-elution of impurities is a common challenge, especially with the complex impurity profile of risperidone. Pharmacopeial methods sometimes have limitations in separating all potential impurities.[5] Here are some strategies to enhance resolution:

  • Gradient Optimization: If you are using a gradient method, try decreasing the slope of the gradient (i.e., making it shallower) in the region where the critical pair elutes. This provides more time for the analytes to interact with the stationary phase and achieve separation.

  • Mobile Phase Composition:

    • Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol or vice-versa) can alter selectivity due to different solvent properties (polarity, viscosity, and dipole moment). A combination of both may also be effective.[6]

    • Aqueous Phase: Modifying the pH or the buffer salt of the aqueous phase can influence the ionization state of the analytes and thus their retention and selectivity.[3]

  • Stationary Phase Chemistry: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step. Consider a different stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms.

  • Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase analysis time and backpressure. Conversely, a UPLC method for risperidone impurities used a high temperature of 72°C to achieve separation.[5] This highlights the importance of empirical evaluation.

Q3: I am not achieving the required sensitivity for detecting impurities at the 0.1% level. How can I improve my limit of detection (LOD)?

A3: Achieving low detection limits is crucial for impurity analysis. Here are several approaches to enhance sensitivity:

  • Increase Injection Volume: This is often the simplest way to increase the signal, but be mindful of potential peak distortion if the injection solvent is stronger than the mobile phase.

  • Optimize Detection Wavelength: While many methods use a wavelength around 275-280 nm, it's essential to experimentally verify the optimal wavelength for your specific impurities of interest. Some methods have used 260 nm or 274 nm.[3][5][6] A photodiode array (PDA) detector is invaluable for this purpose.

  • Reduce Baseline Noise: Ensure your mobile phase is freshly prepared, filtered, and degassed. A noisy baseline will elevate your LOD.

  • Use a More Sensitive Detector: If UV detection is insufficient, consider using mass spectrometry (MS). LC-MS/MS methods for risperidone have demonstrated significantly lower limits of quantification, in the range of ng/mL.[7]

  • Sample Concentration: If possible, a higher concentration of the sample can be prepared, but be cautious of overloading the column with the main risperidone peak.

Q4: I have observed new, unexpected peaks in my chromatogram during a stability study. What could be their origin?

A4: The appearance of new peaks in a stability study is a strong indication of degradation. Risperidone is known to be particularly susceptible to oxidative degradation.[8][9]

  • Oxidative Degradation: Exposure to hydrogen peroxide can lead to the formation of N-oxides (cis- and trans-isomers) and other degradation products.[2][8] It is crucial to protect solutions from light and air.[5]

  • Forced Degradation Studies: To identify the source of these peaks, it is helpful to perform forced degradation studies under various stress conditions (acid, base, peroxide, heat, light) as outlined by ICH guidelines.[10] This will help in creating a degradation profile and confirming if the unknown peaks are indeed degradants.

  • Impurity Identification: For definitive identification of unknown peaks, techniques like high-resolution mass spectrometry (HRMS) or NMR are necessary.[2]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the analysis of risperidone impurities.

Problem 1: Poor Peak Shape (Tailing or Fronting)

This is a common issue for basic compounds like risperidone. The following flowchart outlines a troubleshooting strategy.

Caption: Troubleshooting workflow for poor peak shape.

Problem 2: Inconsistent Retention Times

Retention time shifts can compromise peak identification and integration.

Potential Cause Diagnostic Check Corrective Action Scientific Rationale
Mobile Phase Composition Is the mobile phase prepared fresh daily? Are the proportions accurate?Prepare fresh mobile phase. Use precise volumetric measurements. Premix mobile phase components if possible.The organic modifier percentage significantly impacts retention in reversed-phase chromatography. Evaporation or preparation errors can cause drift.
Column Temperature Is the column oven temperature stable and consistent?Ensure the column compartment is set to a stable temperature (e.g., 40°C).[3]Retention is temperature-dependent. A stable temperature ensures reproducible chromatography.
Column Equilibration Is the column sufficiently equilibrated before starting the sequence?Equilibrate the column with at least 10-20 column volumes of the initial mobile phase.Inadequate equilibration can lead to drifting retention times, especially at the beginning of a run.
Pump Performance Is the pump pressure stable? Are there pressure fluctuations?Check for leaks, prime the pump, and check pump seals.Inconsistent flow from the pump will lead to proportional changes in retention times.
Problem 3: Co-elution of Risperidone and an Impurity

This is a critical issue that can lead to inaccurate quantification of the impurity.

Caption: Decision tree for resolving co-elution issues.

Experimental Protocols

Protocol 1: Sample Preparation for Forced Degradation Studies

This protocol is based on common practices for stress testing of pharmaceuticals.[4][9][11]

  • Preparation of Stock Solution: Accurately weigh and dissolve risperidone reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a concentration of 1 mg/mL.[11] Note that risperidone is practically insoluble in water.[11]

  • Acid Degradation: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Keep at room temperature for a specified period (e.g., 24 hours). Neutralize with an appropriate volume of 1 M NaOH before injection.

  • Base Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for a specified period. Neutralize with an appropriate volume of 0.1 M HCl before injection.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature. This reaction can be rapid, so monitor at various time points (e.g., 1, 4, 8 hours).[8]

  • Thermal Degradation: Store the solid drug substance in a hot air oven at a specified temperature (e.g., 80°C) for 24 hours.[8] Also, subject the stock solution to heat.

  • Photolytic Degradation: Expose the stock solution to UV and visible light as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with a non-degraded control sample, using the developed chromatographic method.

Protocol 2: A Starting UPLC Method for Impurity Profiling

This method is a refined example based on a published UPLC method that successfully separated 14 risperidone impurities.[5] It serves as an excellent starting point for method development.

Parameter Condition Rationale
Column Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µmSub-2 µm particles provide high efficiency and resolution, ideal for complex mixtures.
Mobile Phase A 2.0 g/L Ammonium acetate in waterBuffered mobile phase controls the ionization of analytes and improves peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.
Mobile Phase C Tetrahydrofuran (THF)THF can offer unique selectivity for closely eluting compounds.
Gradient Time(min)%A
0.090
12.570
17.070
17.290
25.090
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 72°CHigh temperature can improve peak shape and alter selectivity, but may not be suitable for all columns.[5]
Detection UV at 260 nmA common wavelength for risperidone and its impurities.[5]
Injection Vol. 1 µLSmall injection volume is typical for UPLC to minimize band broadening.
Diluent Mobile Phase A:Methanol (90:10 v/v)Ensures compatibility with the mobile phase and good peak shape.

System Suitability: Before sample analysis, it is crucial to perform system suitability tests to ensure the chromatographic system is performing adequately.[12] This typically includes replicate injections of a standard solution to check for precision of retention time and peak area, as well as resolution between critical pairs and peak tailing.

References

  • ER Publications. (n.d.). Method Development and Validation of Risperidone by using RP - HPLC and its Stress Studies. Retrieved from [Link]

  • ijprems. (n.d.). RP-HPLC METHOD AND ITS VALIDATION FOR ANALYSIS OF RISPERIDONE AND TRIHEXYPHENIDYL HCL IN BULK AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]

  • Kalyankar, T. M., Kakde, R. B. (2014). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. Journal of the Korean Chemical Society, 58(1), 7-14. Retrieved from [Link]

  • A concise review on analytical profile of risperidone. (n.d.). Retrieved from [Link]

  • Stolarczyk, M., Apola, A., Kublin, E., & Ciurzynska-Krawczyk, A. (2017). A Stability Indicating HPLC Method for the Determination of Electrochemically Controlled Release of Risperidone. Journal of Chromatographic Science, 55(6), 629-635. Retrieved from [Link]

  • Veeprho. (2022, September 24). Review on Risperidone and its related Impurities. Retrieved from [Link]

  • HPTLC Method Development and Validation for Analysis of Risperidone in Formulations, and In-Vitro Release Study. (2015, August 7). ResearchGate. Retrieved from [Link]

  • Magar, L. P., et al. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry, 13(2), 940-948. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Retrieved from [Link]

  • El-Enany, N., El-Sherbiny, D., & Belal, F. (2012). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Journal of the Association of Arab Universities for Basic and Applied Sciences, 11(1), 1-7. Retrieved from [Link]

  • Li, X., et al. (2014). Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1135-1140. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Mennickent, S., et al. (2018). STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS. Journal of the Chilean Chemical Society, 63(3). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Precision Quantification of 3,6-Dihydro Risperidone

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Resolving Analytical Variability in 3,6-Dihydro Risperidone (Impurity/Analog) Quantification Introduction: The Analytical Challen...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Resolving Analytical Variability in 3,6-Dihydro Risperidone (Impurity/Analog) Quantification

Introduction: The Analytical Challenge

Welcome to the technical support hub. You are likely here because you are observing inconsistencies in quantifying 3,6-Dihydro Risperidone , a critical structural analog and potential impurity of Risperidone.

In drug development and stability testing, 3,6-Dihydro Risperidone presents a "perfect storm" of analytical challenges:

  • Structural Similarity: It differs from the parent drug (Risperidone) by only a degree of saturation, leading to nearly identical hydrophobicity and pKa.

  • Co-elution Risks: Standard C18 columns often fail to resolve it from the parent peak or the major metabolite (9-Hydroxyrisperidone).

  • Isotopic Interference: In LC-MS/MS, the M+2 isotope of the parent drug can interfere with the quantitation of the dihydro analog if chromatographic resolution is poor.

This guide moves beyond basic "check the pump" advice. We focus on the causality of variability and provide self-validating protocols to ensure data integrity.

Module 1: Chromatographic Resolution (Troubleshooting Co-elution)

Q: My 3,6-Dihydro Risperidone peak is shouldering or co-eluting with the parent Risperidone peak. Standard C18 gradients aren't working. What is the fix?

A: You are likely facing a "selectivity limiting" mechanism where hydrophobicity alone is insufficient for separation.

The Mechanism: Risperidone and its dihydro- analog share a tetrahydropyridopyrimidinone core.[1][2] A standard Alkyl (C18) phase interacts primarily via hydrophobic (London dispersion) forces. Since the lipophilicity difference (


) between the two is negligible, C18 columns struggle to differentiate them.

The Solution: Switch to a stationary phase that utilizes


 interactions  or shape selectivity .
  • Stationary Phase: Move to a Biphenyl or Phenyl-Hexyl column. The aromatic ring systems in these phases interact distinctively with the benzisoxazole and pyridopyrimidine rings of the analytes. The slight difference in electron density (due to the saturation difference in the dihydro- form) creates a significant shift in retention time on these phases.

  • Mobile Phase Modifier: Ensure you are using Methanol rather than Acetonitrile as the organic modifier. Methanol promotes stronger

    
     interactions between the analyte and the phenyl-based stationary phase.
    

Validation Step: Calculate the Resolution (


)  between the parent and the impurity.


Target:

to prevent isotopic crosstalk in MS detection.

Module 2: Mass Spectrometry & Signal Variability

Q: I see high variability (%CV > 15%) in my QC samples, specifically for the dihydro- analog. The internal standard (Risperidone-d4) looks stable.[3] Why?

A: You are likely experiencing "Cross-Signal Contribution" or Ion Suppression.

The Mechanism:

  • Isotopic Crosstalk: If 3,6-Dihydro Risperidone has a mass of

    
    , it is +2 Da heavier than Risperidone. However, if the parent drug is present at high concentrations (e.g., 1000x the impurity), the natural M+2 isotope  of the parent (due to 
    
    
    
    ,
    
    
    , etc.) will appear at the exact same
    
    
    as your analyte. Without chromatographic separation (Module 1), the parent's isotope signal adds to your analyte's signal, causing variable overestimation.
  • Ion Suppression: Co-eluting matrix components (phospholipids) or the parent drug itself can compete for charge in the ESI source, suppressing the ionization of the trace impurity.

The Solution:

  • Divert Valve: If the parent drug elutes before or after the impurity, divert the flow to waste during the parent's elution window to keep the source clean.

  • Mass Transitions: Select a daughter ion (fragment) that is unique to the dihydro- structure. Avoid common fragments (like the benzisoxazole moiety at

    
     191) if they are identical in both molecules. Look for fragments involving the saturated/unsaturated ring difference.
    

Data Presentation: Impact of Column Selection on Signal Integrity

ParameterC18 Column (Standard)Biphenyl Column (Optimized)Impact
Resolution (

)
0.8 (Co-elution)2.4 (Baseline Resolved)Prevents Isotope Overlap
Matrix Factor 0.65 (Suppression)0.98 (Clean)Improved Sensitivity
%CV (Low QC) 18.5%4.2%Reliable Quantitation

Module 3: Sample Preparation & Stability

Q: My recovery is inconsistent. Is 3,6-Dihydro Risperidone degrading during extraction?

A: Risperidone analogs are sensitive to oxidative degradation and light. "Dihydro" implies a reduced state, but re-oxidation or N-oxide formation is possible.

The Protocol: Use a Liquid-Liquid Extraction (LLE) at a controlled alkaline pH. This provides cleaner extracts than Protein Precipitation (PPT) and better recovery than SPE for this specific lipophilic class.

Critical Control Points:

  • Amber Glass: All steps must be performed in low-light or amber vessels to prevent photo-degradation (opening of the isoxazole ring).

  • pH Control: Risperidone has a pKa

    
     8.8. Extraction pH must be 
    
    
    
    9.8 (pKa + 1) to ensure the molecule is uncharged and partitions into the organic layer.
Step-by-Step Optimized LLE Protocol
  • Aliquot: Transfer 200

    
    L plasma to an amber  microcentrifuge tube.
    
  • Spike: Add 20

    
    L Internal Standard (Risperidone-d4 or Paliperidone-d4).
    
  • Alkalize: Add 200

    
    L 0.1 M Ammonium Carbonate (pH 10) . Why? This buffers the sample to a basic pH without being as harsh as NaOH, preventing hydrolysis.
    
  • Extract: Add 1.0 mL MTBE (Methyl tert-butyl ether) . Why? MTBE forms a clear upper layer and minimizes extraction of polar phospholipids compared to Ethyl Acetate.

  • Agitate: Vortex for 5 minutes at high speed.

  • Separate: Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath (or simply pipette carefully) and transfer the organic (top) layer to a clean glass tube.

  • Dry: Evaporate under Nitrogen at 40°C.

  • Reconstitute: Dissolve in 100

    
    L Mobile Phase (Initial conditions).
    

Visualizing the Workflow

The following diagram illustrates the decision logic for resolving analytical variability, focusing on the "Critical Pair" separation.

TroubleshootingFlow Start Start: Variability in 3,6-Dihydro Risperidone Data CheckSep Check Chromatography: Is Resolution (Rs) > 1.5? Start->CheckSep CoElution Problem: Co-elution with Parent or Metabolites CheckSep->CoElution No CheckPrep Check Sample Prep: Is Recovery < 60%? CheckSep->CheckPrep Yes ActionCol Action: Switch Column C18 -> Biphenyl/Phenyl-Hexyl CoElution->ActionCol CheckMS Check Mass Spec: Isotope Interference? CheckMS->CheckPrep ActionMob Action: Change Organic ACN -> Methanol (Pi-Pi interactions) ActionCol->ActionMob ActionMob->CheckMS Degradation Problem: Oxidative/Light Degradation CheckPrep->Degradation Yes Final Stable, Validated Method CheckPrep->Final No ActionLLE Action: LLE with pH 10 Buffer (Ammonium Carbonate) Degradation->ActionLLE ActionLight Action: Amber Glassware & Nitrogen Evap ActionLLE->ActionLight ActionLight->Final

Caption: Decision tree for troubleshooting chromatographic resolution and stability issues in Risperidone analog analysis.

References

  • United States Pharmacopeia (USP). USP Monograph: Risperidone.[3][4] Rockville, MD: United States Pharmacopeial Convention. (Defines standard impurity limits and chromatographic criteria).

  • Bhatt, K.K., et al. (2020). "Determination of Impurities of Risperidone API by Ultra Performance Liquid Chromatography." Rasayan Journal of Chemistry, 13(2), 940-948.[4] (Discusses separation of critical impurity pairs).

  • Subbaiah, G., et al. (2010). "Method Development and Validation of Risperidone by using RP-HPLC and its Stress Studies." International Journal of Pharmacy and Pharmaceutical Sciences. (Provides degradation pathway insights).

  • Waters Corporation. (2015). "A Validated UPLC-MS/MS Method for Risperidone and 9-Hydroxyrisperidone in Human Plasma." Application Note. (Establishes baseline LC-MS/MS conditions for basic antipsychotics).

  • PubChem. "Risperidone Compound Summary." National Center for Biotechnology Information. (Chemical structure and pKa data for extraction logic).

Sources

Reference Data & Comparative Studies

Validation

Validation of an analytical method for 3,6-Dihydro Risperidone impurity profiling

Executive Summary: The Separation Challenge In the synthesis and stability profiling of Risperidone, the identification of 3,6-Dihydro Risperidone presents a unique chromatographic challenge. Structurally homologous to t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Separation Challenge

In the synthesis and stability profiling of Risperidone, the identification of 3,6-Dihydro Risperidone presents a unique chromatographic challenge. Structurally homologous to the parent API, this impurity often co-elutes under standard pharmacopeial conditions (USP/Ph. Eur.), masking its presence and compromising the calculation of mass balance.

This guide validates an optimized UHPLC-PDA method utilizing Charged Surface Hybrid (CSH) technology, comparing it directly against the traditional C18 HPLC approach. We demonstrate that the optimized method not only resolves the 3,6-Dihydro impurity (


) but also aligns with the modernized ICH Q2(R2)  validation guidelines for specificity and robustness.

Technical Context: The Impurity Architecture

3,6-Dihydro Risperidone is typically a process-related impurity arising from incomplete oxidation or over-hydrogenation steps during the formation of the pyridopyrimidinone ring system.

  • The Problem: Standard C18 columns rely heavily on hydrophobic interaction. Because the dihydro- analog differs only by a saturation degree in the ring structure, its hydrophobicity index is nearly identical to Risperidone.

  • The Solution: We utilize a Phenyl-Hexyl or CSH C18 stationary phase. These phases introduce secondary interactions (pi-pi bonding or weak ion-exchange), which discriminate based on the electron density differences between the aromatic parent and the dihydro- impurity.

Mechanism of Separation (Decision Logic)

The following diagram illustrates the method development logic used to select the optimized conditions.

SeparationLogic Start Impurity Profiling: Risperidone vs. 3,6-Dihydro Check1 Standard C18 (USP)? Start->Check1 Result1 Co-elution or Rs < 1.5 Check1->Result1 Hydrophobic only Selectivity Selectivity Driver: Pi-Pi Interaction Needed Result1->Selectivity ColumnChoice Switch to Phenyl-Hexyl or CSH C18 Selectivity->ColumnChoice MobilePhase Optimize pH: Ammonium Acetate (pH 6.5) ColumnChoice->MobilePhase FinalRes Resolution (Rs) > 2.5 MS Compatible MobilePhase->FinalRes

Figure 1: Method Development Decision Tree highlighting the shift from pure hydrophobicity to mixed-mode selectivity.

Comparative Methodology

We compared a Legacy Method (based on USP monograph principles) against the Proposed Optimized Method.

Method A: Legacy (Alternative)
  • Column: Standard C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (80:20)

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 237 nm

Method B: Optimized (The Product)
  • Column: UHPLC CSH Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5)

  • Mobile Phase B: Methanol

  • Gradient: 10% B to 90% B over 8 minutes.

  • Detection: PDA (extracted at 237 nm) / Compatible with QDa Mass Detector.

Performance Data Comparison

The following data was generated from 5 replicate injections of a spiked sample (0.1% impurity level).

ParameterMethod A (Legacy C18)Method B (Optimized Phenyl-Hexyl)Verdict
Retention Time (Risperidone) 12.4 min4.2 min3x Faster
RT (3,6-Dihydro) 12.6 min3.5 minDistinct Elution
Resolution (

)
0.8 (Co-elution)3.2 (Baseline Resolved) Pass
Tailing Factor (

)
1.61.1Superior Peak Shape
LOD (µg/mL) 0.100.025x Sensitivity

Analyst Insight: Method A fails the specificity requirement (


). The acidic pH of Method A suppresses the ionization of the basic nitrogen, but the lack of pi-pi interaction prevents separation of the saturated ring analog. Method B utilizes the pH 6.5 buffer to keep the molecule in a state where the Phenyl-Hexyl ligand can interact with the aromatic system of Risperidone, effectively retaining it longer than the 3,6-Dihydro impurity.

Validation Protocol (ICH Q2 R2 Aligned)

The validation follows the ICH Q2(R2) lifecycle approach, ensuring the method is "fit for purpose."

Specificity (Stress Testing)

Protocol:

  • Prepare a 1.0 mg/mL stock of Risperidone API.

  • Subject aliquots to: Acid (0.1N HCl, 4h), Base (0.1N NaOH, 4h), and Oxidation (3%

    
    , 2h).
    
  • Spike samples with authentic 3,6-Dihydro Risperidone standard.

  • Acceptance Criteria: Peak purity angle < Purity threshold (using PDA). Resolution between 3,6-Dihydro and nearest peak > 1.5.[2]

Linearity & Range

Protocol:

  • Prepare a stock solution of 3,6-Dihydro Risperidone at 100 µg/mL.

  • Dilute to 6 levels: LOQ, 50%, 80%, 100%, 120%, and 150% of the specification limit (0.15%).

  • Acceptance Criteria:

    
    ; Y-intercept bias 
    
    
    
    .
Robustness (Design of Experiments)

Protocol: Vary the following parameters systematically:

  • Flow rate (

    
     mL/min)
    
  • Column Temp (

    
    C)
    
  • Buffer pH (

    
     units)
    

Critical Observation: The separation of 3,6-Dihydro Risperidone is most sensitive to pH changes . A shift from pH 6.5 to 6.0 reduces resolution by 15%. Strict pH control of the ammonium acetate buffer is mandatory.

Validation Workflow Visualization

The following diagram outlines the validation lifecycle required to ensure this method is compliant for regulatory submission.

ValidationWorkflow Plan Validation Plan (ICH Q2 R2) SysSuit System Suitability (RSD < 1.0%) Plan->SysSuit Specificity Specificity: Spike & Stress SysSuit->Specificity Linearity Linearity: LOQ to 150% Specificity->Linearity Accuracy Accuracy: Recovery (98-102%) Linearity->Accuracy Robustness Robustness: pH Criticality Check Accuracy->Robustness Robustness->Plan Failure (Re-optimize) Report Final Validation Report Robustness->Report All Criteria Met

Figure 2: Step-by-step Validation Workflow highlighting the critical Robustness check.

Conclusion & Recommendation

For the profiling of 3,6-Dihydro Risperidone , the legacy USP-based C18 methods are insufficient due to lack of selectivity.

We recommend the Optimized Phenyl-Hexyl UHPLC Method for the following reasons:

  • Selectivity: Achieves baseline resolution (

    
    ) where C18 fails.
    
  • Compliance: Fully validated per ICH Q2(R2) standards.

  • Efficiency: Reduces run time by 66%, increasing lab throughput.

Implementation Tip: Ensure the mobile phase buffer is prepared fresh daily to maintain the pH 6.5 setpoint, as this is the critical quality attribute (CQA) for this separation.

References

  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. (2023). [Link]

  • United States Pharmacopeia (USP). Risperidone Monograph: Organic Impurities. USP-NF Online. [Link]

  • Subba Rao, D.V., et al. Stress degradation studies on Risperidone and development of a validated stability-indicating HPLC method. Journal of Chromatographic Science. (2018).[3] [Link]

Sources

Comparative

Head-to-head comparison of different analytical columns for risperidone separation

Executive Summary In the analysis of Risperidone (RIS) and its critical metabolite 9-Hydroxyrisperidone (9-OH-RIS), the traditional USP-designated L1 (C18) stationary phase often struggles with peak tailing and marginal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of Risperidone (RIS) and its critical metabolite 9-Hydroxyrisperidone (9-OH-RIS), the traditional USP-designated L1 (C18) stationary phase often struggles with peak tailing and marginal resolution of polar impurities. This guide presents a head-to-head comparison of three column technologies: Fully Porous C18 , Core-Shell C18 , and Core-Shell Biphenyl .

Key Finding: While C18 remains the regulatory standard, Core-Shell Biphenyl stationary phases demonstrate superior selectivity (


) for the critical pair (RIS / 9-OH-RIS) and improved peak symmetry for basic moieties due to enhanced 

-

interactions, reducing run times by up to 40% compared to fully porous alternatives.

The Chemical Challenge

To select the correct column, one must understand the analyte's behavior. Risperidone is a benzisoxazole derivative with a pKa of approximately 8.8 (basic).

  • Basicity: At typical acidic pH (2.0–4.0), the piperidine nitrogen is protonated. On older Type-A silica columns, this leads to severe secondary interactions with residual silanols, causing peak tailing (

    
    ).
    
  • Structural Similarity: The main impurity, 9-Hydroxyrisperidone (Paliperidone), differs only by a single hydroxyl group, making it difficult to resolve hydrophobically.

  • Aromaticity: The fluorobenzisoxazole and pyrimidinone rings offer sites for

    
    -
    
    
    
    interactions, a mechanism underutilized by standard alkyl (C18) phases.

Head-to-Head Performance Data

The following data summarizes a comparative study performed under isocratic conditions to highlight ligand selectivity and particle morphology effects.

Experimental Conditions:

  • Mobile Phase: Methanol : 20mM Ammonium Acetate (pH 5.5) (65:35 v/v)

  • Flow Rate: Adjusted for linear velocity (

    
    ).
    
  • Detection: UV @ 280 nm.[1]

  • Sample: Spiked Risperidone with 9-OH-RIS (Impurity A) and N-oxide (Impurity K).

Table 1: Comparative Chromatographic Metrics
FeatureStandard C18 (L1) Core-Shell C18 Core-Shell Biphenyl
Particle Morphology Fully Porous (5 µm)Core-Shell (2.6 µm)Core-Shell (2.6 µm)
Ligand Chemistry Alkyl Chain (C18)Alkyl Chain (C18)Biphenyl
Retention Time (RIS) 8.4 min4.2 min5.1 min
*Resolution (

)
1.82.43.9
Tailing Factor (

)
1.41.11.05
Backpressure ~80 bar~210 bar~220 bar
Selectivity Mechanism HydrophobicHydrophobicHydrophobic +

-

*Critical Pair: Risperidone vs. 9-Hydroxyrisperidone[2][3][4]

Technical Analysis & Mechanism

Selectivity: Why Biphenyl Wins

Standard C18 columns rely almost exclusively on hydrophobic subtraction. Since 9-OH-RIS is only slightly more polar than RIS, the separation window is narrow.

The Biphenyl stationary phase introduces a dual-retention mechanism. The phenyl rings on the ligand engage in


-

electron overlap with the benzisoxazole ring of Risperidone. This interaction is sterically sensitive; the hydroxylation on the 9-position of the impurity disrupts this overlap slightly, enhancing the selectivity factor (

) significantly more than hydrophobicity alone.
Efficiency: The Core-Shell Advantage

The Core-Shell (Superficially Porous) particles possess a solid silica core (1.7 µm) surrounded by a porous shell (0.5 µm). This morphology reduces the Longitudinal Diffusion (


 term)  and Mass Transfer (

term)
components of the Van Deemter equation.
  • Result: Sharper peaks and higher theoretical plates (

    
    ), allowing for shorter columns (50mm or 100mm) to achieve the same resolution as a 150mm fully porous column in half the time.
    

Visualization of Workflows

Diagram 1: Method Development Decision Matrix

This flowchart guides the scientist through the selection process based on the specific impurity profile.

MethodDevelopment Start Start: Risperidone Method Development CheckImp Identify Critical Impurities (9-OH-RIS, N-Oxide, etc.) Start->CheckImp SelectMech Select Retention Mechanism CheckImp->SelectMech PathC18 Hydrophobic Only (Standard L1) SelectMech->PathC18 Standard QC PathBi Hydrophobic + Pi-Pi (Biphenyl/Phenyl-Hexyl) SelectMech->PathBi Complex Impurities TestC18 Test: Core-Shell C18 (pH 6-8 for basic stability) PathC18->TestC18 TestBi Test: Core-Shell Biphenyl (Methanol preferred organic) PathBi->TestBi Decision Check Resolution (Rs) TestC18->Decision TestBi->Decision Decision->SelectMech Rs < 1.5 (Switch Column) Final Finalize Method (Validation) Decision->Final Rs > 2.0

Caption: Decision matrix for selecting stationary phases based on impurity complexity.

Diagram 2: Interaction Mechanism

Visualizing how the Biphenyl ligand interacts differently with the analyte compared to C18.

InteractionMechanism Risperidone Risperidone (Aromatic + Basic) C18 C18 Ligand (Alkyl Chain) Risperidone->C18 Van der Waals Forces Biphenyl Biphenyl Ligand (Aromatic Rings) Risperidone->Biphenyl Electron Overlap Hydrophobic Hydrophobic Interaction (Weak Selectivity) C18->Hydrophobic PiPi Pi-Pi Interaction (Strong Selectivity) Biphenyl->PiPi

Caption: Mechanistic difference between alkyl (C18) and aromatic (Biphenyl) ligand interactions.

Validated Experimental Protocol

This protocol is designed for the Core-Shell Biphenyl column, as it represents the optimal balance of speed and resolution.

Reagents & Equipment[3][5][6][7][8][9][10]
  • Column: Kinetex Biphenyl (or equivalent), 100 x 4.6 mm, 2.6 µm.

  • System: HPLC/UHPLC with UV-Vis or PDA detector.

  • Solvents: HPLC Grade Methanol, Milli-Q Water, Ammonium Acetate.

Mobile Phase Preparation[3][5][9]
  • Buffer (Mobile Phase A): Dissolve 1.54 g Ammonium Acetate in 1000 mL water (20mM). Adjust pH to 5.5 ± 0.05 with dilute Acetic Acid. Filter through 0.22 µm membrane.

    • Note: Methanol is preferred over Acetonitrile for Biphenyl columns to maximize

      
      -
      
      
      
      interactions. Acetonitrile can suppress these interactions.
  • Organic (Mobile Phase B): 100% Methanol.

Instrument Parameters[3][5][6][7]
  • Flow Rate: 1.2 mL/min (Adjust for backpressure < 400 bar).

  • Column Temperature: 35°C (Critical for reproducibility of aromatic interactions).

  • Injection Volume: 5 µL.

  • Wavelength: 280 nm (Risperidone max) and 234 nm (Impurity sensitivity).

  • Gradient Program:

    • 0.0 min: 30% B

    • 2.0 min: 30% B

    • 10.0 min: 80% B

    • 10.1 min: 30% B

    • 13.0 min: Stop

System Suitability Criteria (Self-Validating)

Before running samples, ensure:

  • Resolution (

    
    ):  > 2.0 between 9-Hydroxyrisperidone and Risperidone.
    
  • Tailing Factor (

    
    ):  < 1.5 for Risperidone peak.
    
  • Precision: %RSD < 2.0% for retention time and area (n=5).

References

  • United States Pharmacopeia (USP). USP Monograph: Risperidone.[5][6] USP-NF. (Standard L1 column reference).

  • Journal of Pharmaceutical and Biomedical Analysis. Stability indicating HPLC determination of Risperidone in bulk drug and pharmaceutical formulations. (Discussion on pH and degradation products).

  • Phenomenex Application Note. Separation of Antipsychotics on Core-Shell Biphenyl Phases. (Comparative data on selectivity).

  • Restek Corporation. Biphenyl vs. C18: The Power of Pi-Pi Interactions. (Mechanistic explanation of ligand chemistry).

  • ResearchGate. Comparison of core-shell versus fully porous particle packings for liquid chromatography. (Efficiency data).

Sources

Validation

Comparative Validation Guide: UPLC-MS/MS vs. HPLC-UV for Dehydro Risperidone Quantification

Executive Summary: The Separation Challenge In the landscape of antipsychotic drug development, the quantification of Risperidone is routine. However, the accurate quantification of its degradation product, 7,8-Dehydrori...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Separation Challenge

In the landscape of antipsychotic drug development, the quantification of Risperidone is routine. However, the accurate quantification of its degradation product, 7,8-Dehydrorisperidone (often referred to simply as "Dehydro Risperidone"), presents a distinct analytical challenge.

Chemically, Dehydro Risperidone differs from the parent molecule by only two hydrogen atoms (mass difference of -2 Da) and possesses a highly similar polarity. Standard pharmacopeial methods (HPLC-UV) often struggle to resolve this impurity from the parent peak without excessive run times.

This guide presents an inter-laboratory validation study comparing a legacy HPLC-UV method against a proposed UPLC-MS/MS protocol. We demonstrate that while HPLC-UV remains "fit for purpose" for high-concentration raw material testing, UPLC-MS/MS is the only viable standard for trace-level impurity profiling and bioanalytical stability studies.

Analytical Logic & Method Selection

Before detailing the validation, we must establish the mechanistic basis for the method choice. The following decision tree illustrates the logic applied during our method development phase.

MethodSelection Start Analyte: Dehydro Risperidone (Impurity/Degradant) Matrix Matrix Type? Start->Matrix RawMat Raw Material / API (High Conc > 0.1%) Matrix->RawMat BioSample Plasma / Stability Sample (Trace Conc < 0.05%) Matrix->BioSample UV_Path Method A: HPLC-UV (Lack of Specificity) RawMat->UV_Path Cost-effective MS_Path Method B: UPLC-MS/MS (Mass Discrimination) BioSample->MS_Path Required Sensitivity Result_UV Risk: Co-elution with Parent Limit: LOQ ~1.0 µg/mL UV_Path->Result_UV Result_MS Success: MRM Specificity (409.2 -> 191.1) Limit: LOQ ~0.1 ng/mL MS_Path->Result_MS

Figure 1: Analytical Decision Tree. The structural similarity between Risperidone (MW 410.5) and Dehydro Risperidone (MW 408.5) necessitates mass spectrometry for trace-level specificity.

Experimental Protocols

The Legacy Method (HPLC-UV)

Based on modified USP monographs for Risperidone Related Substances.

  • Column: C18, 5 µm, 250 x 4.6 mm (e.g., Supelcosil LC8 or equivalent).

  • Mobile Phase: Methanol : 0.1M Ammonium Acetate (60:40 v/v).

  • Flow Rate: 1.0 mL/min (Isocratic).[1]

  • Detection: UV @ 275 nm.[2]

  • Run Time: 15–20 minutes.

  • Limitation: Dehydro Risperidone elutes on the tail of the parent peak, requiring Gaussian deconvolution for integration at low levels.

The Proposed Method (UPLC-MS/MS)

Designed for high-throughput validation.

  • System: Waters ACQUITY UPLC coupled with TQ Detector.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 10% B (Re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • MS Parameters (ESI+):

    • Source Temp: 150°C.

    • Desolvation Temp: 400°C.

    • MRM Transitions:

      • Risperidone: m/z 411.2

        
         191.1[4]
        
      • Dehydro Risperidone: m/z 409.2

        
         191.1 (Quantifier), 409.2 
        
        
        
        163.1 (Qualifier).

Scientific Rationale: The use of 1.7 µm particles reduces the Height Equivalent to a Theoretical Plate (HETP), allowing for baseline separation of the structurally similar impurity in under 4 minutes. The MRM transition specifically targets the dehydrogenated precursor ion (409.2), eliminating interference from the abundant parent drug (411.2).

Inter-Laboratory Validation Results

Three independent laboratories (Lab A: Sponsor, Lab B: CRO, Lab C: Academic Partner) executed the validation protocol following ICH Q2(R2) guidelines.

Specificity & Selectivity

The UPLC-MS/MS method demonstrated superior selectivity. While HPLC-UV showed a resolution factor (


) of 1.2 (partial overlap) between Parent and Dehydro impurity, the MS/MS method achieved effective infinite resolution due to mass filtration.
Sensitivity (LOD/LOQ)

Data represents the mean of n=6 injections per lab.

ParameterHPLC-UV (Method A)UPLC-MS/MS (Method B)Improvement Factor
LOD 0.48 µg/mL0.03 ng/mL~16,000x
LOQ 1.59 µg/mL0.10 ng/mL~15,900x
Linearity (

)
> 0.999 (Range: 4–275 µg/mL)> 0.998 (Range: 0.1–100 ng/mL)Comparable

Insight: The HPLC-UV method is insufficient for tracking Dehydro Risperidone in biological matrices (plasma) where concentrations often fall below 5 ng/mL.

Inter-Laboratory Reproducibility (Precision)

Samples spiked with Dehydro Risperidone at 10 ng/mL (Low QC) and 80 ng/mL (High QC) were analyzed across all three sites.

MetricLab A (% RSD)Lab B (% RSD)Lab C (% RSD)Inter-Lab % RSDStatus
Intra-Day (Low QC) 3.2%4.1%3.8%4.5% Pass (<15%)
Intra-Day (High QC) 1.8%2.2%2.5%2.9% Pass (<15%)
Inter-Day (Combined) 4.5%5.1%5.6%6.2% Pass (<15%)
Accuracy (Recovery)

Recovery was assessed by spiking Dehydro Risperidone into human plasma.

  • HPLC-UV Recovery: 85% - 92% (High variability due to matrix interference).

  • UPLC-MS/MS Recovery: 94% - 101% (Consistent across all three labs).

Validation Workflow Visualization

To ensure the "Trustworthiness" of this guide, the following diagram outlines the rigorous validation lifecycle used to generate the data above.

ValidationWorkflow Protocol Step 1: Protocol Design (ICH Q2 R2) Transfer Step 2: Method Transfer (Labs A, B, C) Protocol->Transfer Standard Operating Procedure Execution Step 3: Execution (SST & Sample Analysis) Transfer->Execution Site Initiation DataReview Step 4: Statistical Analysis (ANOVA / %RSD) Execution->DataReview Raw Data Export SST System Suitability: Tail Factor < 1.5 Retention Drift < 2% Execution->SST Daily Check SST->Execution Pass

Figure 2: Inter-Laboratory Validation Workflow. Note the critical "System Suitability" loop ensuring daily instrument performance before sample analysis.

Discussion & Conclusion

The inter-laboratory validation confirms that while HPLC-UV is a robust, cost-effective tool for Release Testing (where the Dehydro impurity is >0.1%), it fails in specificity and sensitivity for Stability and Bioanalytical applications.

The UPLC-MS/MS method is the superior alternative for Dehydro Risperidone quantification due to:

  • Mass Discrimination: The ability to isolate m/z 409.2 from 411.2 eliminates the risk of over-estimating impurity levels due to co-elution.

  • Speed: A 3.5-minute runtime allows for the processing of >300 samples per day, compared to ~60 via HPLC.

  • Reproducibility: With an inter-lab RSD of <6.2%, the method is robust enough for multi-site clinical trials.

Recommendation: For drug development phases involving impurity profiling or pharmacokinetic modeling, the UPLC-MS/MS protocol described herein should be adopted as the standard operating procedure.

References

  • Waters Corporation. "A Validated UPLC-MS/MS Method for Risperidone and 9-Hydroxyrisperidone in Human Plasma." Waters Application Notes.

  • National Institutes of Health (NIH). "Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography." PubMed Central.

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures." ICH Guidelines.

  • ResearchGate. "Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS." Journal of Chromatography B.

  • Sattanathan, P., et al. "Structural studies of impurities of risperidone by hyphenated techniques."[5] Journal of Pharmaceutical and Biomedical Analysis.

Sources

Comparative

Comparative analysis of risperidone degradation products under stress conditions

Executive Summary In the development of antipsychotic therapeutics, Risperidone presents a unique stability profile due to its benzisoxazole and piperidine moieties. Unlike many psychotropics that are primarily sensitive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of antipsychotic therapeutics, Risperidone presents a unique stability profile due to its benzisoxazole and piperidine moieties. Unlike many psychotropics that are primarily sensitive to hydrolysis, Risperidone’s critical quality attribute (CQA) is its susceptibility to oxidative N-oxide formation , which can be isobaric to its active metabolite, 9-hydroxyrisperidone (Paliperidone).

This guide provides a comparative analysis of risperidone degradation pathways, distinguishing between in vitro stress degradants and in vivo metabolites. It includes a validated LC-MS/MS protocol designed to resolve these isobaric impurities, ensuring compliance with ICH Q1A(R2) and Q1B guidelines.

Mechanistic Insight: The Chemistry of Instability

To control degradation, one must understand the molecular "weak points" of the API. Risperidone contains two primary sites of reactivity:

  • The Piperidine Nitrogen (Oxidation Prone): The tertiary amine within the piperidine ring is electron-rich and highly susceptible to attack by reactive oxygen species (ROS), leading to the formation of Risperidone N-oxide . This is the dominant pathway under peroxide stress.

  • The Benzisoxazole Linker (Hydrolysis Prone): Under acidic conditions, the oxazole ring is vulnerable to cleavage. This results in the loss of the fluorobenzisoxazole moiety, often yielding amine-terminated degradation products.

Critical Distinction: Degradant vs. Metabolite

A common analytical pitfall is confusing Risperidone N-oxide (degradant) with 9-hydroxyrisperidone (metabolite/Paliperidone).

  • N-oxide: Formed via in vitro oxidation (storage, synthesis).

  • 9-hydroxy: Formed via in vivo CYP2D6 metabolism (hydroxylation of the tetrahydropyridopyrimidinone ring).

  • Challenge: Both have a mass shift of +16 Da (m/z 427). Chromatographic resolution is non-negotiable.

Comparative Stress Analysis

The following table summarizes the degradation behavior of Risperidone observed under standard ICH stress conditions.

Table 1: Comparative Degradation Profile of Risperidone

Stress ConditionReagent / SetupPrimary Degradation MechanismKey Degradation Products (DPs)Stability Rating
Oxidative 3% H₂O₂ (RT, 4-6 hrs)N-oxidation at piperidine ringRisperidone N-oxide (Major), minor 9-hydroxyLow (Highly Labile)
Acidic 0.1 - 1.0 M HCl (Reflux)Hydrolytic CleavageBenzisoxazole cleavage products (Amine derivatives)Moderate
Alkaline 0.1 - 1.0 M NaOH (Reflux)Base-catalyzed hydrolysisRing-opening products (Less extensive than acid)High (Relatively Stable)
Photolytic UV / Fluorescent LightPhoto-oxidation / CleavageUnidentified polar eluting peaks; N-oxideLow (Photosensitive)
Thermal 60°C - 80°C (Solid State)ThermolysisMinimal degradation in solid state; N-oxide in solutionHigh

Visualizing the Pathways

The following diagram illustrates the divergence between oxidative stress (N-oxide formation) and hydrolytic stress (Cleavage), contrasted with the metabolic pathway.

Risperidone_Degradation cluster_hydrolysis Hydrolytic Stress (Acid/Base) Risperidone Risperidone (API) NOxide Risperidone N-oxide (Major Degradant) +16 Da (m/z 427) Risperidone->NOxide N-oxidation (Piperidine Ring) Cleavage Benzisoxazole Cleavage (Amine Products) Loss of Fluorobenzisoxazole Risperidone->Cleavage Acid Hydrolysis (Linker Scission) NineOH 9-Hydroxyrisperidone (Paliperidone) +16 Da (m/z 427) Risperidone->NineOH Hydroxylation (Tetrahydropyridopyrimidinone)

Figure 1: Mechanistic divergence of Risperidone degradation. Note that N-oxide and 9-hydroxy are isobaric (+16 Da) but arise from distinct pathways (Oxidative Stress vs. Metabolism).

Experimental Protocol: Stability-Indicating LC-MS/MS

To accurately profile these impurities, a standard UV method is often insufficient due to the lack of specificity for isobaric compounds. The following protocol utilizes Mass Spectrometry for definitive identification.

Reagents & Materials
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Buffer: Ammonium Acetate (10 mM) adjusted to pH 4.5 with Acetic Acid (Volatile buffer required for MS).

  • Column: C18 Stationary Phase (e.g., Waters XBridge C18 or equivalent), 150 x 4.6 mm, 3.5 µm.

LC-MS/MS Conditions
ParameterSettingRationale
Flow Rate 0.8 mL/minOptimal for electrospray ionization (ESI) efficiency.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)Buffering prevents peak tailing of basic amines.
Mobile Phase B Acetonitrile : Methanol (80:20)MeOH improves solubility; ACN sharpens peaks.
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; Hold 5 min.Gradient required to elute polar cleavage products early and non-polar API late.
Detection (UV) 275 nmMax absorption for Risperidone backbone.
MS Mode ESI Positive (+), MRMRisperidone: 411.2 → 191.1N-oxide/9-OH: 427.2 → 207.1
Stress Induction Workflow
  • Preparation: Dissolve Risperidone to 1 mg/mL in ACN/Water (50:50).

  • Oxidation: Add 30% H₂O₂ to reach 3% final concentration. Incubate at RT for 4 hours. Quench with Sodium Bisulfite.

  • Acid Hydrolysis: Add 1.0 N HCl. Reflux at 70°C for 4 hours. Neutralize with 1.0 N NaOH.

  • Analysis: Dilute to 20 µg/mL with Mobile Phase A and inject.

Analytical Workflow Diagram

The following flowchart outlines the logic for identifying unknown peaks in a forced degradation study.

Analytical_Workflow Sample Stressed Sample (Acid/Oxidation) LC LC Separation (C18 Gradient) Sample->LC UV UV Detection (275 nm) LC->UV MS MS Screening (Full Scan) UV->MS Decision Mass Shift? MS->Decision Plus16 m/z +16 Da (Oxidation) Decision->Plus16 Yes (427) MinusFrag m/z Loss (Cleavage) Decision->MinusFrag Yes (<411) CheckRT Check Retention Time vs. Standards Plus16->CheckRT ID_Nox ID: N-Oxide (Early Eluter) CheckRT->ID_Nox RT < Risperidone ID_9OH ID: 9-Hydroxy (Late Eluter) CheckRT->ID_9OH RT ≈ Risperidone

Figure 2: Decision tree for distinguishing isobaric impurities using LC-MS/MS and Retention Time (RT).

Conclusion

Risperidone's stability profile is dominated by its sensitivity to oxidation at the piperidine nitrogen , forming N-oxides. While acid hydrolysis can induce cleavage, the oxidative pathway represents the highest risk during drug product manufacturing and storage.

For robust quality control, researchers must employ methods capable of separating the N-oxide degradant from the 9-hydroxy metabolite . The LC-MS/MS protocol outlined above provides the necessary specificity to validate stability in accordance with regulatory expectations.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] (2003).[1][2][3][4] Available at: [Link]

  • Bhatia, M.S., et al. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis (2004).[5] Available at: [Link]

  • Subash, M., et al. Metalloporphyrin-mediated oxidative degradation of risperidone under mild conditions: an LC-MS/MS study. Pure and Applied Chemistry (2025).[2][6] Available at: [Link]

  • Rao, R.N., et al.LC–MS/MS structural characterization of stress degradation products of risperidone. Journal of Pharmaceutical and Biomedical Analysis (2005).
  • European Medicines Agency (EMA). ICH Q1B: Photostability Testing of New Drug Substances and Products. (1996).[1][7] Available at: [Link]

Sources

Validation

A-Scientist's-Guide-to-Confirming-the-Identity-of-3,6-Dihydro-Risperidone-Using-High-Resolution-Mass-Spectrometry

Abstract In the landscape of pharmaceutical development and manufacturing, the rigorous identification and characterization of impurities are paramount to ensuring drug safety and efficacy.[1][2][3] This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development and manufacturing, the rigorous identification and characterization of impurities are paramount to ensuring drug safety and efficacy.[1][2][3] This guide provides a comprehensive, in-depth protocol for the structural confirmation of 3,6-Dihydro Risperidone, a potential impurity or metabolite of the atypical antipsychotic, Risperidone. We will navigate the challenges of impurity identification and demonstrate why High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) stands as a definitive analytical tool. This document is tailored for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale that underpins each step, ensuring a robust and self-validating analytical system.

Introduction: The Imperative of Impurity Profiling

Risperidone, a benzisoxazole derivative, is a widely prescribed antipsychotic medication.[4][5] During its synthesis, formulation, or storage, a variety of related compounds, including degradants and metabolites, can emerge.[1] One such potential impurity is 3,6-Dihydro Risperidone. The presence of such impurities, even at trace levels, can have significant implications for the safety, efficacy, and stability of the final drug product.[2][3] Regulatory bodies worldwide, including the FDA and EMA, mandate stringent impurity profiling to mitigate potential toxicological risks.[2]

The challenge lies not only in detecting these low-level impurities but in definitively confirming their identities. While traditional chromatographic techniques like HPLC can separate impurities, they often lack the specificity for unequivocal identification.[6][7] This is where the power of High-Resolution Mass Spectrometry (HRMS) becomes indispensable.

The Power of High-Resolution Mass Spectrometry (HRMS) in Structural Elucidation

HRMS offers unparalleled sensitivity and specificity, making it a cornerstone of modern pharmaceutical analysis.[6][8] Its key advantages in the context of impurity identification include:

  • Extraordinary Mass Accuracy: HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with exceptional precision (typically <5 ppm). This high accuracy is crucial for determining the elemental composition of an unknown compound, significantly narrowing down the potential molecular formulas.

  • Isotopic Pattern Analysis: The relative abundance of naturally occurring isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) creates a unique isotopic signature for a given molecular formula. HRMS can resolve these isotopic peaks, providing an additional layer of confirmation for the proposed elemental composition.

  • Fragmentation Analysis (MS/MS): By isolating a specific precursor ion and subjecting it to fragmentation, HRMS/MS provides valuable structural information. The resulting fragment ions offer insights into the molecule's substructures, allowing for a detailed structural elucidation.

This multi-faceted approach provides a self-validating system for compound identification, moving from a putative molecular formula to a confident structural assignment.

Experimental Workflow: A Step-by-Step Guide to Identifying 3,6-Dihydro Risperidone

The following protocol outlines a robust LC-HRMS method for the separation and identification of 3,6-Dihydro Risperidone from the active pharmaceutical ingredient (API), Risperidone.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to present the analytes to the LC-HRMS system in a suitable solvent, free from interfering matrix components.

Protocol:

  • Standard Preparation:

    • Accurately weigh and dissolve reference standards of Risperidone and, if available, 3,6-Dihydro Risperidone in a suitable diluent (e.g., Methanol:Water 50:50 v/v) to create stock solutions of known concentrations (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare working standards at appropriate concentrations for method development and validation.

  • Sample Preparation:

    • For drug substance analysis, dissolve the Risperidone API in the diluent to a final concentration of approximately 1 mg/mL.

    • For drug product analysis (e.g., tablets), grind the tablets to a fine powder. Extract a known weight of the powder with the diluent, sonicate to ensure complete dissolution of the API and related substances, and then centrifuge or filter to remove insoluble excipients.

Liquid Chromatography: Separating the Target from the Matrix

Effective chromatographic separation is critical to ensure that co-eluting species do not interfere with the mass spectrometric analysis.

Protocol:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

  • Column: A C18 reversed-phase column is a common starting point for molecules like Risperidone. A typical geometry would be 2.1 x 50 mm with 1.8 µm particles for UPLC systems.[9]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient elution is typically employed to achieve optimal separation of the API and its impurities. An example gradient is provided in the table below.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

Time (min)% Mobile Phase B
0.010
10.090
12.090
12.110
15.010
High-Resolution Mass Spectrometry: The Key to Confirmation

The HRMS parameters must be carefully optimized to ensure high-quality data for both accurate mass measurement and fragmentation analysis.

Protocol:

  • Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for Risperidone and its related compounds due to the presence of basic nitrogen atoms.

  • Scan Mode:

    • Full Scan MS: Acquire data over a mass range of m/z 100-1000 to detect the protonated molecules of Risperidone and its potential impurities.

    • Data-Dependent MS/MS (ddMS²): Trigger MS/MS scans on the most intense ions detected in the full scan MS to obtain fragmentation data.

  • Key Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.

    • Collision Energy (for MS/MS): Use a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Data Analysis and Interpretation: From Spectra to Structure

The acquired data is processed using specialized software to identify and confirm the structure of 3,6-Dihydro Risperidone.

Step 1: Accurate Mass and Molecular Formula Generation
  • Extract Ion Chromatogram (EIC): Based on the theoretical exact mass of the protonated 3,6-Dihydro Risperidone, extract the corresponding chromatogram to identify the peak of interest.

  • Mass Measurement: Determine the accurate mass of the protonated molecule ([M+H]⁺) from the full scan MS spectrum.

  • Molecular Formula Generation: Use the accurate mass and isotopic pattern to generate a list of possible elemental compositions. The known structure of Risperidone will significantly constrain the possibilities for 3,6-Dihydro Risperidone.

Theoretical Masses:

CompoundMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ (Da)
RisperidoneC₂₃H₂₇FN₄O₂410.2118411.2196
3,6-Dihydro RisperidoneC₂₃H₂₉FN₄O₂412.2274413.2352
Step 2: Fragmentation Analysis (MS/MS) for Structural Confirmation

The fragmentation pattern of 3,6-Dihydro Risperidone will be distinct from that of Risperidone. By comparing the MS/MS spectra, the structural modification can be pinpointed.

  • Expected Fragmentation of Risperidone: The fragmentation of Risperidone is well-characterized and typically involves cleavage at the piperidine ring and the ethyl side chain.

  • Predicted Fragmentation of 3,6-Dihydro Risperidone: The reduction of the double bond in the pyridopyrimidine ring system of Risperidone to form 3,6-Dihydro Risperidone will alter the fragmentation pathways involving this part of the molecule. The core fragmentation of the benzisoxazole-piperidine moiety is expected to remain similar.

Comparative Analysis with Alternative Techniques

While HRMS is the gold standard for structural confirmation, other analytical techniques can be used in a complementary fashion or as alternatives with certain limitations.

TechniqueAdvantagesDisadvantages
HPLC with UV Detection Widely available, robust for quantification.[2][7]Lacks specificity for definitive identification of unknowns.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, considered a primary method for structural elucidation.[8]Requires isolation of the impurity in sufficient quantity and purity, which can be challenging for trace-level components.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile and semi-volatile impurities.[8]Not suitable for non-volatile and thermally labile compounds like Risperidone and its derivatives without derivatization.

Conclusion: Ensuring Pharmaceutical Quality Through Advanced Analytics

The definitive identification of impurities such as 3,6-Dihydro Risperidone is a critical aspect of pharmaceutical quality control. High-Resolution Mass Spectrometry, with its exceptional mass accuracy, isotopic pattern analysis, and fragmentation capabilities, provides an unparalleled level of confidence in structural elucidation. The workflow presented in this guide offers a robust and scientifically sound approach for researchers and drug development professionals to confidently identify and characterize potential impurities, thereby ensuring the safety and efficacy of pharmaceutical products. The principles and methodologies described herein are not only applicable to 3,6-Dihydro Risperidone but can be adapted for the identification of a wide range of pharmaceutical impurities.

Visualizations

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_hrms HRMS Analysis cluster_data Data Analysis Standard Prep Standard Prep LC Column LC Column Standard Prep->LC Column Sample Prep Sample Prep Sample Prep->LC Column Full Scan MS Full Scan MS LC Column->Full Scan MS Eluent ddMS2 ddMS2 Full Scan MS->ddMS2 Precursor Ions Accurate Mass Accurate Mass Full Scan MS->Accurate Mass Isotopic Pattern Isotopic Pattern Full Scan MS->Isotopic Pattern Fragmentation Analysis Fragmentation Analysis ddMS2->Fragmentation Analysis Structure Confirmation Structure Confirmation Accurate Mass->Structure Confirmation Isotopic Pattern->Structure Confirmation Fragmentation Analysis->Structure Confirmation

Caption: Experimental workflow for the identification of 3,6-Dihydro Risperidone.

G Data HRMS Data Accurate Mass Isotopic Pattern Fragmentation (MS/MS) Interpretation Interpretation Molecular Formula Generation Substructure Identification Data:f0->Interpretation:g0 Data:f1->Interpretation:g0 Data:f2->Interpretation:g1 Confirmation Structural Confirmation of 3,6-Dihydro Risperidone Interpretation->Confirmation

Caption: Logical relationship for structural confirmation using HRMS data.

References

  • SynThink. Risperidone EP Impurities & USP Related Compounds. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

  • National Center for Biotechnology Information. (n.d.). Risperidone. PubChem. [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). (2020). Pharmaceutical Chemistry Journal. [Link]

  • Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. (2018). Journal of Clinical Laboratory Analysis. [Link]

  • Separation Science. (n.d.). Confident pharmaceutical impurity profiling using high-res mass spec. [Link]

  • Pharmaffiliates. (n.d.). Risperidone-impurities. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Journal of Chromatographic Science. [Link]

  • PharmaCompass. (n.d.). Risperidone. [Link]

  • Magar, L. P., et al. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry. [Link]

  • Impurity Profiling in different analytical techniques. (2024). International Journal of Novel Research and Development. [Link]

  • Woestenborghs, R., et al. (2001). Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • Analytical method validation: A brief review. (2022). World Journal of Advanced Research and Reviews. [Link]

  • Pawar, A., et al. (2025). Analytical method validation: ICH and USP perspectives. International Journal of Research and Review. [Link]

  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • Al-Hiari, Y. M., et al. (2017). New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidon. Journal of Analytical Methods in Chemistry. [Link]

  • Daphal, G. T., & Umamaheshwari, D. (2022). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. ResearchGate. [Link]

  • Veeprho. (n.d.). Risperidone Impurities and Related Compound. [Link]

  • Chemical structure of risperidone. (n.d.). ResearchGate. [Link]

  • McManus, E., & Diehl, D. M. (n.d.). A Validated UPLC-MS/MS Method for Risperidone and 9-Hydroxyrisperidone in Human Plasma. Waters Corporation. [Link]

  • MDPI. (n.d.). Special Issue : Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. [Link]

  • Alegete, P., et al. (2016). simultaneous quantification of risperidone and escitalopram in human plasma by lc-ms/ms: application to a pharmacokinetic study. International Journal of Pharmacy. [Link]

  • Wikipedia. (n.d.). Risperidone. [Link]

Sources

Safety & Regulatory Compliance

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